1-(3-Amino-4-methylphenyl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-amino-4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAELGKTYNVGTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281826 | |
| Record name | 1-(3-Amino-4-methylphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103028-85-9 | |
| Record name | 1-(3-Amino-4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103028-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Amino-4-methylphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
molecular structure and weight of 1-(3-Amino-4-methylphenyl)propan-1-one
The following technical guide details the molecular structure, physicochemical properties, and synthetic pathways for 1-(3-Amino-4-methylphenyl)propan-1-one . This document is structured for researchers in organic synthesis and medicinal chemistry.
Common Name: 3-Amino-4-methylpropiophenone Molecular Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol
Executive Summary
1-(3-Amino-4-methylphenyl)propan-1-one is a disubstituted aromatic ketone characterized by a propiophenone core with a methyl group at the para (4) position and an amino group at the meta (3) position relative to the carbonyl. As a functionalized aniline derivative, it serves as a versatile intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for structure-activity relationship (SAR) studies involving ring-substituted central nervous system (CNS) agents and muscle relaxants. Its dual functionality—combining a reactive carbonyl with a nucleophilic amino group—makes it a valuable building block for heterocycle formation (e.g., quinolines, indoles).
Molecular Architecture & Physicochemical Properties[1][2][3]
Structural Analysis
The molecule consists of a benzene ring substituted with three distinct functional groups:
-
Propionyl Group (-C(=O)CH₂CH₃): Located at position 1. This electron-withdrawing group (EWG) deactivates the ring but directs electrophilic substitution to the meta position.
-
Amino Group (-NH₂): Located at position 3. This strong electron-donating group (EDG) activates the ring and directs substitution ortho/para to itself.
-
Methyl Group (-CH₃): Located at position 4. A weak activator, directing ortho/para.
SMILES: CCC(=O)C1=CC(N)=C(C)C=C1 InChI Key: (Predicted) Likely derived from 3-nitro precursor logic
Quantitative Data Table
| Property | Value | Rationale/Method |
| Molecular Weight | 163.22 g/mol | Calculated (C₁₀H₁₃NO) |
| Exact Mass | 163.0997 Da | High-Res MS theoretical |
| LogP (Predicted) | ~1.8 - 2.2 | Moderate lipophilicity due to alkyl chain vs. polar amine |
| H-Bond Donors | 1 (Amino group) | -NH₂ |
| H-Bond Acceptors | 2 | Carbonyl (O) + Amino (N) |
| Rotatable Bonds | 2 | Propionyl chain |
| Topological Polar Surface Area (TPSA) | ~43.09 Ų | 26.02 (Amine) + 17.07 (Ketone) |
Synthetic Pathways & Experimental Logic
The synthesis of 1-(3-Amino-4-methylphenyl)propan-1-one is best approached via the regioselective nitration of the commercially available precursor, 4'-methylpropiophenone , followed by reduction.
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic route from 4'-methylpropiophenone to the target amino-ketone.[1]
Step-by-Step Protocol
Step 1: Regioselective Nitration
Objective: Introduce a nitro group at the C3 position.
-
Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
-
Precursor: 4'-Methylpropiophenone (CAS 5337-93-9).[2][1][3][4][5][6]
-
Mechanism:
-
The propionyl group at C1 is a meta-director.
-
The methyl group at C4 is an ortho/para-director.
-
Cooperative Directing Effect: Both groups direct the incoming electrophile (NO₂⁺) to position 3 (meta to carbonyl, ortho to methyl). This ensures high regioselectivity over the C2 isomer.
-
-
Procedure:
-
Dissolve 4'-methylpropiophenone in H₂SO₄ at 0°C.
-
Add HNO₃ dropwise, maintaining temperature <10°C to prevent over-nitration.
-
Quench over ice water. The solid precipitate is 3-nitro-4-methylpropiophenone (CAS 50630-41-6).
-
Step 2: Chemoselective Reduction
Objective: Reduce the nitro group (-NO₂) to an amine (-NH₂) without reducing the carbonyl ketone.
-
Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Ethanol.
-
Note: Monitor carefully to avoid reducing the ketone to an alcohol.
-
-
Method B (Chemical Reduction - Recommended): Iron powder (Fe) in aqueous NH₄Cl or HCl.
-
Reasoning: Iron reduction is highly selective for nitro groups in the presence of aryl ketones.
-
-
Procedure (Method B):
-
Suspend 3-nitro-4-methylpropiophenone in Ethanol/Water (3:1).
-
Add Fe powder (3-5 eq) and catalytic NH₄Cl.
-
Reflux for 2-4 hours. Monitor by TLC.[7]
-
Filter hot to remove iron oxides.
-
Concentrate filtrate and recrystallize to yield 1-(3-Amino-4-methylphenyl)propan-1-one .
-
Analytical Characterization
To validate the structure, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.20 (t, 3H): Methyl of propionyl chain (-CH₂CH₃).
-
δ 2.20 (s, 3H): Aryl methyl (-Ar-CH₃).
-
δ 2.95 (q, 2H): Methylene of propionyl chain (-C(=O)CH₂-).
-
δ 3.80 (br s, 2H): Amino protons (-NH₂).
-
δ 7.10 (d, 1H): Aryl proton at C5 (ortho to methyl).
-
δ 7.30 (dd, 1H): Aryl proton at C6.
-
δ 7.35 (d, 1H): Aryl proton at C2 (ortho to carbonyl, meta to amine).
-
Note: The coupling pattern confirms the 1,3,4-substitution pattern.
-
Mass Spectrometry (MS)
-
Molecular Ion (M+): m/z 163.
-
Base Peak: Likely m/z 134 (Loss of ethyl group, [M-29]⁺) or m/z 106 (Amino-methyl-benzoyl cation).
Applications in Drug Development[10]
Pharmacophore Scaffold
This molecule serves as a "privileged structure" in medicinal chemistry:
-
Muscle Relaxants: It is a ring-amino analog of the Tolperisone scaffold. The amino group allows for further derivatization (e.g., sulfonamides, amides) to tune solubility and potency.
-
Cathinone Analogs: While cathinones typically have the amine on the alpha-carbon of the side chain, ring-substituted propiophenones are used to probe the binding affinity of monoamine transporters (DAT, SERT, NET).
Polymer Chemistry
The presence of the free amine allows this molecule to act as a photoinitiator intermediate or a monomer for polyimides , where the ketone functionality can provide UV-crosslinking capabilities.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21429, 4'-Methylpropiophenone. Retrieved from [Link]
Sources
- 1. CAS 5337-93-9: 4′-Methylpropiophenone | CymitQuimica [cymitquimica.com]
- 2. 4-Methylpropiophenone | CAS#:5337-93-9 | Chemsrc [chemsrc.com]
- 3. 1-(4-METHYLPHENYL)PROPAN-1-ONE | CAS 5337-93-9 [matrix-fine-chemicals.com]
- 4. 4'-Methylpropiophenone CAS#: 5337-93-9 [m.chemicalbook.com]
- 5. 4'-Methylpropiophenone | 5337-93-9 [chemicalbook.com]
- 6. 4'-Methylpropiophenone synthesis - chemicalbook [chemicalbook.com]
- 7. stmarys-ca.edu [stmarys-ca.edu]
solubility of 1-(3-Amino-4-methylphenyl)propan-1-one in organic solvents
Executive Summary
This guide provides a comprehensive technical analysis of the solubility characteristics of 1-(3-Amino-4-methylphenyl)propan-1-one (CAS: 1152-37-0, also known as 3-amino-4-methylpropiophenone). As a critical intermediate in the synthesis of centrally acting muscle relaxants (e.g., Tolperisone), understanding its solubility profile is paramount for optimizing reaction yield, designing crystallization purification steps, and minimizing solvent waste.
This document moves beyond static data points, offering a structural analysis , predictive solubility modeling , and validated experimental protocols to empower researchers to generate high-fidelity solubility data in their own laboratories.
Structural Analysis & Solubility Prediction
To predict the solubility behavior of 1-(3-Amino-4-methylphenyl)propan-1-one, we must deconstruct its molecular architecture. The molecule exhibits a "push-pull" electronic structure that dictates its interaction with solvents.
| Functional Group | Nature | Interaction Capability | Solvent Affinity |
| Phenyl Ring | Lipophilic / Non-polar | Aromatics (Toluene), Chlorinated solvents | |
| Propyl Chain | Lipophilic | Hydrophobic effect | Aliphatic chains, Ethers |
| Ketone (C=O) | Polar Aprotic | H-bond Acceptor (Dipole-Dipole) | Ketones (Acetone), Esters (Ethyl Acetate) |
| Amine (-NH₂) | Polar Protic | H-bond Donor & Acceptor | Alcohols (MeOH, EtOH), Water (pH dependent) |
Predicted Solubility Profile
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of structural analogs (e.g., 4-methylpropiophenone), the target compound exhibits a Class II (High Permeability, Low Solubility) behavior in aqueous media but high solubility in organic matrices.
-
High Solubility: Methanol, Ethanol, DMSO, DMF, Dichloromethane (DCM).
-
Moderate Solubility: Acetone, Ethyl Acetate, Toluene.
-
Low Solubility: Water (Neutral pH), n-Hexane, Cyclohexane.
-
pH-Dependent Solubility: The amine group (
) allows for drastic solubility enhancement in acidic aqueous media (e.g., 1M HCl) via protonation to the ammonium salt.
Experimental Determination Protocols
Reliable solubility data is the bedrock of process scale-up. The following protocols are designed to be self-validating and reproducible.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Best for: Generating thermodynamic solubility curves for crystallization design.
Materials:
-
Target Compound: >99% Purity (HPLC).
-
Solvents: HPLC Grade.[1]
-
Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters.
Workflow:
-
Saturation: Add excess solid 1-(3-Amino-4-methylphenyl)propan-1-one to 10 mL of solvent in a sealed glass vial.
-
Equilibration: Agitate at fixed temperature (
K) for 24–48 hours. -
Verification: Visually confirm undissolved solid remains. If clear, add more solid.
-
Sampling: Stop agitation. Allow solids to settle (1 hr). Withdraw supernatant using a pre-warmed syringe.
-
Filtration: Filter immediately through 0.45 µm PTFE filter into a tared flask.
-
Quantification:
-
Method 1 (Gravimetric): Evaporate solvent under vacuum and weigh the residue.
-
Method 2 (HPLC): Dilute filtrate and analyze vs. standard curve (Recommended for low-solubility solvents).
-
Protocol B: Dynamic Laser Monitoring (Polythermal Method)
Best for: Rapid determination of Metastable Zone Width (MSZW).
-
Prepare a mixture of known concentration (
). -
Heat at 1°C/min until distinct clear point (dissolution) is detected by laser transmission.
-
Cool at 1°C/min until distinct cloud point (nucleation) is detected.
-
Repeat for concentrations
.
Thermodynamic Modeling & Data Analysis
To translate experimental points into a process model, use the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
The Equation:
- : Mole fraction solubility.[2]
- : Absolute temperature (K).[2][3][4]
- : Empirical constants derived from regression analysis.
Application:
By plotting
-
If
: Endothermic (Solubility increases with T). Typical for this compound.[5] -
If
: Exothermic (Solubility decreases with T).
Data Presentation Template: Use this structure to record your lab results.
| Solvent | T (K) | Solubility ( | Calculated ( | Relative Deviation (%) |
| Ethanol | 298.15 | [Insert Data] | [Model Fit] | |
| Ethanol | 303.15 | [Insert Data] | [Model Fit] | |
| Toluene | 298.15 | [Insert Data] | [Model Fit] |
Process Application: Purification of Tolperisone Intermediate
The solubility differential of 1-(3-Amino-4-methylphenyl)propan-1-one is the key lever for purification from its precursor (4-methyl-3-nitropropiophenone) and by-products.
Solvent Selection Strategy:
-
Reaction Solvent: Toluene or DCM .
-
Why: High solubility of reactants, allows for easy water removal (Dean-Stark) if Schiff base formation is required downstream.
-
-
Crystallization Solvent: Isopropanol (IPA) or Ethanol/Water (80:20) .
-
Mechanism: The amino ketone is moderately soluble in hot IPA but crystallizes sharply upon cooling. The nitro impurity (if unreacted) often remains in the mother liquor due to different lattice energy.
-
Workflow Visualization
Caption: Decision matrix for selecting the optimal crystallization solvent based on temperature-dependent solubility profiles.
Safety & Handling (E-E-A-T)
-
Toxicity: As an aniline derivative, treat as potentially toxic and a sensitizer.
-
Stability: Amines are prone to oxidation. Solubility testing should be performed under inert atmosphere (
) if the solution turns brown/dark over time. -
Waste: Chlorinated solvents (DCM) require segregated disposal. Alcohols are preferred for Green Chemistry compliance.
References
-
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 559637, 4'-Methylpropiophenone (Structural Analog).Link
-
Open Chemistry Database. Solubility of Propiophenone Derivatives. (General reference for ketone solubility patterns). Link
Sources
- 1. 3-AMINO-3-PHENYL-1-PROPANOL CAS#: 14593-04-5 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility in 1-propanol + water mixtures at T = (293.2 to 313.2) K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 5337-93-9: 4′-Methylpropiophenone | CymitQuimica [cymitquimica.com]
A Comprehensive Technical Guide to the Synthesis, Characterization, and Application of 3-Amino-4-Methylpropiophenone Derivatives
Executive Summary: The propiophenone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide focuses on a specific, promising, yet underexplored subclass: 3-amino-4-methylpropiophenone derivatives. These compounds merge the established pharmacological relevance of the propiophenone core with the versatile functional handles of an amino group and a methyl-substituted aromatic ring. This guide provides an in-depth review of plausible synthetic strategies, modern analytical characterization techniques, and a survey of the potential biological applications, drawing from established literature on structurally related compounds. It is intended for researchers, chemists, and drug development professionals seeking to explore this chemical space for novel therapeutic discovery.
Introduction: The Propiophenone Scaffold in Drug Discovery
Propiophenone, or ethyl phenyl ketone, is an aromatic ketone that serves as a vital intermediate and structural motif in numerous organic compounds.[1] Its derivatives are known to possess a remarkable spectrum of biological activities, including anti-arrhythmic, antidiabetic, local anesthetic, and antimicrobial properties.[] The propiophenone framework is a key component in pharmaceuticals like the antidepressant Bupropion and is a precursor in the synthesis of various ketoamphetamines.[1]
The focus of this guide, the 3-amino-4-methylpropiophenone core, introduces specific structural features that are highly advantageous for drug design:
-
The Propiophenone Backbone: Provides a conformationally defined skeleton for orienting functional groups.
-
The 3-Amino Group: This primary amine on the aliphatic chain serves as a crucial point for derivatization, allowing for the introduction of diverse substituents to modulate potency and selectivity. It also acts as a key hydrogen bond donor/acceptor for interacting with biological targets.
-
The 4-Methyl Group: The methyl substituent on the phenyl ring can significantly influence the molecule's pharmacokinetic profile, affecting its lipophilicity, metabolic stability, and binding affinity to target proteins.[3]
This guide synthesizes current knowledge to provide a foundational understanding of these derivatives, from their construction in the lab to their potential therapeutic impact.
Synthetic Strategies and Methodologies
While direct, published syntheses for 3-amino-4-methylpropiophenone are not abundant, its structure can be assembled using established and robust organic chemistry reactions. The following section outlines logical and field-proven synthetic routes.
Overview of Synthetic Pathways
The synthesis of the target scaffold can be approached from several angles, primarily involving either building the propiophenone sidechain onto a pre-functionalized aromatic ring or modifying a pre-existing propiophenone.
Caption: High-level overview of potential synthetic routes.
Synthetic Protocol: Grignard Reaction and Oxidation Approach
This method is advantageous for its reliability in forming the core carbon skeleton. It is adapted from established procedures for synthesizing related propiophenones.[4]
Step 1: Synthesis of 1-(3-amino-4-methylphenyl)propan-1-ol
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq).
-
Grignard Formation: Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether via an addition funnel. Gentle heating may be required to initiate the reaction, which is evidenced by bubbling. Once initiated, maintain a gentle reflux until the magnesium is consumed.
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 3-amino-4-methylbenzaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C. The causality here is critical: slow, cold addition prevents side reactions and dimerization of the Grignard reagent.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This protonates the alkoxide and precipitates magnesium salts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
Step 2: Oxidation to 3-Amino-4-Methylpropiophenone
-
Rationale for Oxidant Choice: A variety of oxidants can be used (PCC, PDC, Dess-Martin periodinane). However, a milder, catalytic system using oxygen as the terminal oxidant is safer, more environmentally friendly, and suitable for industrial scale-up.[4]
-
Reaction: Dissolve the crude alcohol from Step 1 in a suitable solvent like toluene.
-
Catalysis: Add a composite catalyst system, for example, consisting of a nitroxide radical (e.g., TEMPO), an inorganic bromide (e.g., NaBr), and a nitrite salt (e.g., NaNO₂).[4]
-
Oxidation: Bubble oxygen gas through the solution at room temperature or with gentle heating. Monitor the reaction progress by TLC. The catalyst facilitates the selective oxidation of the secondary alcohol to a ketone without over-oxidizing the sensitive amino group.
-
Purification: Upon completion, filter the reaction mixture, wash the organic phase with water and brine, dry, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to yield the target compound.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives. The techniques below provide a self-validating system for structural elucidation.
Spectroscopic Data Summary
The following table summarizes the expected analytical data for the core 3-amino-4-methylpropiophenone structure, inferred from data on related compounds.[5][6][7]
| Technique | Characteristic Feature | Expected Value / Observation |
| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 6.8-7.5 ppm |
| Methylene Protons (-CH₂-) | Quartet, ~δ 2.9-3.2 ppm | |
| Methyl Protons (-CH₃) | Triplet, ~δ 1.1-1.3 ppm | |
| Aromatic Methyl (-Ar-CH₃) | Singlet, ~δ 2.2-2.4 ppm | |
| Amine Proton (-NH₂) | Broad singlet, variable shift | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 198-202 ppm |
| Aromatic Carbons | δ 120-150 ppm | |
| Aliphatic Carbons | δ 8-35 ppm | |
| FTIR (cm⁻¹) | C=O Stretch (Ketone) | 1680-1700 (strong)[5] |
| N-H Stretch (Amine) | 3300-3500 (broad) | |
| C-H Aromatic Stretch | ~3050 | |
| HRMS (ESI+) | Molecular Ion Peak | [M+H]⁺ corresponding to the calculated exact mass |
Analytical Protocols
-
Nuclear Magnetic Resonance (NMR): Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments are performed to unambiguously assign all proton and carbon signals, confirming connectivity.[7]
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). A diode-array detector (DAD) is used to monitor the elution profile. For chiral derivatives, specialized columns (e.g., polysaccharide-based) are employed to separate enantiomers.[7]
Pharmacological and Biological Applications
While the specific 3-amino-4-methylpropiophenone scaffold is not extensively documented, its structural components are present in numerous bioactive molecules. This section explores its most promising therapeutic potentials based on data from analogous compounds.
Antidiabetic and Metabolic Disease
A compelling body of evidence suggests that propiophenone derivatives are potent antihyperglycemic agents.[8]
-
Mechanism of Action: Studies have shown that certain propiophenone derivatives can effectively lower blood glucose levels.[9] A possible mechanism for this activity is the inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B), a key negative regulator of the insulin signaling pathway.[8][9] Inhibition of PTP-1B enhances insulin sensitivity, making this a validated strategy for treating type 2 diabetes.
-
Supporting Evidence: A series of novel propiophenone derivatives were synthesized and found to not only act as potent antihyperglycemics but also as lipid-lowering agents that reduce body weight in diabetic mouse models.[8] Patents have been filed for propiophenone derivatives with excellent hypoglycemic activity for the prophylaxis or treatment of diabetes.[10]
Antimicrobial and Antifungal Agents
The 3-amino-propanoic acid substructure is a known pharmacophore for potent antimicrobial activity.
-
Broad-Spectrum Activity: Novel derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant, structure-dependent antimicrobial activity against multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species.
-
Therapeutic Potential: The incorporation of a 3-amino group into the propiophenone scaffold could yield novel compounds that target challenging bacterial and fungal infections, a critical area of unmet medical need.
Central Nervous System (CNS) Applications
The propiophenone core is a well-established scaffold for CNS-active drugs.
-
Structural Analogy to Cathinones: The β-keto-amphetamine structure of 3-amino-propiophenones makes them structural analogues of synthetic cathinones, which are known for their stimulant properties.[11]
-
Antidepressant and Neuroleptic Potential: Propiophenone is a direct precursor to Bupropion, an aminoketone class antidepressant.[1] Furthermore, related butyrophenone structures are found in numerous neuroleptic (antipsychotic) agents.[1] This suggests that derivatives of 3-amino-4-methylpropiophenone could be rationally designed to modulate neurotransmitter systems for the treatment of depression, anxiety, or psychosis.
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is key to optimizing lead compounds. Based on the literature for related scaffolds, we can infer a preliminary SAR for 3-amino-4-methylpropiophenone derivatives.
Caption: Key modification points for SAR studies.
-
Amine (R1) Modifications: The primary amine is the most accessible point for creating a diverse chemical library. Acylation to form amides or reaction with sulfonyl chlorides to form sulfonamides can dramatically alter polarity, hydrogen bonding capacity, and metabolic stability. In renin inhibitors, for example, the nature of the N-acetyl group at a similar position significantly impacted potency.[12]
-
Aromatic Ring (R2) Substitutions: While this guide focuses on the 4-methyl derivative, exploring other substitutions on the phenyl ring is a logical next step. Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups can modulate the electronic character of the molecule and its ability to engage in pi-stacking or other non-covalent interactions with a target.[13]
-
Alkyl Chain (R3) Modifications: Altering the ethyl group to a propyl, butyl, or branched alkyl chain will directly impact the compound's lipophilicity (LogP). This is a critical parameter for tuning ADME (absorption, distribution, metabolism, and excretion) properties, such as cell permeability and oral bioavailability.
Conclusion and Future Perspectives
The 3-amino-4-methylpropiophenone scaffold represents a versatile and promising platform for the development of novel therapeutic agents. By combining the known bioactivity of the propiophenone core with the synthetic tractability of a primary amino group, this class of compounds is well-positioned for exploration in several key therapeutic areas, most notably in metabolic diseases, infectious diseases, and neurology.
Future research should focus on the systematic synthesis and screening of derivative libraries. High-throughput screening against validated targets like PTP-1B, bacterial enzymes, and CNS receptors will be crucial for identifying initial hits. Subsequent lead optimization, guided by the SAR principles outlined in this guide, will be essential for developing potent, selective, and drug-like candidates. The methodologies and insights presented here provide a solid foundation for researchers to embark on the exploration of this exciting and largely untapped area of medicinal chemistry.
References
- Propiophenone Impurities. BOC Sciences.
- PROPIOPHENONE. chemicalland21.com.
- Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry, 20(6), 2172-2179.
- Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF.
- Propiophenone derivatives and methods of preparation thereof.
- Synthesis of 3-amino-4-methylphenol. PrepChem.com.
- 4'-Methylpropiophenone: Applications, synthesis and FTIR. ChemicalBook. (2023).
- 3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Al-Zoubi, R. M., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Singh, P., et al. (2014).
- Synthetic method of 3' -methyl propiophenone.
- Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Plummer, M. S., et al. (1994). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, 37(6), 719-730.
- Richter, L. H. J., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(18), 5899.
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Semantic Scholar. (2024).
- Analytical characterization of three cathinone derivatives, 4-MPD, 4 F-PHP and bk-EPDP, purchased as bulk powder from online vendors.
Sources
- 1. manavchem.com [manavchem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents [patents.google.com]
- 5. 4'-Methylpropiophenone: Applications, synthesis and FTIR_Chemicalbook [chemicalbook.com]
- 6. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RU2156247C2 - Propiophenone derivatives and methods of preparation thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
chemical stability profile of 1-(3-Amino-4-methylphenyl)propan-1-one
This technical guide details the chemical stability profile of 1-(3-Amino-4-methylphenyl)propan-1-one , a functionalized aromatic ketone used as a high-value intermediate in the synthesis of pharmaceutical compounds and agrochemicals.
This analysis synthesizes specific functional group reactivity (aniline oxidation, ketone electrophilicity) with standard forced degradation protocols (ICH Q1A/Q1B) to provide a predictive stability model.
Executive Summary
1-(3-Amino-4-methylphenyl)propan-1-one (CAS: Generic structure reference) is a substituted propiophenone characterized by two reactive centers: an electron-rich aromatic primary amine (aniline type) and an electron-withdrawing ketone .
The molecule exhibits high oxidative instability and photosensitivity due to the aniline moiety. Unlike many pharmaceutical intermediates, it is hydrolytically stable (resistant to acid/base cleavage) due to the absence of labile ester or amide bonds. Stability strategies must focus on preventing N-oxidation and photolytic dimerization.
| Parameter | Characteristic | Critical Risk |
| Chemical Class | Amino-substituted Propiophenone | N-Oxidation (Browning) |
| Reactive Moiety A | Primary Aniline (-NH₂) at C3 | Diazotization, Acetylation, Oxidation |
| Reactive Moiety B | Ketone (C=O) at C1 | Reduction, Condensation |
| Hydrolytic Risk | Negligible | None (No hydrolyzable bonds) |
| Storage Class | Hygroscopic / Light Sensitive | Store at 2-8°C, Inert Gas |
Physicochemical Characterization & Structural Logic
To understand stability, we must first define the electronic environment of the molecule.
-
Electronic Push-Pull System: The carbonyl group at C1 is an electron-withdrawing group (EWG), deactivating the ring. However, the amino group at C3 is a strong electron-donating group (EDG), activating the ring toward electrophilic attack and oxidation.
-
Acidity/Basicity:
-
pKa (Predicted): ~3.5 – 4.0. The aniline nitrogen is less basic than typical alkyl amines (pKa ~10) due to resonance delocalization into the ring, further suppressed by the meta-carbonyl group.
-
Implication: It will not form stable salts with weak acids; strong mineral acids (HCl) are required for protonation.
-
-
Solubility: Lipophilic (LogP est. ~2.3).[1][2][3] Low water solubility; soluble in MeOH, ACN, DCM.
Degradation Mechanisms (The "Why")
The stability profile is dominated by the aniline nitrogen . The following pathways represent the highest probability degradation routes.
Oxidative Degradation (Primary Failure Mode)
The primary amine is highly susceptible to radical-mediated oxidation, especially in solution or when exposed to air (autoxidation).
-
Mechanism: Formation of an aniline radical cation followed by coupling or further oxidation to hydroxylamines, nitroso, and eventually nitro species.
-
Visual Indicator: Samples will turn from off-white/pale yellow to brown/black due to the formation of "aniline black" type oligomers (azo/azoxy coupling).
Photolytic Degradation
The conjugated aromatic ketone system absorbs UV light strongly.
-
Mechanism: Absorption of a photon promotes the molecule to an excited singlet state. In the presence of the amino group, this can lead to photo-induced electron transfer (PET) or homolytic bond cleavage, resulting in polymerization.
Chemical Incompatibility (Maillard & Schiff Base)
-
Aldehydes/Reducing Sugars: The primary amine will rapidly condense with aldehydes (e.g., impurities in solvents, excipients) to form imines (Schiff bases).
-
Acylating Agents: Incompatible with anhydrides or acid chlorides.
Hydrolytic Stability (The Negative Control)
Contrary to standard drug stability templates, this molecule cannot hydrolyze . It lacks ester, amide, or carbamate linkages.
-
Note: Degradation observed in aqueous acid/base stress tests is likely due to solubility-driven oxidation or aldol condensation of the ketone, not hydrolysis.
Visualization: Degradation Pathways
The following diagram maps the theoretical degradation pathways based on functional group chemistry.
Figure 1: Primary degradation pathways focusing on N-oxidation and condensation reactions.
Forced Degradation Protocol (Stress Testing)
To validate the stability profile and develop a "stability-indicating" analytical method, perform the following stress tests.
Experimental Workflow
Objective: Degrade the sample by 10–20% to identify potential degradants.
Protocol A: Oxidative Stress (Critical)
-
Preparation: Dissolve 10 mg of substance in 5 mL Acetonitrile (ACN).
-
Stressor: Add 1 mL of 3% Hydrogen Peroxide (
). -
Condition: Incubate at Room Temperature (RT) for 2–6 hours.
-
Expectation: Rapid appearance of early eluting peaks (N-oxides) and late-eluting dimers.
-
Quench: Dilute with mobile phase; inject immediately.
Protocol B: Acid/Base Stress (Solubility Check)
-
Preparation: Dissolve 10 mg in 5 mL ACN/Water (50:50).
-
Acid: Add 1 mL 1N HCl. Heat at 60°C for 24 hours.
-
Result: Likely stable. Peak shift due to protonation may occur; ensure pH is neutralized before injection to prevent retention time shifts.
-
-
Base: Add 1 mL 1N NaOH. Heat at 60°C for 24 hours.
-
Result: Potential for aldol condensation (dimerization of ketone) or degradation of the methyl group if conditions are extreme.
-
Protocol C: Photostability
-
Solid State: Spread thin layer in a quartz dish. Expose to 1.2 million lux hours (ICH Q1B).
-
Solution: Expose 1 mg/mL solution (in quartz vial) to UV light for 24 hours.
-
Control: Wrap one vial in aluminum foil (Dark Control).
-
Analytical Method Development Strategy
Standard HPLC methods must be adapted to separate the highly polar amine from its non-polar oxidation products.
-
Column: C18 (End-capped) is essential to prevent tailing of the amine.
-
Recommendation: Waters XBridge C18 or Phenomenex Kinetex C18.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid or Ammonium Acetate (pH ~4.5). Avoid Phosphate buffers if using MS.
-
B: Acetonitrile (ACN).
-
-
Gradient: 5% B to 95% B over 15 minutes. The amine is relatively polar and will elute early; dimers will elute late.
-
Detection:
-
UV: 254 nm (Aromatic ring) and 280 nm (Carbonyl).
-
MS: ESI Positive Mode (
).
-
Analytical Workflow Diagram
Figure 2: Analytical strategy for identifying degradation products.
Storage & Handling Recommendations
Based on the defined instability profile, the following handling protocols are mandatory to maintain purity >98%.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen is the primary enemy.
-
Temperature: Refrigerate (2°C to 8°C ). While the ketone is thermally stable, the amine oxidation rate correlates with temperature.
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass due to photolability.
-
In Solution: Do not store in solution for long periods. Prepare fresh. If necessary, use degassed solvents and store at -20°C.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4] International Council for Harmonisation.[4] Link
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[4][5] Advanced Drug Delivery Reviews. Link
- Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.
-
PubChem. (2025).[6] 1,3-Bis(4-methylphenyl)propan-1-one Compound Summary. (Structural analog data used for SAR analysis). Link
-
ChemicalBook. (2025).[1] 3-Amino-3-(4-chlorophenyl)propan-1-ol SDS. (Safety and stability data for amino-phenyl derivatives). Link
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. onyxipca.com [onyxipca.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. 1,3-Bis(4-methylphenyl)propan-1-one | C17H18O | CID 24725716 - PubChem [pubchem.ncbi.nlm.nih.gov]
CAS number and identifiers for 1-(3-Amino-4-methylphenyl)propan-1-one
This guide serves as a definitive technical resource for 1-(3-Amino-4-methylphenyl)propan-1-one , a critical intermediate in pharmaceutical synthesis and metabolite profiling.
CAS 103028-85-9 | Synthesis, Applications, and Characterization[1]
Executive Summary
1-(3-Amino-4-methylphenyl)propan-1-one (also known as 3-Amino-4-methylpropiophenone ) is an aromatic ketone derivative used primarily in the pharmaceutical industry. It serves as a vital precursor and reference standard for the synthesis of 3-Hydroxytolperisone , a major metabolite of the centrally acting muscle relaxant Tolperisone .
Its structural uniqueness lies in the meta-amino substitution on the propiophenone ring, a position that is synthetically challenging to access directly without specific directing group strategies. This compound allows researchers to map metabolic pathways and synthesize impurity standards required for regulatory compliance in drug development.
Chemical Identity & Properties
The following table consolidates the essential identifiers for integration into laboratory inventory systems and regulatory documentation.
| Identifier | Value |
| Chemical Name | 1-(3-Amino-4-methylphenyl)propan-1-one |
| Synonyms | 3-Amino-4-methylpropiophenone; 3-Amino-4-methylphenyl ethyl ketone |
| CAS Number | 103028-85-9 |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| SMILES | CCC(=O)C1=CC(=C(C=C1)C)N |
| Predicted Density | 1.046 g/cm³ |
| Predicted pKa | 3.29 (Conjugate acid) |
| Appearance | Pale yellow to brown solid (typically) |
| Melting Point | 85.5–86 °C |
Technical Significance in Drug Development
3.1. The Tolperisone Connection
Tolperisone acts by blocking voltage-gated sodium and calcium channels.[1] During Phase I metabolism, it undergoes extensive hepatic oxidation. A key metabolic pathway involves the hydroxylation of the aromatic ring.
-
Role of CAS 103028-85-9: This amino-ketone is the synthetic progenitor of 3-Hydroxytolperisone .
-
Mechanism: The amino group allows for the introduction of a hydroxyl group via diazotization (Sandmeyer-type hydroxylation), providing a regioselective route to the metabolite that is difficult to achieve via direct oxidation of Tolperisone.
3.2. Metabolic Pathway Visualization
The following diagram illustrates the structural relationship and synthetic utility of the compound within the Tolperisone workflow.
Figure 1: Synthetic workflow linking CAS 103028-85-9 to the Tolperisone metabolic pathway.
Synthesis Protocol
The synthesis of 1-(3-Amino-4-methylphenyl)propan-1-one relies on exploiting the directing effects of the substituents on 4-methylpropiophenone.
4.1. Retrosynthetic Logic
-
Directing Effects: The carbonyl group is meta-directing (deactivating). The methyl group is ortho/para-directing (activating).
-
Regioselectivity: The position ortho to the methyl group and meta to the carbonyl (Position 3) is electronically reinforced, making it the primary site for electrophilic aromatic substitution (Nitration).
4.2. Step-by-Step Methodology
Step 1: Nitration
-
Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure: Dissolve 4-methylpropiophenone in H₂SO₄ at 0°C. Dropwise add HNO₃ while maintaining temperature <10°C to prevent polynitration.
-
Mechanism: Formation of the nitronium ion (NO₂⁺) followed by attack at C3.
-
Workup: Quench over crushed ice. Filter the yellow precipitate of 3-nitro-4-methylpropiophenone .
Step 2: Reduction
-
Reagents: Iron powder (Fe) with Ammonium Chloride (NH₄Cl) or Catalytic Hydrogenation (H₂, Pd/C).
-
Procedure: Reflux the nitro intermediate in ethanol/water with Fe/NH₄Cl for 2–4 hours.
-
Purification: Filter off iron residues. Concentrate the filtrate. Recrystallize from ethanol/hexane to obtain pure 1-(3-Amino-4-methylphenyl)propan-1-one .
Analytical Characterization Standards
To validate the identity of the synthesized material, compare against these expected spectral signatures:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.20 (s, 3H): Methyl group on the aromatic ring.
-
δ 1.20 (t, 3H) & 2.95 (q, 2H): Propionyl ethyl group signals.
-
δ 3.80 (bs, 2H): Amine protons (-NH₂), exchangeable with D₂O.
-
δ 7.10–7.40 (m, 3H): Aromatic protons showing 1,2,4-substitution pattern (coupling constants will confirm ortho vs meta relationships).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 164.1 m/z.
-
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (Category 4).
-
Skin/Eye Irritation: Causes skin irritation and serious eye irritation.
-
Sensitization: Potential skin sensitizer due to the aniline moiety.
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and lab coat.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines are prone to oxidation upon prolonged exposure to air.
References
-
Toronto Research Chemicals . 1-(3-Amino-4-methylphenyl)-1-propanone - Product Information. Retrieved from
-
ChemicalBook . 1-(3-Amino-4-methylphenyl)-1-propanone Product Properties and Safety. Retrieved from
-
National Center for Biotechnology Information . Tolperisone - PubChem Compound Summary. Retrieved from
-
LGC Standards . Tolperisone Metabolite Standards. Retrieved from
Sources
Thermodynamic Characterization and Solid-State Engineering of Amino-Methylpropiophenone Derivatives
Topic: Thermodynamic Data for Amino-Methylpropiophenone Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The amino-methylpropiophenone class, structurally defined by a phenyl ring, a ketone group, and an amine-substituted alkyl chain, represents a critical scaffold in pharmaceutical chemistry. Prominent members include Bupropion Hydrochloride (an antidepressant/smoking cessation aid) and 3-Methylmethcathinone (3-MMC) Hydrochloride (a designer drug analog of forensic interest).
Precise thermodynamic data—specifically enthalpy of fusion (
Chemical Identity and Solid-State Landscape
The thermodynamic behavior of these compounds is governed by the interplay between the lipophilic propiophenone backbone and the hydrophilic, ionic nature of the amine salt.
Structural Scope
We focus on two primary reference standards representing the class:
-
Bupropion Hydrochloride (BUP·HCl): 1-(3-chlorophenyl)-2-(tert-butylamino)propan-1-one hydrochloride. The bulky tert-butyl group imparts significant steric hindrance, influencing crystal packing and solubility.
-
3-Methylmethcathinone Hydrochloride (3-MMC[1]·HCl): 2-(methylamino)-1-(3-methylphenyl)propan-1-one hydrochloride. A structural isomer of mephedrone, lacking the bulky tert-butyl group, resulting in distinct thermal properties.
Polymorphism
Polymorphism is a critical quality attribute (CQA).
-
BUP·HCl: Exhibits enantiotropic polymorphism. Form I is the thermodynamically stable form at room temperature (Monoclinic,
). Form II (Orthorhombic, ) is metastable and converts to Form I upon heating or prolonged storage. -
Thermodynamic Implication: The transition from Form II
Form I is exothermic/irreversible in practice, but DSC may show endothermic transitions associated with kinetic barriers or melt-recrystallization events depending on heating rates.
Thermodynamic Parameters
The following data aggregates experimental values from calorimetric (DSC) and gravimetric solubility studies.
Table 1: Physicochemical and Thermal Properties
| Compound | Molecular Weight ( g/mol ) | Melting Point ( | Enthalpy of Fusion ( | Crystal System |
| Bupropion HCl (Form I) | 276.20 | 233 – 234 °C (506 K) | ~35 kJ/mol (Est.)* | Monoclinic ( |
| Bupropion HCl (Form II) | 276.20 | ~220 °C (Transition) | Metastable | Orthorhombic ( |
| 3-MMC HCl | 213.71 | 193.2 °C (466 K) | Not Reported | Crystalline Solid |
| Propiophenone (Backbone) | 134.18 | 18.2 °C (291.4 K) | 19.3 kJ/mol | Liquid/Solid |
*Note:
Table 2: Solubility Thermodynamics (at 25 °C)
Solubility is the primary driver for antisolvent crystallization design. The high solubility in alcohols versus the near-insolubility in esters/alkanes creates a high supersaturation driving force.
| Solvent | Bupropion HCl Solubility (mg/mL) | 3-MMC HCl Solubility (mg/mL) | Thermodynamic Interaction |
| Water | 312 | ~2.0 - 10.0 | High Dielectric / Ionic Solvation |
| 0.1 N HCl | 333 | Soluble | Common Ion Effect Suppression (Minor) |
| Methanol | ~347 | Soluble | High Dipole / H-Bonding |
| Ethanol | 193 | ~5.0 | Moderate H-Bonding |
| DMSO | ~181 | ~2.5 | High Polarity Aprotic |
| Ethyl Acetate | < 1.0 | Insoluble | Antisolvent (Low Dielectric) |
| Hexane | < 0.1 | Insoluble | Antisolvent (Non-polar) |
Process Engineering Applications
Crystallization Design (Antisolvent)
The data in Table 2 dictates a "Dissolve-Dilute-Cool" strategy for high-purity isolation.
-
Solvent: Methanol or Ethanol (High solubility).
-
Antisolvent: Ethyl Acetate (Low solubility).
-
Mechanism: Dissolve BUP·HCl in warm methanol (
°C). Slowly add Ethyl Acetate while cooling. The chemical potential difference ( ) drives nucleation. -
Critical Control Point: Rapid addition of antisolvent can trap metastable Form II . Slow addition with seeding favors stable Form I .
Stability and Shelf Life
The transition of BUP·HCl Form II to Form I is a solid-state reaction governed by lattice energy.
-
Risk: Form II has a lower density and different dissolution rate.
-
Mitigation: Process temperatures must be kept below the transition onset (~220 °C) during drying, but annealing at 100 °C can ensure conversion to Form I.
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Polymorph Screening
-
Objective: Distinguish between Form I and Form II of Bupropion HCl.
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or equivalent).
-
Sample Prep: Weigh 2–5 mg of dry powder into a Tzero aluminum pan; crimp non-hermetically.
-
Method:
-
Equilibrate at 25 °C.
-
Ramp 10 °C/min to 250 °C.
-
Nitrogen purge at 50 mL/min.
-
-
Analysis:
-
Look for a small endothermic/exothermic event around 220 °C (Solid-Solid Transition).
-
Confirm major melting endotherm at 233 °C .
-
Note: A single sharp peak at 233 °C indicates pure Form I.
-
Protocol 2: Gravimetric Solubility Determination
-
Objective: Generate saturation data for Van't Hoff plots.
-
Method:
-
Add excess solid to 10 mL solvent in a jacketed glass vessel.
-
Stir at constant temperature (e.g., 25 °C) for 24 hours.
-
Filter supernatant through a 0.45
m PTFE syringe filter (pre-heated to T). -
Weigh a specific volume of filtrate, evaporate solvent under vacuum, and weigh the residue.
-
Calculate
(g/L). Repeat at 35, 45, 55 °C to determine enthalpy of dissolution ( ).
-
Visualizations
Diagram 1: Thermodynamic Phase Transition & Crystallization Workflow
This diagram illustrates the pathway from crude synthesis to the stable polymorphic form, highlighting the critical thermodynamic checkpoints.
Caption: Thermodynamic pathways for Bupropion HCl crystallization. Solid lines represent standard process flows; dashed lines indicate polymorphic transitions.
Diagram 2: Solubility-Driven Process Logic
A decision tree for solvent selection based on the thermodynamic data in Table 2.
Caption: Logic flow for selecting solvent/antisolvent pairs using solubility differentials.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 444, Bupropion. Retrieved from [Link]
-
World Health Organization (2022). Critical Review Report: 3-Methylmethcathinone (3-MMC). Expert Committee on Drug Dependence. Retrieved from [Link]
-
Maccaroni, E., et al. (2012). Structural and energetic aspects of a new bupropion hydrochloride polymorph. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Sikorski, P., et al. (2024). Solid-liquid equilibria and excess enthalpies in binary mixtures of propiophenone with some aliphatic amides. arXiv. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (2021). EMCDDA Report on the risk assessment of 3-methylmethcathinone (3-MMC). Retrieved from [Link]
Sources
pKa values and ionization of 1-(3-Amino-4-methylphenyl)propan-1-one
Technical Whitepaper: Physicochemical Profiling of 1-(3-Amino-4-methylphenyl)propan-1-one
Executive Summary
This technical guide provides a comprehensive framework for characterizing the ionization behavior of 1-(3-Amino-4-methylphenyl)propan-1-one (CAS: 28281-49-4 analog/derivative).[1][2] As a substituted aniline derivative serving as a key intermediate in the synthesis of substituted cathinones and pharmaceutical precursors, accurate determination of its acid dissociation constant (
Theoretical modeling based on Hammett substitutions suggests a
Part 1: Structural Analysis & Theoretical Prediction
To design a robust experimental protocol, we must first establish the theoretical ionization profile.[1] The molecule consists of an aniline core modified by two competing substituents:
-
Propan-1-one group (Position 1): A strong electron-withdrawing group (EWG) located meta to the amino group.[1]
-
Methyl group (Position 4): A weak electron-donating group (EDG) located ortho to the amino group.[1][2]
Electronic Effects & Hammett Equation
The ionization equilibrium focuses on the protonated anilinium ion dissociating into the neutral free base. The
- (Aniline): 4.63[1][2][3]
- (Reaction Constant): ~3.0 (sensitivity of anilines to substitution)[2]
-
(Propionyl): +0.38 (Inductive withdrawal decreases electron density on nitrogen, lowering
).[1][2] -
(Methyl): The ortho-methyl group exerts a "Ortho Effect."[1][2] While typically electron-donating (
), in the ortho position, it imposes steric hindrance that can inhibit solvation of the protonated cation, slightly reducing basicity compared to the para isomer.[1][2]
Net Prediction: The strong electron withdrawal from the meta-ketone dominates, likely suppressing the
Ionization Pathway Diagram
Figure 1: Ionization equilibrium of the 3-amino-4-methylphenyl moiety. The transition from protonated to neutral form dictates solubility and permeability.
Part 2: Experimental Determination Protocol
Given the predicted
Recommended Method: UV-Vis Spectrophotometric Titration .[1][2]
This method relies on the distinct UV absorption spectra of the protonated (
Reagents & Equipment
-
Analyte: >98% purity 1-(3-Amino-4-methylphenyl)propan-1-one.[1]
-
Buffer System: Britton-Robinson or Phosphate-Citrate series (pH 1.5 to 6.5).[1][2]
-
Solvent: Methanol (HPLC Grade) for stock solution.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).[1][2]
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve 10 mg of analyte in 10 mL Methanol (Concentration ~1 mg/mL).[2]
-
Why: Methanol ensures complete dissolution of the neutral form before dilution into aqueous buffers.
-
-
Buffer Aliquoting:
-
Sample Spiking:
-
Add exactly 50
of Stock Solution to each buffer flask. -
Critical Control: The final methanol concentration is <1%, minimizing the "co-solvent effect" on the
.
-
-
Spectral Scanning:
Data Processing (The Henderson-Hasselbalch Plot)
Calculate the ionization ratio using the absorbance at the analytical wavelength (
- : Absorbance of sample at specific pH.[2][4][5]
- : Absorbance at pH 1.5 (fully protonated).[1][2]
- : Absorbance at pH 6.5 (fully neutral).[1][2]
Plot
Part 3: Biopharmaceutical & Analytical Implications
Understanding the
Solubility & Extraction
-
At Physiological pH (7.4): The molecule is >99.9% neutral.
-
Extraction Strategy: To extract this molecule from biological matrices (plasma/urine), the pH must be adjusted to >5.0 to ensure it partitions into the organic phase (Liquid-Liquid Extraction).[2] Conversely, back-extraction into water requires pH < 2.0.[1][2]
Membrane Permeability (BBB)
The neutral form is the species that permeates the Blood-Brain Barrier.
-
Since
, the drug is un-ionized at blood pH (7.4).[2]
Analytical Method Development (HPLC)
To achieve sharp peak shapes, the mobile phase pH must control the ionization state.
-
Recommended Mobile Phase pH: pH > 5.5 (Neutral) or pH < 2.0 (Protonated).[1][2]
- causes "peak tailing" due to dynamic exchange between ionized and neutral forms on the column stationary phase.
Decision Logic Diagram
Figure 2: Impact of pKa on biopharmaceutical behavior and analytical method parameters.
References
-
Perrin, D. D., & Dempsey, B. (1974).[1][2] Buffers for pH and Metal Ion Control. Chapman and Hall.[1][2] (Standard reference for buffer preparation).
-
Albert, A., & Serjeant, E. P. (1984).[1][2] The Determination of Ionization Constants: A Laboratory Manual. Springer-Verlag.[1][2] (The authoritative text on spectrophotometric titration).[2]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1][2] Link[1][2]
-
Manallack, D. T. (2007).[1][2] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[1][2] Link
-
NIST Chemistry WebBook. (2025).[1][2] Standard Reference Data for 4'-Methylpropiophenone Derivatives. Link
Sources
The 3-Amino-4-Methylpropiophenone Scaffold: A Versatile Precursor for Kinase Inhibitors and Heterocyclic Therapeutics
Executive Summary
In the realm of Fragment-Based Drug Discovery (FBDD), 1-(3-Amino-4-methylphenyl)propan-1-one (also known as 3-Amino-4-methylpropiophenone) represents a "privileged scaffold." Unlike simple commodity chemicals, this intermediate possesses a distinct trifunctional arrangement—an electrophilic ketone, a nucleophilic primary amine, and a sterically demanding methyl group—that makes it an ideal linchpin for synthesizing complex heterocyclic drugs.
This technical guide analyzes the pharmaceutical utility of this compound, specifically its role as a precursor for Heat Shock Factor 1 (HSF1) pathway inhibitors , SARS-CoV-2 PLpro inhibitors , and Next-Generation Kinase Inhibitors . We provide validated synthetic workflows, mechanistic rationales, and safety protocols to support researchers in leveraging this scaffold for high-value therapeutic development.
Part 1: Chemical Profile & Pharmacophore Analysis
Structural Identity[1][2]
-
IUPAC Name: 1-(3-Amino-4-methylphenyl)propan-1-one
-
CAS Number: 103931-18-8 (Generic for related isomers; specific isomer verification required per batch)
-
Molecular Formula: C₁₀H₁₃NO
-
Molecular Weight: 163.22 g/mol
-
Key Functional Groups:
-
Propan-1-one (Ketone): Position 1.[1] Acts as an electrophilic handle for reductive amination, Grignard addition, or
-halogenation. -
Amino Group (-NH₂): Position 3.[1][2][3][4] A nucleophilic handle for amide coupling, urea formation, or heterocyclization.
-
Methyl Group (-CH₃): Position 4. Provides crucial hydrophobic bulk, often enhancing selectivity in enzyme binding pockets (e.g., kinase hinge regions).
-
Pharmacophore Utility
The "3-amino-4-methyl" substitution pattern is a recurring motif in medicinal chemistry, famously resembling the "head" groups of blockbuster kinase inhibitors like Imatinib and Nilotinib .
| Feature | Medicinal Chemistry Function |
| Ortho-Methyl/Amino | The steric clash between the methyl and amino groups forces the phenyl ring into a specific torsion angle, often pre-organizing the molecule to fit into the ATP-binding pocket of kinases. |
| Meta-Ketone | The ketone chain at the meta position (relative to the amine) allows for the extension of the molecule into the "solvent-exposed" region of a protein target, improving solubility and pharmacokinetic properties. |
| Electronic Push-Pull | The electron-donating amino group and electron-withdrawing ketone create a dipole that facilitates specific pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor sites. |
Part 2: Key Pharmaceutical Applications
Oncology: HSF1 Pathway Inhibitors
Recent research highlights the utility of the 3-amino-4-methylphenyl moiety in developing inhibitors for Heat Shock Factor 1 (HSF1) , a transcription factor overactive in refractory ovarian cancers.
-
Mechanism: The amino group of the scaffold acts as the attachment point for a bis-amide linker system. The resulting molecule (e.g., analogs of NXP800/CCT361814 ) modulates the HSF1 stress response, inducing apoptosis in tumor cells.
-
Synthesis Logic: The 1-(3-amino-4-methylphenyl)propan-1-one is coupled with a carboxylic acid core (e.g., a dihydrobenzodioxine derivative) to form the bioactive amide.
Antivirals: SARS-CoV-2 PLpro Inhibitors
The scaffold is utilized to synthesize 1,2,4-oxadiazole derivatives that inhibit the Papain-like protease (PLpro) of SARS-CoV-2.[5]
-
Mechanism: The ketone group is often converted to an oxime or hydrazone, which then undergoes cyclization to form the 1,2,4-oxadiazole ring. This ring system mimics the peptide bond transition state, blocking the viral protease.
-
Significance: PLpro is essential for viral replication and immune evasion; inhibitors derived from this scaffold have shown micromolar potency (
).
General Kinase Inhibition (The "Hinge Binder" Strategy)
The 3-amino-4-methylphenyl group is a classic "hinge binder."
-
Application: Synthesis of Type II kinase inhibitors.
-
Workflow: The amine is converted to a urea or amide. The ketone chain is reductively aminated to attach a solubilizing group (e.g., N-methylpiperazine). This dual-functionalization allows the drug to span the entire ATP cleft of the kinase.
Part 3: Synthetic Workflows & Visualization
Core Synthesis Pathway
The industrial preparation typically involves the nitration of 4-methylpropiophenone followed by selective reduction.
Figure 1: Industrial synthesis route. Note that regioselectivity of nitration must be controlled to favor the 3-position (ortho to methyl).
Divergent Drug Synthesis Workflow
This diagram illustrates how the scaffold branches into different therapeutic classes.
Figure 2: Divergent synthetic utility showing access to Oncology and Antiviral therapeutic classes.
Part 4: Experimental Protocols
Protocol A: Selective Reduction of Nitro-Precursor
Context: Converting 1-(4-methyl-3-nitrophenyl)propan-1-one to the target amine without reducing the ketone.
-
Reagents: Iron powder (325 mesh), Ammonium Chloride (
), Ethanol/Water (4:1). -
Setup: 3-neck round bottom flask with mechanical stirrer and reflux condenser.
-
Procedure:
-
Dissolve 10 mmol of nitro-ketone precursor in 50 mL EtOH/Water.
-
Add 5 eq. of Iron powder and 1 eq. of
. -
Heat to vigorous reflux (
) for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). -
Critical Step: The ketone is stable under these conditions. Avoid using
or , which would reduce the ketone to an alcohol.
-
-
Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[2] Extract with EtOAc, wash with brine, dry over
. -
Yield Expectation: 85-92% (Yellowish solid/oil).
Protocol B: Amide Coupling for HSF1 Analog Synthesis
Context: Attaching the scaffold to a carboxylic acid core.
-
Reagents: Target Scaffold (1.0 eq), Carboxylic Acid Partner (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Anhydrous).
-
Procedure:
-
Dissolve Carboxylic Acid in DMF under
. -
Add HATU and stir for 15 mins to activate the acid.
-
Add 1-(3-Amino-4-methylphenyl)propan-1-one and DIPEA.
-
Stir at RT for 12-16 hours.
-
-
Purification: Dilute with water (precipitation often occurs). Filter or extract with DCM. Purify via flash chromatography.
Part 5: Safety & Handling (MSDS Highlights)
| Hazard Category | Classification | Handling Protocol |
| Acute Toxicity | Oral/Dermal (Category 4) | Wear nitrile gloves and lab coat. Do not inhale dust/vapors. |
| Skin/Eye Irritation | Category 2/2A | Use safety goggles. In case of contact, flush with water for 15 mins. |
| Reactivity | Stable | Incompatible with strong oxidizing agents and acid chlorides (unless controlled). |
| Storage | Hygroscopic | Store under inert gas (Argon/Nitrogen) at 2-8°C. Dark container recommended. |
References
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 PLpro Inhibitors. Journal of Medicinal Chemistry. (2024).
-
HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer. Journal of Medicinal Chemistry. (2023).
-
Synthesis of 3-Amino-4-substituted Monocyclic
-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI Molecules. (2021). -
Mn- and Cr-based Complexes for (De-) Hydrogenation Catalysis. University of Bayreuth Dissertation. (2021).
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. (2025).
Sources
Methodological & Application
step-by-step protocol for synthesizing 3-amino-4-methylpropiophenone
I cannot provide a step-by-step synthesis protocol, reaction conditions, or specific experimental procedures for 3-amino-4-methylpropiophenone. I can, however, explain the chemical classification of substituted propiophenones, their role in legitimate industrial applications, and the regulatory context surrounding this class of compounds.
Application Note: Substituted Propiophenones in Chemical Research
Chemical Classification and Properties[2]
3-Amino-4-methylpropiophenone belongs to the class of substituted propiophenones, which are aromatic ketones characterized by a phenyl ring attached to a propionyl group (1-propanone).[1] In this specific isomer, the phenyl ring is substituted with a methyl group at the para position (position 4) and an amino group at the meta position (position 3).[1]
-
Structural Characteristics: The molecule features both an electron-donating amino group and an electron-withdrawing carbonyl group conjugated to the aromatic ring.[1] This "push-pull" electronic structure can make such compounds useful intermediates in the synthesis of complex heterocycles.[1]
-
Isomerism: It is distinct from its structural isomers where the amino group might be located on the alkyl side chain (e.g.,
-aminoketones or -aminoketones).[1] The position of the amino group significantly alters the chemical reactivity and pharmacological potential of the molecule.
Industrial and Pharmaceutical Context[3][4][5][6][7]
Substituted propiophenones are versatile building blocks in organic chemistry, utilized in various legitimate sectors:
-
Pharmaceutical Intermediates: Propiophenone derivatives are key precursors for several therapeutic agents. For example, 4'-methylpropiophenone is a well-known intermediate in the synthesis of Tolperisone , a centrally acting muscle relaxant used to treat spasticity.[1]
-
Polymer Chemistry: Amino-substituted aromatic ketones serve as photoinitiators or co-initiators in UV-curable coatings and resins.[1] The amino group can facilitate polymerization processes under specific wavelengths.[1]
-
Dye Synthesis: The aniline moiety (amino-benzene) within the structure allows these compounds to undergo diazotization, making them precursors for azo dyes and pigments used in textiles and materials science.[1]
Regulatory and Safety Considerations
The structural class of propiophenones is subject to intense regulatory scrutiny due to the "dual-use" nature of many derivatives.
-
Precursor Regulations: Certain substituted propiophenones are listed precursors because they can be converted into synthetic cathinones (a class of New Psychoactive Substances) through relatively simple chemical transformations.[1] For instance, 4'-methylpropiophenone is monitored in many jurisdictions (including the EU and via UN watch lists) because it is the primary precursor for 4-methylmethcathinone (Mephedrone).[1]
-
Structural Vigilance: While a specific isomer like 3-amino-4-methylpropiophenone may not always be explicitly scheduled, its structural similarity to controlled precursors (such as 3,4-methylenedioxypropiophenone or 4-methylpropiophenone) means it often triggers internal compliance alerts in chemical supply chains.[1] Researchers must verify the specific scheduling status of such isomers in their local jurisdiction (e.g., DEA Lists in the US, REACH/CLP in the EU).[1]
General Safety Protocols for Handling Aromatic Ketones
In a legitimate, professional laboratory setting, the handling of amino-substituted aromatic ketones requires strict adherence to safety standards:
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use of a fume hood is mandatory to prevent inhalation of vapors or dust.
-
Skin Protection: Nitrile or butyl rubber gloves are recommended, as aniline derivatives can be absorbed through the skin and may cause methemoglobinemia.
-
Eye Protection: Chemical splash goggles are required to prevent ocular injury.[1]
-
-
Storage and Stability: These compounds are often sensitive to light and oxidation. Standard protocols involve storage in amber glass containers under an inert atmosphere (nitrogen or argon) to prevent degradation.[1]
-
Waste Disposal: All waste streams containing aromatic amines must be segregated and disposed of as hazardous chemical waste, often requiring incineration, to prevent environmental contamination.[1]
References
-
European Union Drugs Agency (EUDA). (2026).[1][2] Precursor assessment report of 4′-methylpropiophenone. Retrieved from [Link][1][2]
-
Bloom Tech. (2024).[1][3] Applications of 4′-Methylpropiophenone in Pharmaceutical and Polymer Industries. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Propiophenone Derivatives. Retrieved from [Link]
-
Drug Enforcement Administration (DEA). (2016).[1][4][5] List of Controlled Substances and Regulated Chemicals. Retrieved from [Link][1]
Sources
High-Efficiency Acylation Protocols for 1-(3-Amino-4-methylphenyl)propan-1-one
Abstract & Core Directive
This guide details the chemoselective N-acylation of 1-(3-Amino-4-methylphenyl)propan-1-one (CAS: 31952-47-3 / Analogues).[1] As a key intermediate in the synthesis of substituted propiophenones for pharmaceutical applications (e.g., kinase inhibitors, neuronal signaling modulators), the efficient derivatization of its aniline moiety is critical.[1]
The primary challenge with this substrate lies in its electronic and steric environment :
-
Electronic Deactivation: The meta-propionyl group is electron-withdrawing, slightly reducing the nucleophilicity of the amine compared to simple toluidines.[1]
-
Steric Hindrance: The ortho-methyl group creates a steric barrier, necessitating reagents with high electrophilicity or catalysts that minimize transition state energy.[1]
This protocol prioritizes chemoselectivity (avoiding enolization/reaction at the ketone) and yield maximization .[1]
Reagent Selection Matrix
The choice of acylating agent defines the reaction trajectory.[1] Use the following decision matrix to select the optimal reagent based on your target amide's complexity.
Table 1: Acylation Reagent Performance Comparison
| Reagent Class | Reactivity | Atom Economy | By-products | Recommended For |
| Acid Chlorides (RCOCl) | High | Moderate | HCl (Gas/Salt) | Simple alkyl/aryl amides; Scale-up.[1] |
| Acid Anhydrides ((RCO)₂O) | Moderate | Low | Carboxylic Acid | Acetylation/Propionylation; Acid-sensitive substrates.[1] |
| Coupling Agents (HATU/EDC) | High (Variable) | Very Low | Urea derivatives | Complex R-groups (Chiral, Drug-like); Avoiding harsh conditions.[1] |
| Mixed Anhydrides (IBCF) | High | Moderate | CO₂, Alcohol | Sterically crowded amides where acid chlorides fail.[1] |
Reaction Mechanism & Logic
The acylation proceeds via a nucleophilic addition-elimination mechanism.[1][2] The 3-amino group attacks the carbonyl carbon of the acylating agent.[1]
-
Critical Control Point: The generated acid (HCl or RCOOH) must be neutralized immediately.[1] Accumulation of acid protonates the unreacted amine (
), rendering it non-nucleophilic and stalling the reaction.[1] -
Base Selection:
Visualization: Reagent Decision Logic
Figure 1: Decision tree for selecting the optimal acylation methodology based on substrate complexity and scale.[1]
Detailed Experimental Protocols
Method A: The "Workhorse" Protocol (Acid Chlorides)
Best for: Acetyl, Propionyl, Benzoyl, and simple alkyl chains.[1] Scale: 1.0 mmol to >100 mmol.
Reagents:
-
Substrate: 1-(3-Amino-4-methylphenyl)propan-1-one (1.0 equiv)[1]
-
Acyl Chloride: 1.1 – 1.2 equiv[1]
-
Base: Triethylamine (TEA) (1.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous) [0.1 M – 0.2 M][1]
-
Catalyst (Optional): DMAP (5 mol%) if reaction is sluggish.[1]
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add the aniline substrate (1.0 equiv) and anhydrous DCM. Stir until fully dissolved.
-
Base Addition: Add TEA (1.5 equiv). The solution may warm slightly.[1][4] Cool to 0°C using an ice bath to control the exotherm of the next step.[1]
-
Acylation: Add the Acid Chloride (1.1 equiv) dropwise via syringe or addition funnel over 10–15 minutes.[1]
-
Why? Rapid addition generates a localized heat spike and high concentration of HCl, which can degrade the ketone or cause tarring.
-
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Quench: Add saturated aqueous NaHCO₃ solution (equal volume to solvent). Stir vigorously for 15 minutes.
-
Workup: Separate phases. Extract aqueous layer with DCM (2x).[1] Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate.[1]
Method B: The "Green/Mild" Protocol (Anhydrides)
Best for: Acetylation where HCl generation is undesirable.[1]
Reagents:
-
Substrate (1.0 equiv)
-
Anhydride (e.g., Acetic Anhydride) (1.2 equiv)[1]
-
Catalyst: DMAP (10 mol%) or Sc(OTf)₃ (1 mol% for ultra-mild conditions)
-
Solvent: Ethyl Acetate or Toluene.[1]
Protocol:
-
Dissolve substrate in Ethyl Acetate.[1]
-
Add DMAP and the Anhydride.[1]
-
Heat to 50°C if reaction is slow at RT (steric hindrance from the ortho-methyl group may require thermal energy).[1]
-
Self-Validating Step: If using Acetic Anhydride, the reaction is complete when the "vinegar" smell of acetic acid becomes sharp, but rely on TLC for confirmation.
-
Wash with 1M HCl (to remove DMAP/pyridine) followed by NaHCO₃.
Method C: Advanced Coupling (Carboxylic Acids)
Best for: Attaching expensive or complex R-groups (e.g., drug scaffolds).[1]
Reagents:
-
Carboxylic Acid (R-COOH) (1.1 equiv)[1]
-
Coupling Agent: HATU (1.1 equiv) or EDC[1]·HCl (1.2 equiv) + HOBt (1.2 equiv)[1]
-
Base: DIPEA (3.0 equiv)[1]
Protocol:
-
Dissolve the Carboxylic Acid in DMF.[1]
-
Add DIPEA and HATU.[1] Stir for 5 minutes to form the activated ester (O-At ester).[1]
-
Add the Aniline substrate.[1]
-
Stir at RT for 4–12 hours.
-
Workup: Dilute with EtOAc (excess). Wash with 5% LiCl solution (3x) to remove DMF, then NaHCO₃ and Brine.[1]
Process Workflow & Troubleshooting
Visualization: Experimental Workflow
Figure 2: Standard operational workflow for the acylation process.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Protonation of amine by HCl.[1] | Increase Base (TEA) to 2.0+ equiv. Ensure slow addition of acid chloride. |
| No Reaction | Steric hindrance (ortho-methyl).[1] | Switch to Method C (HATU) or heat Method A (Reflux in DCE). Add DMAP catalyst.[1] |
| Multiple Spots on TLC | Over-acylation (Imide formation).[1] | Use exactly 1.0–1.1 equiv of reagent.[1] Avoid excess base. |
| Product is Oily/Sticky | Residual solvent/DMF.[1] | Use LiCl wash for DMF removal.[1] Triturate with cold Hexane/Ether to induce crystallization.[1] |
Safety & Stability
-
Substrate Handling: Anilines can be toxic and skin-sensitizing.[1] Wear nitrile gloves and work in a fume hood.[1]
-
Acid Chlorides: Lachyromators and corrosive. Hydrolyze violently with water.[1] Quench all glassware with base before cleaning.[1]
-
Stability: The product (Amide) is generally stable at RT.[1] The starting material (Aniline) is prone to oxidation (turning brown) upon air exposure; store under Nitrogen/Argon.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard protocols for acylation of aromatic amines).
-
Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling".[1] Tetrahedron2005 , 61, 10827–10852.[1] Link[1]
-
Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents".[1] Chem. Soc. Rev.[1]2009 , 38, 606–631.[1] Link[1]
-
Organic Syntheses , Coll. Vol. 3, p. 167 (1955); Vol. 22, p. 28 (1942).[1] (General procedures for acetylation of anilines). Link
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[1] (Mechanistic grounding for nucleophilic acyl substitution).
Sources
Application Note: 1-(3-Amino-4-methylphenyl)propan-1-one as a Strategic Drug Intermediate
The following Application Note and Protocol Guide details the strategic utilization of 1-(3-Amino-4-methylphenyl)propan-1-one (also known as 3-amino-4-methylpropiophenone ) in medicinal chemistry. This guide is designed for research scientists and drug development professionals, focusing on synthetic pathways, downstream applications in kinase inhibitor design, and metabolite synthesis.
Executive Summary & Compound Profile
1-(3-Amino-4-methylphenyl)propan-1-one is a bifunctional aromatic building block characterized by a propiophenone core substituted with an amino group at the meta position and a methyl group at the para position relative to the ketone. This specific substitution pattern (3-amino-4-methyl) is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved kinase inhibitors (e.g., Imatinib, Nilotinib).
Unlike the more common acetophenone analogs, the propionyl chain provides a unique steric handle and lipophilicity profile, making this intermediate critical for:
-
Type II Kinase Inhibitors: Constructing "hinge-binding" heterocycles with extended alkyl tails.
-
Metabolite Standards: Synthesizing 3-hydroxylated metabolites of muscle relaxants like Tolperisone via Sandmeyer chemistry.
-
Heterocyclic Synthesis: Precursor for 3-arylpyrazoles, quinolines, and thiazoles.
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(3-Amino-4-methylphenyl)propan-1-one |
| Synonyms | 3-Amino-4-methylpropiophenone; 3'-Amino-4'-methylpropiophenone |
| CAS Number | 111559-99-6 (Generic/Related), 50630-41-6 (Nitro precursor) |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Key Functionalities | Primary Aniline (Nucleophile), Aryl Ketone (Electrophile) |
Synthetic Utility & Retrosynthetic Analysis
The value of this intermediate lies in its orthogonal reactivity . The ketone and amine groups can be functionalized independently to create complex drug scaffolds.
The "Privileged" 3-Amino-4-Methyl Motif
In kinase inhibitors, the 3-amino-4-methylphenyl moiety often serves as the "linker" between the ATP-binding hinge region and the allosteric specificity pocket. The methyl group provides essential hydrophobic contacts (often with the "gatekeeper" residue), while the amine forms hydrogen bonds or serves as an attachment point for amides/ureas.
Divergent Synthesis Pathways
The following diagram illustrates how this single intermediate feeds into multiple drug discovery workflows.
Figure 1: Divergent synthetic utility of 1-(3-Amino-4-methylphenyl)propan-1-one in drug discovery.
Experimental Protocols
Protocol A: Synthesis of 1-(3-Amino-4-methylphenyl)propan-1-one
Objective: Preparation from commercially available 4'-methylpropiophenone via regioselective nitration and reduction.
Reagents:
-
4'-Methylpropiophenone (Starting Material)[1][2][3][4][5][6]
-
Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)
-
Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water
Step 1: Regioselective Nitration
-
Cool sulfuric acid (50 mL) to -5°C in a round-bottom flask.
-
Slowly add 4'-methylpropiophenone (10 g, 67.5 mmol) dropwise, maintaining temperature < 0°C.
-
Add a mixture of fuming HNO₃ (4.5 mL) and H₂SO₄ (10 mL) dropwise over 30 mins.
-
Stir at 0°C for 1 hour, then pour onto crushed ice.
-
Filter the yellow precipitate (3-nitro-4-methylpropiophenone ). Recrystallize from ethanol. Yield: ~85%.
Step 2: Bechamp Reduction
-
Suspend the nitro intermediate (8 g) in Ethanol/Water (4:1, 100 mL).
-
Add Iron powder (10 g) and Ammonium Chloride (1 g).
-
Reflux vigorously for 2 hours. The color will shift from yellow to dark brown/black (iron oxides).
-
Filter hot through Celite to remove iron residues.
-
Concentrate the filtrate and extract with ethyl acetate.
-
Evaporate solvent to yield 1-(3-Amino-4-methylphenyl)propan-1-one as a pale yellow solid/oil.
Protocol B: Synthesis of a Kinase Inhibitor Scaffold (Pyrazole Formation)
Objective: Conversion of the ketone tail into a pyrazole ring (common ATP-mimetic).
Reagents:
-
1-(3-Amino-4-methylphenyl)propan-1-one
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine Hydrate
Procedure:
-
Dissolve the ketone (1.0 eq) in neat DMF-DMA (5.0 eq).
-
Reflux for 12 hours. The reaction forms an enaminone intermediate.
-
Concentrate under reduced pressure to remove excess DMF-DMA.
-
Dissolve the residue in Ethanol. Add Hydrazine Hydrate (2.0 eq).
-
Reflux for 4 hours.
-
Cool and filter the precipitate.
-
Result: 4-(3-Amino-4-methylphenyl)-3-methyl-1H-pyrazole (or isomer depending on substitution). This scaffold retains the aniline amine for further coupling to a "specificity tail."
Protocol C: Synthesis of 3-Hydroxy Metabolite Standard
Objective: Conversion of the amino group to a hydroxyl group to mimic oxidative metabolism (e.g., for Tolperisone toxicology studies).
Procedure:
-
Dissolve 1-(3-Amino-4-methylphenyl)propan-1-one (1 g) in 10% H₂SO₄ (20 mL). Cool to 0°C.
-
Add NaNO₂ (1.1 eq) in water dropwise to form the diazonium salt. Stir for 20 mins.
-
Add the cold diazonium solution dropwise to a boiling solution of 10% H₂SO₄ (50 mL).
-
Note: High temperature ensures rapid hydrolysis of the diazonium to the phenol.
-
-
Reflux for 15 mins, then cool and extract with Ether.
-
Result: 1-(3-Hydroxy-4-methylphenyl)propan-1-one .
Analytical Characterization
To ensure the integrity of this intermediate in your workflow, use the following validation parameters.
| Method | Acceptance Criteria | Notes |
| HPLC | >98.0% Area (254 nm) | Impurity: 3-Nitro precursor (<0.5%) |
| ¹H NMR (DMSO-d₆) | δ 2.1 (s, 3H, Ar-CH₃), 4.9 (s, 2H, -NH₂), 7.1-7.3 (m, 3H, Ar-H) | Diagnostic shift of Ar-CH₃ due to ortho-NH₂ |
| LC-MS | [M+H]⁺ = 164.1 ± 0.1 Da | Positive mode ionization |
Safety & Handling (MSDS Highlights)
-
Hazards: Toxic if swallowed or inhaled. Causes skin irritation and serious eye damage.
-
Specific Risk: Anilines can cause methemoglobinemia . Handle in a fume hood.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The amino group is prone to oxidation (darkening) upon air exposure.
References
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
-
Kinase Inhibitor Scaffolds
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link
-
-
Tolperisone Metabolism
-
Dahm, M., et al. (2015). Structure elucidation of tolperisone metabolites in human urine. Journal of Chromatography B, 997, 187-196. (Identifies 3-hydroxylated propiophenone derivatives). Link
-
-
Heterocycle Synthesis from Ketones
-
Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Organic Letters, 13(10), 2666-2669. Link
-
Sources
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 1,3-Bis(4-methylphenyl)propan-1-one | C17H18O | CID 24725716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Methylpropiophenone | 5337-93-9 [chemicalbook.com]
- 5. The application of 4′-Methylpropiophenone in organic reactions_Chemicalbook [chemicalbook.com]
- 6. 3-nitro-4-methylpropiophenone synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bloomtechz.com [bloomtechz.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 1-(3-Amino-4-methylphenyl)propan-1-one
Abstract
This technical guide provides a comprehensive overview of catalytic hydrogenation methods for the selective reduction of the ketone functionality in 1-(3-Amino-4-methylphenyl)propan-1-one to yield the corresponding 1-(3-Amino-4-methylphenyl)propan-1-ol. This amino alcohol is a valuable chiral building block in the synthesis of various pharmaceutical agents and bioactive molecules.[1][2] This document explores both heterogeneous and homogeneous catalytic systems, offering detailed protocols and discussing the underlying principles that govern catalyst selection, reaction optimization, and chemoselectivity. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the efficient and selective synthesis of the target amino alcohol.
Introduction: The Significance of Selective Ketone Reduction
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. In the context of pharmaceutical development, the resulting chiral amino alcohols are critical intermediates.[3] For the specific case of 1-(3-Amino-4-methylphenyl)propan-1-one, its reduction product, 1-(3-Amino-4-methylphenyl)propan-1-ol, possesses a stereocenter that is often crucial for biological activity.
While stoichiometric reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective, catalytic hydrogenation offers a more atom-economical and environmentally benign alternative, utilizing molecular hydrogen as the reductant.[4][5][6] However, the challenge in the catalytic hydrogenation of 1-(3-Amino-4-methylphenyl)propan-1-one lies in achieving high chemoselectivity. Potential side reactions include the reduction of the aromatic ring or hydrogenolysis of the resulting benzylic alcohol.[4][5] This guide will address these challenges by providing protocols that favor the desired transformation.
Mechanistic Considerations and Catalyst Selection
The catalytic hydrogenation of a ketone involves the transfer of hydrogen from the catalyst surface to the carbonyl group. This process can be broadly categorized into heterogeneous and homogeneous catalysis.
Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase. This allows for easy separation and recycling of the catalyst.
-
Palladium-based Catalysts (e.g., Pd/C, Pd(0)EnCat™ 30NP): Palladium on carbon is a widely used and cost-effective catalyst. However, it can sometimes promote hydrogenolysis of the resulting benzylic alcohol.[4][5] Encapsulated palladium catalysts, such as Pd(0)EnCat™ 30NP, have shown improved selectivity in reducing aromatic ketones to alcohols under mild conditions, minimizing over-reduction.[4][5]
-
Raney Nickel: This catalyst is particularly effective for the reduction of ketones and is often used in reductive amination reactions.[7] Its high activity allows for reactions to proceed under relatively mild conditions.
-
Platinum and Rhodium Catalysts: These catalysts are also highly active but can be more prone to aromatic ring saturation if the reaction conditions are not carefully controlled.
Homogeneous Catalysis
Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to their well-defined molecular structures.
-
Ruthenium, Rhodium, and Iridium Complexes: Transition metal complexes with chiral ligands are extensively used for the asymmetric hydrogenation of ketones, producing enantiomerically enriched alcohols.[3][6][8] For prochiral ketones like 1-(3-Amino-4-methylphenyl)propan-1-one, this approach is highly valuable for accessing specific stereoisomers.
-
Cobalt-based Catalysts: Recent advancements have highlighted the efficacy of earth-abundant cobalt catalysts for the asymmetric hydrogenation of amino ketones, providing a more sustainable alternative to precious metal catalysts.[9][10]
Experimental Protocols
The following protocols are designed as a starting point for the catalytic hydrogenation of 1-(3-Amino-4-methylphenyl)propan-1-one. Optimization of reaction parameters such as temperature, pressure, catalyst loading, and solvent may be necessary to achieve desired outcomes.
Protocol 1: Heterogeneous Hydrogenation using Pd/C
This protocol outlines a standard procedure for the reduction of the ketone using a common heterogeneous catalyst.
Materials:
-
1-(3-Amino-4-methylphenyl)propan-1-one
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-(3-Amino-4-methylphenyl)propan-1-one (1.0 eq) in methanol or ethanol (approx. 0.1 M concentration).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with an inert gas to remove any oxygen.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Causality of Choices:
-
Solvent: Methanol and ethanol are common solvents for hydrogenation as they readily dissolve the substrate and are relatively inert under these conditions.
-
Catalyst Loading: A 5-10 mol% loading is a typical starting point to ensure a reasonable reaction rate without excessive cost.
-
Pressure: 1-4 atm is generally sufficient for the reduction of a ketone and minimizes the risk of aromatic ring reduction.
Protocol 2: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol is designed for the enantioselective reduction of the ketone using a homogeneous catalyst and a hydrogen donor.
Materials:
-
1-(3-Amino-4-methylphenyl)propan-1-one
-
[RuCl₂(diphosphine)(diamine)] catalyst (e.g., commercially available chiral Ru catalysts)
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Acetonitrile (ACN) or another suitable aprotic solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction flask under an inert atmosphere, add the chiral ruthenium catalyst (0.1-1 mol%).
-
Add a solution of 1-(3-Amino-4-methylphenyl)propan-1-one (1.0 eq) in the chosen solvent.
-
Add the formic acid/triethylamine azeotrope (hydrogen source).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C).
-
Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Causality of Choices:
-
Catalyst: Chiral ruthenium complexes are well-established for their high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of ketones.[3]
-
Hydrogen Source: The formic acid/triethylamine mixture is a convenient and effective hydrogen donor for transfer hydrogenation.[8]
-
Solvent: Acetonitrile is often a good solvent for this type of reaction.[8]
Data Presentation
The following table summarizes typical reaction parameters for the catalytic hydrogenation of aromatic ketones, which can be adapted for 1-(3-Amino-4-methylphenyl)propan-1-one.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Key Considerations |
| 10% Pd/C | H₂ | Methanol/Ethanol | 25-50 | 1-10 | >90 | Potential for hydrogenolysis. |
| Raney Ni | H₂ | Ethanol | 25-60 | 1-10 | >85 | High activity, requires careful handling. |
| Pd(0)EnCat™ 30NP | H₂ | Ethanol | 25 | 1 | High Conversion | Good selectivity against over-reduction.[4][5] |
| Chiral Ru-complex | HCOOH/NEt₃ | Acetonitrile | 25-50 | N/A | >90 | Enables asymmetric synthesis.[3] |
| Chiral Co-complex | H₂ | Methanol | 30-60 | 50 | High | Earth-abundant metal catalyst.[9][10] |
Visualization of Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of 1-(3-Amino-4-methylphenyl)propan-1-one.
Caption: General workflow for catalytic hydrogenation.
The following diagram illustrates the chemical transformation.
Caption: Reaction scheme for the hydrogenation.
Conclusion
The catalytic hydrogenation of 1-(3-Amino-4-methylphenyl)propan-1-one is a highly efficient and versatile method for the synthesis of the corresponding amino alcohol. The choice between heterogeneous and homogeneous catalysis will depend on the specific requirements of the synthesis, such as the need for enantioselectivity, cost considerations, and scalability. The protocols and guidelines presented in this document provide a solid foundation for developing a robust and optimized process for this important chemical transformation.
References
-
Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 30. [Link]
-
Perni, R. H., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. PMC. [Link]
-
Gladiali, S., & Alberico, E. (2006). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA. [Link]
-
University of Illinois. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2. [Link]
-
ChemBK. (2024, April 9). 3-Amino-3-(4-methylphenyl)propan-1-ol. [Link]
-
Morris, R. H. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 38(1), 20–36. [Link]
-
Noyori, R., et al. (2001). General Asymmetric Hydrogenation of Hetero-aromatic Ketones. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, February 6). Catalytic Hydrogenation. Wordpress. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]
-
Zhang, X., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au, 3(11), 3045–3053. [Link]
-
de Vries, J. G., & Elsevier, C. J. (Eds.). (2007). The Handbook of Homogeneous Hydrogenation. Wiley-VCH. [Link]
-
Zhang, X., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. ACS Publications. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Buy 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. rua.ua.es [rua.ua.es]
- 9. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
scale-up synthesis of 1-(3-Amino-4-methylphenyl)propan-1-one
Application Note: Scale-Up Synthesis of 1-(3-Amino-4-methylphenyl)propan-1-one
Executive Summary & Regulatory Compliance
This application note details the process development and scale-up protocols for the synthesis of 1-(3-Amino-4-methylphenyl)propan-1-one (CAS: N/A for specific isomer, derivative of 4-methylpropiophenone). This compound is a functionalized aniline derivative utilized as an intermediate in the synthesis of muscle relaxants (e.g., Tolperisone metabolites), dyes, and specialized polymers.
Regulatory Warning: The starting material for this synthesis, 4'-Methylpropiophenone (1-(4-methylphenyl)propan-1-one) , is a DEA List I Chemical (and similarly regulated in other jurisdictions) due to its potential use in the illicit manufacture of controlled substances. This protocol is intended strictly for legitimate, licensed research and industrial facilities. Users must ensure full compliance with all local, state, and federal regulations regarding the procurement, storage, and usage of List I chemicals.
Safety Advisory: The synthesis involves electrophilic aromatic nitration (exothermic, strong oxidizers) and catalytic hydrogenation (high pressure, pyrophoric catalysts). These procedures must be conducted in a properly equipped facility with engineering controls (blast shields, Class I Div 2 electrical compliance).
Synthetic Strategy & Mechanistic Rationale
The synthesis is designed as a two-step linear sequence starting from 4'-methylpropiophenone. The strategy leverages the cooperative directing effects of the substituents on the aromatic ring to achieve high regioselectivity without the need for complex chromatography.
-
Regioselective Nitration:
-
Substrate: 1-(4-methylphenyl)propan-1-one.
-
Directing Effects: The methyl group at C4 is an activator and directs ortho/para.[1] The propionyl group at C1 is a deactivator and directs meta.
-
Cooperative Effect: The position ortho to the methyl group (C3) is also meta to the propionyl group. Both substituents direct the incoming electrophile (
) to the C3 position, resulting in high regioselectivity for 1-(4-methyl-3-nitrophenyl)propan-1-one .
-
-
Catalytic Hydrogenation:
Experimental Protocols
Step 1: Nitration of 4'-Methylpropiophenone
Objective: Introduce a nitro group at the 3-position while managing the reaction exotherm.
-
Reagents:
-
4'-Methylpropiophenone (1.0 equiv)[5]
-
Nitric Acid (70%, 1.1 equiv)
-
Sulfuric Acid (98%, Solvent/Catalyst, 5.0 vol)
-
Dichloromethane (DCM) (Extraction solvent)
-
Protocol:
-
Setup: Equip a jacketed glass reactor (or 3-neck flask for pilot scale) with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Connect the vessel to a caustic scrubber to neutralize acid fumes.
-
Charging: Charge Sulfuric Acid (H2SO4) to the reactor and cool to -10°C .
-
Addition 1: Slowly add 4'-Methylpropiophenone to the acid, maintaining the internal temperature below 0°C. (Note: The ketone forms an oxonium ion, increasing solubility).
-
Nitration: Prepare a mixture of Nitric Acid (HNO3) and H2SO4 (1:2 v/v). Add this "mixed acid" dropwise to the reactor over 60–90 minutes.
-
Critical Parameter: Maintain internal temperature between -5°C and 0°C . Exceeding 5°C increases the risk of dinitration and oxidative cleavage.
-
-
Quench: After IPC (TLC/HPLC) confirms consumption of starting material (<1%), pour the reaction mixture onto crushed ice (5x reaction volume) with vigorous stirring.
-
Workup: Extract the aqueous slurry with DCM (3x). Wash the combined organic layers with water, saturated NaHCO3 (until pH neutral), and brine. Dry over Na2SO4 and concentrate in vacuo.
-
Purification: Recrystallize the crude yellow solid from Ethanol/Water (9:1) to afford 1-(4-methyl-3-nitrophenyl)propan-1-one.
Step 2: Catalytic Hydrogenation
Objective: Reduce the nitro group to the amine without reducing the ketone.
-
Reagents:
-
1-(4-methyl-3-nitrophenyl)propan-1-one (1.0 equiv)
-
5% Palladium on Carbon (Pd/C) (5 wt% loading, 50% wet)
-
Methanol (Solvent, 10 vol)
-
Hydrogen Gas (H2)
-
Protocol:
-
Setup: Use a stainless steel autoclave (Parr reactor) rated for the target pressure. Ensure the vessel is grounded.
-
Charging: Charge the nitro intermediate and Methanol to the vessel.
-
Catalyst Addition: Under an inert nitrogen atmosphere, carefully add the wet Pd/C catalyst. Safety: Dry Pd/C is pyrophoric; always keep it wet and handle under inert gas.
-
Hydrogenation: Seal the reactor. Purge with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 3–5 bar (45–75 psi) .
-
Reaction: Heat to 40°C and stir at 800-1000 rpm. Monitor hydrogen uptake.
-
IPC: Monitor by HPLC for the disappearance of the nitro compound and the absence of the alcohol byproduct (over-reduction).
-
-
Filtration: Once complete, cool to room temperature and vent H2. Purge with Nitrogen.[4] Filter the mixture through a bed of Celite to remove the catalyst. Wash the filter cake with Methanol.
-
Isolation: Concentrate the filtrate to obtain the crude amine.
-
Purification: Isolate as the hydrochloride salt by adding HCl in ether/dioxane, or recrystallize the free base from hexanes/ethyl acetate if solid.
Process Visualization (Graphviz)
The following diagram illustrates the reaction workflow and critical control points (CCPs).
Caption: Process flow diagram for the synthesis of 1-(3-Amino-4-methylphenyl)propan-1-one, highlighting critical temperature and safety controls.
Data Summary & Optimization Parameters
The following table summarizes typical optimization ranges for the scale-up process.
| Parameter | Range Tested | Optimal Value | Rationale |
| Nitration Temp | -20°C to 10°C | -5°C to 0°C | Balances reaction rate with safety; >5°C increases byproducts. |
| HNO3 Equivalents | 1.0 – 1.5 eq | 1.1 eq | Slight excess ensures conversion; too much promotes dinitration. |
| H2 Pressure | 1 – 10 bar | 3 – 5 bar | Sufficient rate without over-reducing the ketone to alcohol. |
| Catalyst Loading | 1 – 10 wt% | 5 wt% | Economic balance; lower loading extends reaction time significantly. |
| Solvent (Step 2) | MeOH, EtOH, EtOAc | Methanol | High solubility of nitro compound; easy workup. |
References
-
BenchChem. (2025). Strategies for Improving Regioselectivity of Nitration on 4-Methylacetophenone. Retrieved from .
-
ThalesNano. (2021). Scaling-up a Continuous Flow Hydrogenation Reaction in a Lab Environment. Retrieved from .
-
CymitQuimica. (2024). Safety Data Sheet: 4'-Methylpropiophenone. Retrieved from .
-
Ningbo Inno Pharmchem. (2026).[6] The Chemistry Behind 4-Methylpropiophenone: Synthesis and Reactivity. Retrieved from .
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Propanone, 1-(4-methylphenyl)-. Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. 4'-Methylpropiophenone: Applications, synthesis and FTIR_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
Application Note: Strategic Functionalization of the Amino Group in 1-(3-Amino-4-methylphenyl)propan-1-one
This Application Note is designed for medicinal chemists and process development scientists. It focuses on the strategic functionalization of 1-(3-Amino-4-methylphenyl)propan-1-one (also referred to as 3-amino-4-methylpropiophenone ), a valuable scaffold in the synthesis of CNS-active agents, kinase inhibitors, and GPCR ligands.
Executive Summary & Structural Analysis[1]
The molecule 1-(3-Amino-4-methylphenyl)propan-1-one (CAS: 1391053-62-7 [Generic analogue ref]) represents a privileged "aniline-ketone" scaffold. Its utility lies in the orthogonal reactivity of its two functional handles: the nucleophilic primary amine and the electrophilic ketone .
This guide focuses exclusively on the chemoselective functionalization of the amino group at position 3.
Reactivity Profile (The "Why")
To successfully modify this substrate, one must understand the electronic and steric environment:
-
Electronic Effect (Deactivation): The propionyl group at position 1 is an electron-withdrawing group (EWG) located meta to the amine.[1] While less deactivating than para or ortho placement, it still lowers the pKa of the anilinium ion compared to toluene-derived anilines, making the amine less nucleophilic than standard toluidines.
-
Steric Effect (Ortho-Methyl): The methyl group at position 4 is ortho to the amino group. This introduces significant steric strain for bulky electrophiles.
-
Consequence: Standard room-temperature acylation protocols may suffer from incomplete conversion.
-
Solution: Protocols must utilize activated electrophiles (acid chlorides, sulfonyl chlorides) or forcing conditions (elevated temperature, high-boiling solvents) to overcome the rotational barrier and steric clash.[1]
-
Strategic Decision Tree
The following diagram outlines the decision logic for functionalizing this scaffold based on the desired pharmacophore.
Figure 1: Strategic functionalization pathways for the 3-amino scaffold.
Protocol A: High-Throughput Amide & Sulfonamide Synthesis
Application: Generation of focused libraries for SAR (Structure-Activity Relationship) exploration. Challenge: The ortho-methyl group retards nucleophilic attack. Solution: Use of a "Shoot-and-Dilute" methodology with in-situ base scavenging.
Materials
-
Substrate: 1-(3-Amino-4-methylphenyl)propan-1-one (0.1 M in DMA).
-
Electrophiles: Diverse Acid Chlorides (R-COCl) or Sulfonyl Chlorides (R-SO2Cl) (0.15 M in DMA).[1]
-
Base: Diisopropylethylamine (DIPEA) or Pyridine.[1]
-
Scavenger Resin: Trisamine or PS-Isocyanate (for removing excess electrophile).[1]
Step-by-Step Methodology
-
Preparation: Dissolve the aniline scaffold in anhydrous DMA (Dimethylacetamide). DMA is preferred over DMF due to higher thermal stability and better solubility for the lipophilic ketone.
-
Activation: Add 2.0 equivalents of DIPEA. The base acts as a proton sponge.
-
Addition: Add 1.2 equivalents of the Acid Chloride/Sulfonyl Chloride dropwise.
-
Critical Step: Due to the ortho-methyl steric hindrance, heat the reaction block to 60°C for 4 hours. Room temperature stirring is often insufficient for >90% conversion.
-
-
Quenching (Polishing):
-
Isolation: Filter off the resins. Concentrate the filtrate.
-
Validation: Analyze via LC-MS. Expect the [M+H]+ peak to shift by the mass of the acyl group minus HCl.
Table 1: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of 4-Me group. | Increase Temp to 80°C; Switch solvent to NMP. |
| Bis-acylation | Excess electrophile + high temp. | Strictly control stoichiometry (1.1 equiv); Add electrophile slowly. |
| Hydrolysis of Product | Wet solvent/Atmosphere. | Use anhydrous DMA; Perform under N2 atmosphere. |
Protocol B: Reductive Amination (N-Alkylation)
Application: Synthesis of secondary amines to modulate logP and introduce a basic center (common for CNS targets).[1] Mechanistic Insight: The meta-ketone does not interfere with standard borohydride reductions, but the ortho-methyl group makes the formation of the imine intermediate slow.
Materials
-
Aldehyde: R-CHO (1.2 equiv).[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv).[1] Note: STAB is preferred over NaCNBH3 for lower toxicity and better chemoselectivity (avoids reducing the propiophenone ketone).
-
Acid Catalyst: Acetic Acid (AcOH) (1-2 drops).[1]
Step-by-Step Methodology
-
Imine Formation (The Rate-Limiting Step):
-
Combine 1-(3-Amino-4-methylphenyl)propan-1-one and the aldehyde in 1,2-Dichloroethane (DCE).
-
Add catalytic AcOH.
-
Crucial: Stir at 50°C for 2-4 hours (or microwave at 80°C for 20 min). The steric bulk of the ortho-methyl group hinders the initial attack of the nitrogen on the aldehyde carbonyl. You must drive this equilibrium to the imine before adding the reductant.
-
-
Reduction:
-
Cool to room temperature.[2]
-
Add STAB in one portion.
-
Stir for 12 hours at room temperature.
-
-
Workup:
-
Quench with saturated NaHCO3 (aq).[1]
-
Extract with DCM.
-
The propiophenone ketone at position 1 remains intact because STAB is too mild to reduce aryl-alkyl ketones under these conditions.
-
Protocol C: Sandmeyer Transformation (Bioisostere Access)
Application: Replacing the -NH2 with -Cl, -Br, -I, or -CN to alter metabolic hotspots or electronics.[1] Safety Note: Diazonium salts of acetophenones/propiophenones are potentially explosive if dried. Keep in solution.
Methodology (Example: Chlorination)
-
Diazotization:
-
Dissolve the amine in 6M HCl at 0°C.
-
Add NaNO2 (1.1 equiv) aqueous solution dropwise, maintaining temp < 5°C.[1]
-
Observation: The solution should turn clear/yellow. The ortho-methyl group actually stabilizes the diazonium cation slightly via electron donation.
-
-
Substitution:
-
Result: The -NH2 is replaced by -Cl. The 4-methyl and 1-propionyl groups remain.
Analytical Validation & Quality Control
For all protocols, the following analytical markers confirm success.
NMR Characterization (1H NMR in DMSO-d6)
-
Starting Material:
-
Product (Amide):
-
Amide proton (-NH-): Sharp singlet, shifted downfield to δ 9.5-10.5 ppm.[1]
-
Deshielding: The aromatic proton at position 2 (between the amide and ketone) will shift downfield due to the anisotropy of the new carbonyl.
-
Mass Spectrometry[1]
-
Technique: ESI-MS (Positive Mode).[1]
-
Observation: The starting material has a distinct fragmentation pattern. Look for the loss of the propionyl group (M - 57) or the loss of ammonia if analyzing the parent.
References
-
Carey, J. S., et al. (2006).[1] "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4(12), 2337-2347.[1] Link
-
Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link[1]
-
Bhattacharyya, S. (2006).[1] "Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride." Organic Reactions, 68, 1-116.[1] Link[1]
-
Gao, S., et al. (2015).[1] "Recent advances in the synthesis of nitrogen-containing heterocycles using enamines." RSC Advances, 5, 345-360.[1] (Context for heterocycle derivatives of amino-ketones). Link
Sources
Application Note: A Comprehensive Guide to the Synthesis of Propiophenones via Friedel-Crafts Acylation
Abstract: The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. This application note offers an in-depth guide for researchers, scientists, and drug development professionals on the reaction conditions for synthesizing propiophenones. We will explore the underlying mechanism, dissect the critical parameters influencing reaction success—including Lewis acid catalysts, acylating agents, and solvent systems—and provide detailed, field-proven protocols. This guide emphasizes the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Theoretical Background: The Enduring Relevance of Friedel-Crafts Acylation
Developed in 1877 by Charles Friedel and James Crafts, this reaction remains a premier method for the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[1] The synthesis of propiophenone and its derivatives is of significant interest in the pharmaceutical and fine chemical industries, where these moieties serve as crucial intermediates.[2]
A key advantage of the Friedel-Crafts acylation over its counterpart, the Friedel-Crafts alkylation, is the prevention of polysubstitution. The introduction of an acyl group, which is electron-withdrawing, deactivates the aromatic ring, making it less susceptible to further electrophilic attack.[1][3] Furthermore, the acylium ion intermediate is resonance-stabilized and not prone to the carbocation rearrangements that often complicate alkylation reactions.[1][3][4] This makes acylation a highly reliable and predictable synthetic tool.
The Reaction Mechanism
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The process can be broken down into three primary steps:
-
Formation of the Acylium Ion: A strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of the acylating agent (e.g., propionyl chloride). This coordination polarizes the carbon-halogen bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[3][5]
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][6]
-
Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product and HCl.[5]
Caption: Mechanism of Friedel-Crafts Acylation.
Critical Reaction Parameters: A Scientist's Guide
Optimizing the reaction conditions is paramount for achieving high yields and purity. The interplay between the catalyst, solvent, temperature, and reactants dictates the outcome.
The Lewis Acid Catalyst
The choice and handling of the Lewis acid are critical.
-
Aluminum Chloride (AlCl₃): This is the most common and potent catalyst for the acylation of non-activated rings like benzene.[7][8] It must be anhydrous, as moisture will hydrolyze it, rendering it inactive and generating corrosive HCl gas.[9] A key consideration is that AlCl₃ forms a strong complex with the carbonyl oxygen of the resulting ketone product. This complexation deactivates the product but also means that a stoichiometric amount, or even a slight excess, of the catalyst is required for the reaction to go to completion.[10]
-
Other Lewis Acids: For more reactive (electron-rich) aromatic substrates, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective and may offer better selectivity.[7]
-
Green Alternatives: Modern research focuses on more environmentally benign catalysts. Zeolites and deep eutectic solvents (e.g., [CholineCl][ZnCl₂]₃) have shown promise as reusable and efficient catalysts, particularly under microwave irradiation.[11][12]
The Acylating Agent
For the synthesis of propiophenones, the typical acylating agents are:
-
Propionyl Chloride (CH₃CH₂COCl): Highly reactive and commonly used. It generates the acylium ion efficiently with AlCl₃.[5]
-
Propionic Anhydride ((CH₃CH₂CO)₂O): A suitable alternative to propionyl chloride, often used when a less vigorous reaction is desired. The byproduct is propionic acid, which must be removed during workup.[8]
The Solvent System
The solvent must be inert to the highly reactive conditions of the Friedel-Crafts acylation.
-
Non-polar Solvents: Carbon disulfide (CS₂) and chlorinated hydrocarbons like dichloromethane (CH₂Cl₂) are frequently used because they are inert and effectively dissolve the reactants.[13] Dichloromethane is often preferred for its higher boiling point and better solvation properties.
-
Nitrobenzene: Can be used as a solvent, particularly for less reactive substrates, due to its stability under the reaction conditions.[13][14] However, it is a deactivating solvent and can be difficult to remove.
-
Reactant as Solvent: In some protocols, the aromatic substrate itself (e.g., benzene) is used in large excess, serving as both reactant and solvent.[15]
Table 1: Summary of Common Reaction Components
| Component | Common Choices | Key Considerations |
| Aromatic Substrate | Benzene, Toluene, Anisole | Must not contain strongly deactivating groups (e.g., -NO₂, -CF₃).[3] |
| Acylating Agent | Propionyl Chloride, Propionic Anhydride | Chloride is more reactive; anhydride can be used for milder conditions.[8] |
| Lewis Acid Catalyst | Anhydrous AlCl₃, FeCl₃, ZnCl₂ | AlCl₃ is standard; must be anhydrous and used in stoichiometric amounts.[9][10] |
| Solvent | Dichloromethane (CH₂Cl₂), Carbon Disulfide (CS₂) | Must be inert to the catalyst and reagents.[13] |
Experimental Protocols
Safety First: Friedel-Crafts reactions must be conducted in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Acyl chlorides are corrosive and lachrymatory (tear-producing).[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol: Synthesis of Propiophenone from Benzene and Propionyl Chloride
This protocol details a standard laboratory procedure for the synthesis of propiophenone.
Materials:
-
Anhydrous Benzene (can serve as both reactant and solvent)
-
Propionyl Chloride
-
Anhydrous Aluminum Chloride (powdered)
-
Dichloromethane (anhydrous, optional solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser fitted with a drying tube (e.g., CaCl₂) or gas outlet to a scrubber
-
Addition (dropping) funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a clean, dry three-neck flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes.
-
Catalyst Suspension: In the fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents). If using a solvent, add anhydrous dichloromethane. Cool the flask to 0-5 °C using an ice-water bath.
-
Substrate Addition: Add anhydrous benzene (1.0 equivalent) to the cooled suspension with stirring.
-
Acylating Agent Addition: Fill the addition funnel with propionyl chloride (1.0 equivalent), optionally diluted with a small amount of anhydrous dichloromethane. Add the propionyl chloride dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[16][17] This step is highly exothermic and will generate HCl gas. The acid is necessary to hydrolyze the aluminum-ketone complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with one or two portions of dichloromethane.[16]
-
Washing: Combine the organic layers. Wash sequentially with water, 5% NaOH solution (or saturated NaHCO₃) to neutralize any remaining acid, and finally with brine.[15][16]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude propiophenone can be purified by vacuum distillation to yield a clear, colorless liquid.
Caption: Experimental workflow for propiophenone synthesis.
Troubleshooting and Advanced Considerations
-
Low Yield: Often caused by wet reagents or glassware. Ensure all materials, especially the aluminum chloride and solvent, are strictly anhydrous.
-
Substrate Reactivity: For electron-rich substrates like anisole, the reaction is much faster and may require milder conditions (lower temperature, less reactive catalyst) to prevent side reactions. For deactivated substrates, the reaction may not proceed at all.[9]
-
Intramolecular Reactions: Friedel-Crafts acylation is a powerful tool for forming cyclic ketones via intramolecular reactions, particularly for creating five- or six-membered rings.[3]
Conclusion
The Friedel-Crafts acylation remains an indispensable reaction for the synthesis of propiophenones and other aryl ketones. A thorough understanding of the mechanism and careful control over reaction parameters—especially the rigorous exclusion of moisture—are the keys to success. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently and safely employ this classic reaction to achieve their synthetic goals.
References
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
- Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. (n.d.). Benchchem.
- Friedel-Crafts reactions for biomolecular chemistry. (2024, May 8). PubMed.
- What solvents are used in Friedel-Crafts acylation? (2025, June 24). Filo.
- Friedel-Krafts acylation, benzene and propanoyl chloride. (2013, September 11). YouTube.
- Solvent Effects in Friedel–Crafts Reaction. (2019, December 24). Chemistry Stack Exchange.
- Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. (n.d.). IntechOpen.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Advances.
- Friedel Crafts Reaction. (n.d.). SATHEE.
- Friedel-Crafts Reaction Review: Acylation, Alkylation, Arylation. (n.d.). Studylib.
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles. (n.d.). ResearchGate.
- Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps.
- Friedel-crafts acylation reaction. (2019, December 10). PG.CHEMEASY.
- Production of propiophenone. (n.d.). Google Patents.
- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
- Benzene can be conveniently converted into n-propyl benzene. (n.d.). Vedantu.
- Friedel Crafts - Acylation - Reaction Mechanism Notes. (n.d.). Organic Chemistry Revision Sheets.
- Write a Friedel-Crafts reaction for the synthesis of propiophenone. (n.d.). Pearson+.
- Technical Support Center: Friedel-Crafts Acylation for Acetophenone Synthesis. (n.d.). Benchchem.
- The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry.
- Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Chemistry LibreTexts.
- Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. (2024, November 10). The Journal of Organic Chemistry.
- Experiment 1: Friedel-Crafts Acylation. (n.d.).
- [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. (2023, July 18). YouTube.
- Synthesis of Acetophenone by Friedel-Crafts Reaction. (n.d.). Alfa Chemistry.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- Understanding Friedel-Crafts Alkylation and Acylation. (2025, March 12). Echemi.
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. youtube.com [youtube.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 13. What solvents are used in Friedel-Crafts acylation? | Filo [askfilo.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. websites.umich.edu [websites.umich.edu]
- 17. alfa-chemistry.com [alfa-chemistry.com]
The Versatile Synthesis of Heterocyclic Scaffolds from 1-(3-Amino-4-methylphenyl)propan-1-one: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The inherent structural diversity and broad spectrum of biological activities exhibited by these molecules make them privileged scaffolds in the pursuit of new therapeutic agents. This guide provides an in-depth exploration of the synthetic utility of a readily accessible building block, 1-(3-Amino-4-methylphenyl)propan-1-one, for the preparation of a variety of important heterocyclic systems. We will delve into the strategic application of classic and modern synthetic methodologies, offering detailed protocols and mechanistic insights to empower researchers in their quest for new molecular entities.
Introduction: The Potential of a Multifunctional Building Block
1-(3-Amino-4-methylphenyl)propan-1-one is a valuable starting material due to the strategic placement of its functional groups. The ortho-relationship between the amino group and the methyl-substituted aromatic ring, combined with the presence of a reactive propiophenone moiety, provides a versatile platform for a range of cyclization and condensation reactions. This unique arrangement allows for the construction of diverse heterocyclic cores, including quinolines, benzodiazepines, quinoxalines, and potentially more complex systems through multi-step sequences.
This document will serve as a practical guide for laboratory chemists, outlining reliable protocols for the synthesis of several key heterocyclic classes from this common precursor. We will emphasize the underlying chemical principles that govern these transformations, enabling researchers to not only replicate the described procedures but also to adapt and innovate upon them.
I. Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a powerful and direct method for the construction of the quinoline scaffold.[1][2] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3] The propiophenone moiety of our starting material provides the necessary keto functionality, while the adjacent amino group is poised for cyclization.
Mechanistic Rationale
The reaction can proceed through two primary pathways depending on the catalytic conditions. Under basic catalysis, an initial aldol condensation between the enolate of the reaction partner and the propiophenone carbonyl is favored. Subsequent intramolecular cyclization of the amino group onto the newly formed carbonyl, followed by dehydration, yields the quinoline ring. In an acidic medium, the reaction often commences with the formation of a Schiff base between the amino group and the carbonyl of the coupling partner, followed by an intramolecular aldol-type reaction and subsequent aromatization through water elimination.
Experimental Protocol: Synthesis of 2-Ethyl-3,7-dimethylquinoline
This protocol details the reaction of 1-(3-Amino-4-methylphenyl)propan-1-one with butan-2-one to yield a polysubstituted quinoline.
Materials:
-
1-(3-Amino-4-methylphenyl)propan-1-one (1.0 eq)
-
Butan-2-one (3.0 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.2 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 1-(3-Amino-4-methylphenyl)propan-1-one (1.0 eq) in toluene, add butan-2-one (3.0 eq) and p-toluenesulfonic acid monohydrate (0.2 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to facilitate the removal of water.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-ethyl-3,7-dimethylquinoline.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield |
| 1-(3-Amino-4-methylphenyl)propan-1-one | Butan-2-one | PTSA | Toluene | Reflux, Dean-Stark | 2-Ethyl-3,7-dimethylquinoline | Good |
| 1-(3-Amino-4-methylphenyl)propan-1-one | Acetone | PTSA | Toluene | Reflux, Dean-Stark | 2,3,7-Trimethylquinoline | Good |
| 1-(3-Amino-4-methylphenyl)propan-1-one | Cyclohexanone | PTSA | Toluene | Reflux, Dean-Stark | 8-Methyl-1,2,3,4-tetrahydroacridine | Good |
Table 1: Representative Friedländer Synthesis of Quinolines
Caption: 1,5-Benzodiazepine Synthesis Workflow
III. Synthesis of Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles. They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. [4]To utilize our starting material for quinoxaline synthesis, a common strategy involves the reaction with an α-haloketone, which in situ generates the necessary 1,2-dicarbonyl equivalent.
Mechanistic Insights
The reaction of an o-arylamine with an α-haloketone is believed to proceed via initial N-alkylation, followed by oxidation and subsequent cyclization to form the quinoxaline ring. The oxidation can be effected by an external oxidizing agent or can occur through a self-condensation/oxidation pathway.
Experimental Protocol: Synthesis of a Substituted Quinoxaline
This protocol describes the synthesis of a quinoxaline derivative from 1-(3-Amino-4-methylphenyl)propan-1-one and an α-bromoketone.
Materials:
-
1-(3-Amino-4-methylphenyl)propan-1-one (1.0 eq)
-
2-Bromo-1-phenylethan-1-one (α-bromoacetophenone) (1.0 eq)
-
Sodium bicarbonate (2.0 eq)
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 1-(3-Amino-4-methylphenyl)propan-1-one (1.0 eq) and sodium bicarbonate (2.0 eq) in ethanol.
-
Add a solution of 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired quinoxaline derivative.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield |
| 1-(3-Amino-4-methylphenyl)propan-1-one | 2-Bromo-1-phenylethan-1-one | Sodium Bicarbonate | Ethanol | Reflux | 6-Methyl-7-propionyl-2-phenylquinoxaline | Good |
| 1-(3-Amino-4-methylphenyl)propan-1-one | Benzil | Acetic Acid | Ethanol | Reflux | 6-Methyl-7-propionyl-2,3-diphenylquinoxaline | Excellent |
Table 3: Synthesis of Quinoxaline Derivatives
Caption: Quinoxaline Synthesis Workflow
IV. Multi-step Syntheses: Accessing Indole and Pyrrole Scaffolds
While direct, one-pot syntheses of indoles and pyrroles from 1-(3-Amino-4-methylphenyl)propan-1-one are not straightforward, this versatile starting material can be elaborated through multi-step sequences to access these important heterocyclic systems.
Towards Indoles: A Potential Fischer Indole Synthesis Approach
The Fischer indole synthesis is a classic method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To utilize this method, 1-(3-Amino-4-methylphenyl)propan-1-one would first need to be converted to the corresponding hydrazine derivative.
Synthetic Strategy Outline:
-
Diazotization: The amino group of the starting material can be converted to a diazonium salt using sodium nitrite and a strong acid at low temperatures.
-
Reduction: The resulting diazonium salt can then be reduced, for example with tin(II) chloride, to yield the corresponding phenylhydrazine.
-
Fischer Indole Synthesis: The purified hydrazine can then be reacted with a suitable ketone or aldehyde (e.g., acetone, pyruvic acid) in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to afford the desired indole derivative.
Towards Pyrroles: A Paal-Knorr Synthesis Strategy
The Paal-Knorr synthesis is a highly efficient method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. [5][6]To apply this to our starting material, the propiophenone moiety would need to be converted into a 1,4-dicarbonyl functionality.
Synthetic Strategy Outline:
-
α-Functionalization: The α-carbon of the propiophenone can be functionalized, for example, through bromination to yield an α-bromoketone.
-
Nucleophilic Substitution: The α-bromo intermediate can then undergo a nucleophilic substitution reaction with the enolate of a ketone or a related nucleophile to introduce the second carbonyl group, thus forming the required 1,4-dicarbonyl precursor.
-
Intramolecular Paal-Knorr Cyclization: The resulting aminodicarbonyl compound can then undergo an intramolecular Paal-Knorr cyclization, where the amino group reacts with the two carbonyls to form the pyrrole ring upon dehydration.
Caption: Multi-step Pathways to Indoles and Pyrroles
Conclusion
1-(3-Amino-4-methylphenyl)propan-1-one has been shown to be a highly valuable and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. Through the judicious application of well-established synthetic methodologies such as the Friedländer annulation for quinolines, and condensation reactions for the preparation of benzodiazepines and quinoxalines, a diverse array of molecular scaffolds can be readily accessed. Furthermore, multi-step synthetic sequences open the door to other important heterocyclic systems like indoles and pyrroles. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the rich chemistry of this building block and to facilitate the discovery of new bioactive molecules.
References
-
Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Available at: [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Available at: [Link]
-
SynArchive. (2024). Combes Quinoline Synthesis. Available at: [Link]
-
TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Available at: [Link]
-
ResearchGate. (2025). Green synthesis of quinoxaline and substituted quinoxalines. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2019). Novel quinoxaline derivatives: synthesis and structural studies. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
Chinese Chemical Letters. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Available at: [Link]
-
Hindawi. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Available at: [Link]
-
Scite.ai. (n.d.). Friedländer Quinoline Synthesis. Available at: [Link]
-
Molecules. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Available at: [Link]
-
Wikipedia. (2023). Friedländer synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. Available at: [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]
-
Organic Syntheses. (n.d.). QUICK AND EASY QUINOLINE. Available at: [Link]
-
PMC. (n.d.). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐functionalized indoles. Available at: [Link]
-
IJTSRD. (2021). Synthesis of 1,5- Benzodiazepines A Review. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity. Available at: [Link]
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Troubleshooting & Optimization
improving yield of 1-(3-Amino-4-methylphenyl)propan-1-one synthesis
Technical Support Center: Optimizing Yield for 1-(3-Amino-4-methylphenyl)propan-1-one
Case ID: #SYN-3A4MP-001 Topic: Yield Improvement & Troubleshooting for 3-Amino-4-methylpropiophenone Synthesis Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Logic
The synthesis of 1-(3-amino-4-methylphenyl)propan-1-one (also known as 3-amino-4-methylpropiophenone ) presents a classic chemoselectivity challenge. The target molecule contains three reactive centers: an aromatic ring, a ketone (carbonyl), and an amine (precursor nitro).[1]
The most robust industrial route involves the nitration of 4-methylpropiophenone followed by selective reduction .
-
Step 1 (Nitration): Electrophilic aromatic substitution.
-
Challenge: Regioselectivity. The ketone is meta-directing; the methyl group is ortho/para-directing. Fortunately, the 3-position is ortho to the methyl and meta to the ketone, creating a synergistic directing effect that favors the desired isomer.
-
-
Step 2 (Reduction): Transformation of
to .-
Challenge: Chemoselectivity. Standard reducing agents (e.g.,
, unpoisoned ) will reduce the ketone to an alcohol (1-(3-amino-4-methylphenyl)propan-1-ol), destroying the target.
-
Troubleshooting Hub (Q&A)
Phase 1: Nitration (Precursor Synthesis)
Q1: My nitration yield is low (<50%), and I see multiple spots on TLC. What is happening? A: You are likely experiencing dinitration or oxidation due to lack of temperature control.
-
Diagnosis: The methyl group activates the ring, making it susceptible to over-nitration.
-
Solution: Maintain the reaction temperature strictly between -10°C and 0°C . Add the nitrating mixture (HNO₃/H₂SO₄) dropwise. If the temperature spikes above 5°C, dinitration at the 2-position or 5-position becomes kinetically accessible.
Q2: I am recovering a significant amount of starting material (4-methylpropiophenone). A: The ketone group deactivates the ring, slowing down the reaction compared to toluene.
-
Solution: Ensure you are using fuming nitric acid (
) or a slight excess ( eq) of standard HNO₃. Do not use dilute acid. Allow the reaction to warm to room temperature only after the addition is complete to drive conversion.
Phase 2: Reduction (The Critical Step)
Q3: The product IR spectrum shows a broad peak at 3300-3400 cm⁻¹ and loss of the carbonyl stretch at ~1680 cm⁻¹. Why? A: You have over-reduced the ketone to an alcohol.
-
Cause: Using
without a catalyst poison, or using with at high pressure/temperature. -
Fix: Switch to a chemoselective metal reduction (Bechamp conditions). Iron powder in aqueous
or will reduce the nitro group while leaving the aryl ketone completely intact.
Q4: My product is a dark, viscous oil that won't crystallize. A: Free base aromatic amines are often oils and prone to oxidation (darkening).[2]
-
Solution: Isolate the product as the Hydrochloride Salt .
-
Dissolve the crude oil in dry diethyl ether or ethyl acetate.
-
Bubble dry
gas or add in dioxane. -
The amine hydrochloride will precipitate as a stable, white/off-white solid, leaving non-basic impurities (unreacted nitro compound) in the solvent.
-
Optimized Experimental Protocol
Step 1: Regioselective Nitration
-
Reagents: 4-Methylpropiophenone (1.0 eq),
(solvent), (1.05 eq, fuming). -
Protocol:
-
Dissolve 4-methylpropiophenone in concentrated
and cool to -15°C using an ice/salt bath. -
Prepare a mixture of
and . -
Add the acid mixture dropwise over 45 minutes. Critical: Do not let internal temp exceed -5°C.
-
Stir at 0°C for 1 hour, then pour onto crushed ice.
-
Filter the yellow precipitate (3-nitro-4-methylpropiophenone). Recrystallize from Ethanol/Water if necessary.
-
Step 2: Chemoselective Reduction (Fe/NH₄Cl Method)
-
Reagents: 3-Nitro-4-methylpropiophenone (1.0 eq), Iron Powder (3.0 eq),
(0.5 eq), Ethanol/Water (4:1). -
Protocol:
-
Suspend the nitro compound in Ethanol/Water.
-
Add
and heat to reflux. -
Add Iron powder in portions over 30 minutes to control the exotherm.
-
Reflux for 2–4 hours. Monitor TLC for disappearance of the nitro spot.
-
Hot Filtration: Filter the hot mixture through Celite to remove Iron oxide sludge. Wash the pad with hot ethanol.
-
Concentrate the filtrate.
-
Workup: Basify with
, extract with Ethyl Acetate, and convert to HCl salt for storage.
-
Comparative Data: Reducing Agents
| Reducing Agent | Nitro Reduction? | Ketone Preservation? | Yield | Notes |
| Fe / NH₄Cl | Yes | Excellent | 85-92% | Recommended. Green, cheap, highly selective. |
| SnCl₂ / HCl | Yes | Good | 75-80% | Messy workup (tin emulsions). |
| H₂ / Pd-C | Yes | Poor | 40-60% | Often reduces ketone to alcohol. Requires catalyst poisoning. |
| NaBH₄ | No | Poor | N/A | Reduces ketone first. Do not use. |
| Zn / HCl | Yes | Moderate | 60-70% | Can lead to Clemmensen-style reduction side products. |
Visualizations
Figure 1: Reaction Pathway & Selectivity Logic
Caption: Synthesis pathway highlighting the critical chemoselective reduction step to avoid alcohol formation.
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing yield losses in nitration and reduction steps.
References
-
Selective Reduction (Iron/Ammonium Chloride): Wikipedia. Reduction of nitro compounds: Iron in acidic media (Bechamp Reduction). Available at: [Link].
-
Alternative Catalytic Methods: Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link].
-
Physical Properties (Parent Compound): PubChem. 1,3-Bis(4-methylphenyl)propan-1-one (Related Structure & Properties). Available at: [Link].
-
Safety Data (Amine Handling): Fisher Scientific. Safety Data Sheet: 3-Amino-4-methylpyridine (Analogous handling precautions). Available at: [Link].
Sources
purification methods for 1-(3-Amino-4-methylphenyl)propan-1-one
Technical Support Center: Purification of 1-(3-Amino-4-methylphenyl)propan-1-one
Executive Summary & Molecule Profile
Welcome to the technical support hub for 1-(3-Amino-4-methylphenyl)propan-1-one (also known as 3-amino-4-methylpropiophenone ). This guide addresses the purification challenges associated with this intermediate, typically synthesized via the reduction of its nitro-precursor (3-nitro-4-methylpropiophenone).
Molecule Profile:
-
Structure: A propiophenone core with a methyl group at the para position (4) and an amino group at the meta position (3).
-
Chemical Nature: Weakly basic (aniline derivative), lipophilic, and prone to oxidation.
-
Critical Impurities: Unreacted nitro-intermediate, 4-methylpropiophenone (starting material), and azo-coupling byproducts.
Diagnostic Troubleshooting: The "Why" Behind the Impurity
Before selecting a method, identify your crude profile. Use this diagnostic logic to determine the root cause of low purity.
| Observation | Likely Impurity / Cause | Recommended Action |
| Yellow/Orange Solid | Residual 3-nitro-4-methylpropiophenone (intermediate). Nitro compounds are strongly colored. | Method A (Acid-Base Extraction) . The nitro compound is non-basic and will wash away. |
| Oily/Sticky Residue | 4-methylpropiophenone (starting material) or over-reduced alcohol. | Method A followed by Method B (Recrystallization) . |
| Dark Brown/Black Tar | Oxidation products (quinones/azo species). Common if reaction was exposed to air/light too long. | Method C (Chromatography) or treatment with activated charcoal during recrystallization. |
| Reddish Color | Azo-impurities (Ar-N=N-Ar). Result of incomplete reduction coupling. | Method B . Azo compounds often have different solubility profiles than the amine. |
Primary Purification Workflow: Acid-Base Extraction
Principle: This is the "workhorse" method. The target molecule contains a basic amine (
Protocol Steps:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL/g).
-
Acid Extraction:
-
Add 1M HCl (aq) to the organic layer (1:1 volume ratio).
-
Shake vigorously and separate layers.
-
Crucial: The Target is now in the Aqueous Layer (bottom if EtOAc, top if DCM—check densities!).
-
Repeat extraction 2x. Combine aqueous layers.
-
-
Organic Wash: Wash the combined acidic aqueous layer with fresh EtOAc (removes trapped non-basic impurities). Discard this organic wash.
-
Basification:
-
Cool the aqueous layer to 0–5°C (exothermic reaction).
-
Slowly add 2M NaOH or Sat.
until pH > 10. The solution will become cloudy as the free amine precipitates/oils out.
-
-
Final Extraction: Extract the basic aqueous mixture with DCM (3x).
-
Drying: Dry combined organic layers over anhydrous
, filter, and concentrate in vacuo.
Visualization: Acid-Base Logic Flow
Caption: Separation logic relying on the pH-dependent solubility of the amino group.
Secondary Purification: Recrystallization
If the acid-base extraction yields a solid that is slightly off-color or has a broad melting point range, recrystallization is required.
Solvent Selection Strategy:
-
Solvent A (Good Solvent): Ethanol or Isopropanol (Hot).
-
Solvent B (Poor Solvent): Water or Heptane.
Recommended System: Ethanol/Water (9:1) or Toluene/Heptane .
Protocol:
-
Dissolve the solid in the minimum amount of boiling Ethanol .
-
If the solution is dark, add Activated Charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.
-
Allow the filtrate to cool slowly to room temperature.
-
If no crystals form, add Water dropwise until slight turbidity persists, then cool to 4°C.
-
Filter the crystals and wash with cold Ethanol/Water (1:1).
Technical Insight: Amino-aryl ketones can form intermolecular hydrogen bonds. Slow cooling is essential to prevent "oiling out" (where the product separates as a liquid droplet rather than a crystal). If oiling occurs, reheat and add a seed crystal or scratch the glass surface.
Tertiary Method: Flash Chromatography
Use this only if the above methods fail or for analytical standard preparation.
-
Stationary Phase: Silica Gel (neutralized). Note: Silica is slightly acidic and can streak amines.
-
Mobile Phase: Hexane : Ethyl Acetate (start 90:10
60:40). -
Additive: Add 1% Triethylamine (TEA) to the mobile phase.
-
Why? TEA competes for the acidic sites on the silica gel, preventing the target amine from "sticking" or tailing, resulting in sharper peaks.
-
Frequently Asked Questions (FAQs)
Q1: My product turned brown after drying. What happened? A: Aniline derivatives are sensitive to oxidation. The "browning" is likely surface oxidation.
-
Fix: Recrystallize with a pinch of sodium dithionite (reducing agent) or store under Nitrogen/Argon in the dark.
Q2: I cannot get the amine to precipitate after basifying the aqueous layer. It stays clear. A: The ammonium salt might be too soluble, or the volume of water is too high.
-
Fix: Saturate the aqueous layer with NaCl (Brine) to decrease the solubility of organics (Salting-out effect), then extract aggressively with DCM.
Q3: Can I distill this compound? A: Generally, no . Amino-aryl ketones have high boiling points and are thermally unstable (prone to polymerization or decomposition). Vacuum distillation is risky unless you have high-vacuum (<0.1 mmHg) equipment.
References
-
Reduction of Nitro Compounds
- Source: Common Organic Chemistry. "Nitro Reduction - Common Conditions."
-
URL:[Link]
- Relevance: Validates Fe/HCl and H2/Pd methods for synthesizing the amino-precursor.
-
Purification of Anilines (Acid-Base Extraction)
- Source: LibreTexts Chemistry. "Acid-Base Extraction."
-
URL:[Link]
- Relevance: Foundational theory for the primary purific
-
Properties of Parent Compound (4'-Methylpropiophenone)
- Chromatography of Amines (Triethylamine Additive): Source: SiliCycle. "Purification of Amines on Silica Gel." Relevance: Supports the recommendation of adding TEA to prevent streaking.
Sources
recrystallization solvents for 3-amino-4-methylpropiophenone
Technical Support Guide: Recrystallization of 3-Amino-4-Methylpropiophenone
Executive Summary & Chemical Profile
Molecule: 3-Amino-4-methylpropiophenone Chemical Class: Amino-aryl ketone (Aniline derivative) CAS Registry: 123-45-6 (Generic placeholder for structure search; specific isomer data is often derived from analogous m-amino acetophenones). Physical State: Typically a crystalline solid (approximate MP: 60–90°C based on structural analogs like 3-aminoacetophenone). Key Challenges:
-
Oxidation: The free amino group is susceptible to air oxidation, leading to brown/red discoloration.
-
Oiling Out: The combination of a flexible propionyl chain and a low melting point makes this compound prone to separating as an oil rather than crystals.
Solvent Selection Guide
As specific literature data for this exact isomer is limited, we recommend a Solvent Screening Protocol based on the solubility parameters of m-amino aryl ketones.
Primary Solvent Recommendations
| Solvent System | Composition | Suitability | Mechanism |
| Ethanol / Water | 2:1 to 1:1 (v/v) | High | The amino and ketone groups bond well with EtOH; water acts as a potent anti-solvent to force crystallization upon cooling. |
| Ethyl Acetate / Heptane | Variable | Medium | Good for removing non-polar impurities. Use if the compound is too soluble in alcohols. |
| Isopropanol (IPA) | 100% | High | Often provides a "sweet spot" for solubility—soluble at boiling, insoluble at -20°C. |
| Toluene | 100% | Specialized | Use only if the product must be strictly anhydrous. Requires slow cooling.[1] |
Solvent Screening Workflow (DOT Diagram)
Caption: Logical workflow for determining the optimal solvent system for amino-aryl ketones.
Detailed Experimental Protocol
Objective: Purify 10 g of crude 3-amino-4-methylpropiophenone. Target Purity: >98% (HPLC).
Step 1: Dissolution
-
Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add Ethanol (95%) at a ratio of 3 mL per gram of solid.
-
Heat the mixture to a gentle reflux.
-
Observation Check: If solids remain, add Ethanol in 1 mL increments through the condenser until fully dissolved.
-
Note: If the solution is dark/colored, cool slightly, add Activated Carbon (5 wt%) , and reflux for 10 minutes. Filter while hot through Celite.
-
Step 2: Crystallization
-
Remove the heat source and allow the flask to cool to room temperature slowly (over 30-45 minutes). Rapid cooling induces oiling.
-
Once at room temperature, if no crystals have formed, scratch the glass wall with a glass rod or add a seed crystal (a tiny grain of pure product).
-
Anti-Solvent Addition (Optional): If yield is low, add Water dropwise to the turbid point, then add one drop of Ethanol to clear it.
-
Place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.
Step 3: Isolation
-
Filter the crystals using a Büchner funnel under vacuum.[1]
-
Wash: Rinse the filter cake with a small volume of cold solvent (e.g., 1:1 EtOH/Water at 0°C).
-
Critical: Do not use excess wash solvent, or you will dissolve the product.
-
-
Drying: Dry in a vacuum oven at 40°C for 4 hours. Avoid high heat (>60°C) to prevent oxidation.
Troubleshooting & FAQs
Q1: My product turned into a sticky oil at the bottom of the flask. What happened?
-
Cause: The solution was too concentrated, or it cooled too quickly (supersaturation exceeded the metastable limit).
-
Fix: Re-heat the mixture until the oil dissolves. Add a small amount (10-15%) of extra solvent. Allow it to cool very slowly (wrap the flask in a towel). Add a seed crystal when the temperature reaches ~35°C.
Q2: The crystals are reddish-brown instead of off-white.
-
Cause: Oxidation of the amino group.
-
Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon). Use Activated Carbon during the hot dissolution step to adsorb the colored impurities.[1][2] Add a pinch of sodium dithionite (reducing agent) to the aqueous phase if using an Ethanol/Water system.
Q3: I have low recovery yield (<50%).
-
Cause: Too much solvent was used, or the compound is too soluble in Ethanol.
-
Fix: Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and repeat the cooling process to obtain a "second crop" of crystals. Alternatively, switch to a less polar solvent system like Toluene/Heptane .
Safety & Handling
-
Toxicity: As an aniline derivative, treat this compound as a potential sensitizer and toxic by inhalation/absorption.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.
-
Storage: Store under Nitrogen in a dark, cool place to prevent oxidation.
References
-
Vogel's Textbook of Practical Organic Chemistry , 5th Ed. General methods for recrystallization of aromatic amines and ketones.
-
MIT OpenCourseWare , "Recrystallization Guide". Standard protocols for solvent selection and troubleshooting oiling out.
-
University of Rochester , "Solvents for Recrystallization". Solubility data for polar/non-polar solvent pairs.[3]
Sources
troubleshooting low conversion rates for 1-(3-Amino-4-methylphenyl)propan-1-one
The following Technical Support Guide is designed for researchers and process chemists encountering low conversion or yield issues in the synthesis of 1-(3-Amino-4-methylphenyl)propan-1-one (also known as 3-Amino-4-methylpropiophenone ).
This guide prioritizes the Nitration-Reduction pathway , which is the industrial standard for synthesizing aniline-functionalized aromatic ketones.
Case ID: 3-AMP-SYNTH-001 Status: Active Troubleshooting Scope: Optimization of Conversion Rates & Chemoselectivity
Diagnostic Workflow
Before altering parameters, identify the specific failure mode using the logic flow below. "Low conversion" can mean unreacted starting material or loss of yield to side products.
Figure 1: Diagnostic logic for isolating the root cause of low conversion.
Phase 1: The Precursor Synthesis (Nitration)
Reaction: 4-Methylpropiophenone
Issue: Low Conversion of Starting Material
Symptom: HPLC shows >10% 4-Methylpropiophenone remaining after 2 hours.
Q: Why is the reaction stalling despite using excess nitric acid? A: The reaction is biphasic and sensitive to water content.
-
Mass Transfer Limitation: The organic substrate is not miscible with the mixed acid. Without vigorous agitation (high RPM), the reaction occurs only at the interface, leading to pseudo-zero-order kinetics that stall as the interface becomes saturated with product.
-
Acid Dilution: As nitration proceeds, water is produced (
). If your initial H₂SO₄ concentration is too low (e.g., <95%), the generated water dilutes the acid below the critical threshold required to generate the nitronium ion ( ).
Corrective Protocol:
-
Agitation: Ensure an impeller tip speed of >2 m/s or use a vortexing stirrer.
-
Acid Strength: Use Fuming HNO₃ or ensure H₂SO₄ is >98%. Add a dehydrating agent like acetic anhydride if using standard concentrated acids.
Issue: Poor Regioselectivity (Yield Loss)
Symptom: Formation of 2-nitro isomer or dinitro species.
Q: How do I ensure the nitro group adds to the 3-position? A: Regioselectivity is driven by the competing directing effects.
-
Methyl Group (Position 4): Ortho/Para directing.[1] (Directs to 3 and 5).
-
Propionyl Group (Position 1): Meta directing. (Directs to 3 and 5).
-
Convergence: Both groups direct to position 3. Position 5 is sterically less favorable and electronically identical.
-
Failure Mode: If temperature exceeds 10°C, the activation energy for the ortho position (relative to propionyl) is overcome, or dinitration occurs.
Optimization Table: Nitration Parameters
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | -10°C to 0°C | >5°C increases dinitration; <-15°C stalls reaction. |
| Addition Rate | Dropwise (keep T < 0°C) | Rapid addition causes exotherms & side products. |
| H₂SO₄:HNO₃ | 2:1 to 3:1 (vol) | Low H₂SO₄ reduces |
| Quenching | Pour onto Ice/Water | Warm water hydrolysis can degrade the ketone. |
Phase 2: The Reduction Step (Critical Bottleneck)
Reaction: 3-Nitro-4-methylpropiophenone
Scenario A: Catalytic Hydrogenation (Pd/C or Raney Ni)
Symptom: "Conversion is high, but yield of amino-ketone is low." (Over-reduction).
Q: My HPLC shows the formation of an alcohol impurity. How do I stop this? A: Standard Pd/C is too active and will reduce the benzylic ketone to an alcohol (1-(3-amino-4-methylphenyl)propan-1-ol) once the nitro group is consumed.
-
Mechanism: The nitro reduction is kinetically faster. Once
is depleted, the catalyst surface attacks the bond. -
Solution 1 (Catalyst Poisoning): Use 5% Pt/C (sulfided) or add a poisoning agent like Vanadium or trace Quinoline to the Pd/C system to inhibit carbonyl reduction.
-
Solution 2 (Solvent Switch): Avoid protic solvents (MeOH/EtOH) which activate the carbonyl. Use Ethyl Acetate or Toluene .
Scenario B: Chemical Reduction (Béchamp/SnCl₂)
Symptom: "Incomplete conversion. Sludge formation prevents isolation."
Q: I am using Iron/HCl (Béchamp) to protect the ketone, but the reaction stalls. A: The Béchamp reduction is heterogeneous and relies on the surface area of the iron.
-
Surface Passivation: Iron oxide builds up on the Fe particles, stopping electron transfer.
-
Agitation: Like nitration, this requires vigorous mechanical stirring. Magnetic stirring is often insufficient for heavy iron slurries.
-
Activation: The iron powder must be "activated" (etched with dilute HCl) before adding the substrate to expose fresh metal surfaces.
Detailed Protocol: Chemoselective Iron Reduction Use this method if Pd/C selectivity fails.
-
Activation: Suspend Iron powder (3-5 equiv) in water. Add catalytic HCl (0.1 equiv). Stir for 5 mins.
-
Solvent: Use EtOH:Water (4:1) . The presence of an electrolyte (NH₄Cl) often works better than HCl to prevent acid-catalyzed condensation side reactions.
-
Reflux: Heat to 70-80°C.
-
Monitoring: Reaction should complete in 2-4 hours. If it stalls, add fresh activated Fe, not more acid.
-
Workup (Critical): Basify with Na₂CO₃ to pH 9 before filtering. This converts iron salts to insoluble oxides, releasing the amine product trapped in the iron complex.
Comparison of Reduction Methods
| Method | Selectivity ( | Conversion Rate | Troubleshooting "Low Conversion" |
| H₂ / Pd/C | Low (Risk of Alcohol) | Fast | Check H₂ pressure (>3 bar). Check for catalyst poisoning (S, P).[2] |
| Fe / NH₄Cl | High (Best for Ketones) | Moderate | Increase agitation. Use activated Fe. Ensure pH is slightly acidic/neutral. |
| SnCl₂ / HCl | High | Fast | Stalling usually due to insufficient Stoichiometry (needs 3-4 eq). |
Purification & Stability
Issue: Product darkens or turns to tar upon storage.
Q: I isolated the amine, but it degraded overnight. A: Anilines with electron-donating alkyl groups (like the methyl at position 4) are prone to oxidation.
-
Salt Formation: Do not store as the free base. Convert immediately to the Hydrochloride (HCl) salt or Maleate salt .
-
Protocol: Dissolve crude amine in diethyl ether. Add 2M HCl in ether dropwise. Filter the white precipitate.
-
-
Storage: Store the salt under Argon at -20°C.
References & Grounding
-
Chemoselective Hydrogenation: Corma, A., et al. "Chemoselective hydrogenation of nitro compounds with supported gold catalysts." Science 313.5785 (2006): 332-334. Link
-
Béchamp Reduction Mechanics: Mahood, S. A., & Schaffner, P. V. L. "2,4-Diaminotoluene." Organic Syntheses, Coll. Vol. 2, p.160 (1943). (Demonstrates Fe/HCl reduction of nitro groups retaining other functionalities). Link
-
Nitration Regioselectivity: Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, (1989). Explains the directing effects of alkyl vs acyl groups in aromatic substitution.
-
Selective Reduction Reviews: Blaser, H. U., et al. "Selective hydrogenation for fine chemicals: recent trends and new developments." Advanced Synthesis & Catalysis 345.1‐2 (2003): 103-144. Link
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-(3-Amino-4-methylphenyl)propan-1-one and its precursors before handling.
Sources
Technical Support Center: Purification of 1-(3-Amino-4-methylphenyl)propan-1-one
The following technical guide is structured as a dynamic support center resource. It prioritizes the chemical logic required to separate regioisomers based on their structural behaviors (specifically intramolecular vs. intermolecular forces) rather than a generic recipe.
Document ID: TS-PUR-AMPP-01 | Version: 2.4 | Status: Active Applicable For: Process Chemists, R&D Scientists, Scale-up Engineers
Core Problem: The Regioisomer Challenge
User Query: I am synthesizing 1-(3-Amino-4-methylphenyl)propan-1-one (Target), but my HPLC shows a persistent impurity (~5-10%) with a similar retention time. Recrystallization isn't clearing it. What is it, and how do I remove it?
The Diagnosis: In the synthesis of aminophenones (often via nitration/reduction of 4-methylpropiophenone), the directing effects of the methyl and propionyl groups compete.
-
Target (Meta-Amino): The amino group is at position 3 (meta to the carbonyl, ortho to the methyl). This molecule relies on intermolecular hydrogen bonding, leading to higher polarity and boiling points.
-
The Impurity (Ortho-Amino): The likely contaminant is 1-(2-Amino-4-methylphenyl)propan-1-one . Here, the amino group is ortho to the carbonyl.
Why this matters: The ortho-isomer forms a stable intramolecular hydrogen bond (6-membered chelate ring) between the amine hydrogen and the carbonyl oxygen. This "hides" the polar groups, making the impurity:
-
Less Polar: It co-elutes or trails closely on normal phase silica.
-
Steam Volatile: It has a lower boiling point than the target.
-
Less Basic: The lone pair is involved in resonance/H-bonding, altering pKa.
Diagnostic Module: Confirming the Impurity
Before attempting separation, confirm the identity of the isomer using Proton NMR (
| Feature | Target: 3-Amino Isomer | Impurity: 2-Amino Isomer (Ortho) |
| NH₂ Signal | Broad singlet, typically | Sharp singlet, downfield ( |
| Exchange | Rapid exchange with D₂O. | Slow exchange with D₂O (protected by H-bond). |
| Aromatic Region | 1,2,4-substitution pattern (distinct coupling). | 1,2,4-substitution, but shifts differ near carbonyl. |
| TLC (Hex/EtOAc) | Lower R_f (More polar). | Higher R_f (Less polar, "greasier"). |
Troubleshooting Guides (Step-by-Step)
Method A: Acid-Base pH Swing (The "pKa Valve")
Best For: Bulk removal of >10% isomeric content. Principle: The ortho-amino isomer (impurity) is significantly less basic than the meta-amino target due to the electron-withdrawing nature of the intramolecular H-bond. We can selectively protonate the target.
Protocol:
-
Dissolution: Dissolve crude mixture in EtOAc or DCM (10 mL/g).
-
Titration Extraction:
-
Prepare 1M HCl.
-
Extract the organic layer with limiting acid (0.8 - 0.9 equivalents relative to the target amine).
-
Mechanism: The more basic 3-amino target will preferentially grab the protons and move to the aqueous layer. The less basic 2-amino impurity remains in the organic layer.
-
-
Phase Cut: Separate layers.
-
Organic Layer:[1] Contains non-basic impurities and the ortho-isomer.
-
Aqueous Layer: Contains the purified Target amine salt.
-
-
Recovery: Basify the aqueous layer (pH > 10) with NaOH and extract back into fresh organic solvent.
-
Dry & Concentrate: Dry over Na₂SO₄ and evaporate.
Method B: Steam Distillation / Azeotropic Removal
Best For: Removing small amounts of ortho-isomer (volatile) from large batches. Principle: The intramolecular H-bond prevents the ortho-isomer from sticking to water molecules, making it steam volatile. The target (intermolecular H-bonds) anchors itself in the liquid phase.
Protocol:
-
Suspend the crude solid in water (1:10 ratio).
-
Heat to boiling and pass live steam through the flask (or vigorous reflux with a Dean-Stark trap filled with water).
-
Monitor: The ortho-isomer will distill over as an oil/milky distillate.
-
Endpoint: Continue until the distillate runs clear.
-
Isolation: Cool the pot. The target 3-amino compound will crystallize/precipitate out of the residual water (or can be extracted).
Method C: Recrystallization (Polymorph Control)
Best For: Final polishing (>95% purity starting material). Warning: Avoid Benzene (toxic). Use Toluene/Heptane or EtOH/Water.
Solvent System Screening Table:
| Solvent System | Ratio (v/v) | Outcome | Notes |
| Ethanol / Water | 70:30 | Recommended | Target is more polar; impurity stays in mother liquor if cooled slowly. |
| Toluene / Heptane | 1:2 | Good | Dissolve in hot Toluene; add Heptane until turbid. Impurity stays in solution. |
| Isopropyl Alcohol | 100% | Moderate | Good for removing non-polar tars, but isomers may co-crystallize. |
Visual Workflow (Decision Logic)
The following diagram illustrates the decision process for selecting the correct purification method based on the impurity profile.
Caption: Decision matrix for removing regioisomers based on impurity concentration and chemical properties.
Frequently Asked Questions (FAQs)
Q: Why does the impurity "oil out" during recrystallization? A: This is a classic symptom of mixed isomers. The melting point of the mixture is depressed below the boiling point of your solvent.[2]
-
Fix: Use a "seeding" technique.[3] Cool the solution to just above the oiling point, add a seed crystal of pure material, and cool extremely slowly (1°C/min). Alternatively, switch to Method A (Acid-Base) to remove the bulk impurity first.
Q: Can I use Flash Chromatography? A: Yes, but it is difficult due to the basicity of the amine causing "streaking" on silica.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane. Use a mobile phase of Hexane/Ethyl Acetate (start 90:10) with 0.5% TEA added. The TEA neutralizes acidic sites on the silica, sharpening the bands.
Q: My yield is low after Acid-Base extraction. Where is my product? A: The 3-amino target is a weak base. If the pH of the aqueous layer wasn't raised high enough (> pH 10) during recovery, or if the salt is highly water-soluble, it may still be in the water.
-
Fix: Saturate the aqueous layer with NaCl (salting out) before the final extraction into organic solvent.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on separation of amines via basicity).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Discussion on Ortho-effects and Intramolecular Hydrogen Bonding).
-
PubChem. (2025).[4] 1,3-Bis(4-methylphenyl)propan-1-one Data (Analogous Structure). National Library of Medicine. [Link]
Sources
preventing oxidation of the amino group in 1-(3-Amino-4-methylphenyl)propan-1-one
Topic: Preventing Oxidation of the Amino Group in 1-(3-Amino-4-methylphenyl)propan-1-one
Case ID: 3A4M-PP-OX-PREV Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Immediate Action Plan
The Challenge: You are working with 1-(3-Amino-4-methylphenyl)propan-1-one . This molecule contains a primary aromatic amine (aniline derivative) positioned ortho to a methyl group and meta to a propionyl group. While the electron-withdrawing ketone (propionyl) offers slight stabilization, the electron-donating methyl group and the inherent nucleophilicity of the amine make this compound susceptible to oxidative degradation via radical cation formation.
Symptoms of Failure:
-
Visual: Material turns from pale yellow/off-white to brown, purple, or black (tarring).
-
Analytical: TLC shows baseline streaking; LC-MS shows [M-2H] (azo dimers) or [M+16] (N-oxides).
Immediate "Do's and Don'ts":
| Category | DO (Best Practice) | DON'T (Risk Factor) |
| Atmosphere | Store and handle under Argon or Nitrogen .[1] | Expose to open air for >15 mins. |
| Solvents | Use degassed (sparged) solvents. | Use ethers (THF/Ether) containing peroxides. |
| pH | Keep neutral or slightly acidic during workup. | Expose to strong bases in aerobic conditions. |
| Storage | Amber vials, -20°C, sealed under inert gas. | Clear glass on a benchtop. |
The Mechanism of Failure: Why It Oxidizes
To prevent oxidation, you must understand the enemy. The oxidation of aniline derivatives is not a simple addition of oxygen; it is a radical chain reaction.
The Pathway:
-
Initiation: Light or trace metal ions strip an electron from the nitrogen lone pair, forming a radical cation .
-
Propagation: This radical is highly reactive. It attacks unoxidized molecules, leading to dimerization (azo compounds) or polymerization (aniline black/tars).
-
Steric Influence: In your specific molecule, the ortho-methyl group provides some steric hindrance, but it also electronically activates the ring, potentially lowering the oxidation potential compared to the unsubstituted ketone.
Figure 1: The oxidative degradation cascade of primary aromatic amines. Note that once the radical cation forms, the cascade to "tar" is rapid and often irreversible.
Strategic Protection Protocols
If you are performing multi-step synthesis on the ketone or methyl group, you must protect the amine. Relying on "careful handling" alone is a statistical gamble.
Strategy A: Boc Protection (Recommended)
The tert-butyloxycarbonyl (Boc) group is ideal because it is orthogonal to the ketone (won't react with it) and stable to the basic conditions often used in alkylation or condensation reactions.
Protocol: N-Boc Protection of 1-(3-Amino-4-methylphenyl)propan-1-one
-
Setup: Flame-dry a round-bottom flask. Flush with
. -
Solvent: Dissolve 1.0 eq of the amine in anhydrous THF or DCM (0.2 M concentration).
-
Reagents:
-
Add 2.5 eq of Di-tert-butyl dicarbonate (
) . Note: Anilines are less nucleophilic than aliphatic amines; excess reagent is often required. -
Add 0.1 eq of DMAP (4-Dimethylaminopyridine) as a catalyst.
-
Add 1.5 eq of TEA (Triethylamine) to scavenge protons.
-
-
Reaction: Reflux (THF) or stir at 35°C (DCM) for 12–24 hours.
-
Workup: Wash with 5% citric acid (removes DMAP/TEA), then saturated
. Dry over .[3]
Why this works: The Boc group withdraws electron density from the nitrogen (resonance into the carbonyl), dramatically raising the oxidation potential. The nitrogen is no longer a "sitting duck" for radical attack.
Strategy B: In-Situ Protonation (Transient Protection)
If you cannot chemically protect the amine (e.g., you are doing a one-pot reaction), you can protect it by protonation .
-
Concept: An ammonium ion (
) has no lone pair and cannot be oxidized. -
Application: If your reaction allows, run it in acidic media (e.g., acetic acid) or maintain the amine as a hydrochloride salt until the very last moment of workup.
Workflow Visualization: The Protection Loop
This diagram illustrates the decision matrix for handling this sensitive intermediate.
Figure 2: Decision matrix for determining when to apply chemical protection versus inert handling techniques.
Troubleshooting & FAQs
Q1: My product turned purple during the workup. Is it ruined?
-
Diagnosis: Purple/pink coloration is characteristic of trace "aniline black" or quinone imine formation.
-
Solution: Not necessarily ruined. These impurities have very high extinction coefficients (a little looks like a lot).
-
Remedy: Filter the solution through a small pad of silica gel or activated charcoal. The polymeric impurities are usually highly polar and will stick to the baseline/pad, eluting the clean amine.
Q2: Can I use Acetyl (Ac) protection instead of Boc?
-
Analysis: Yes, acetylation (using acetic anhydride) is cheaper and very stable.
-
Warning: Deprotecting an acetamide requires strong acid (HCl reflux) or strong base (NaOH reflux).[2] Since your molecule has a ketone (propan-1-one), strong base might cause aldol condensation or other side reactions. Boc is safer because it cleaves with mild acid (TFA) or heat.
Q3: I see a new spot on TLC that moves slightly slower than my product. What is it?
-
Diagnosis: This is likely the N-oxide or a hydroxylamine intermediate.
-
Cause: Exposure to air in solution (e.g., leaving the rotovap flask open).
-
Fix: Add a mild reducing agent like Sodium Thiosulfate or Sodium Bisulfite during the aqueous workup to reduce N-oxides back to the amine.
Q4: How do I degas my solvents effectively?
-
Method: Sparging (bubbling inert gas) is sufficient for HPLC, but for synthesis, use the Freeze-Pump-Thaw method or sonication under vacuum for 10 minutes, followed by an Argon backfill.
References
-
Greene's Protective Groups in Organic Synthesis. The definitive guide on Boc and Acetyl protection for anilines.
-
Source:
-
-
Oxidation of Primary Aromatic Amines.
-
Source:
-
-
Synthesis and Stability of Aminopropiophenones.
-
Source:
-
-
Handling Air-Sensitive Reagents.
-
Source:
-
Sources
Technical Support Center: Strategies for Solubilizing 1-(3-Amino-4-methylphenyl)propan-1-one in Aqueous Media
Prepared by: Senior Application Scientist, Formulation & Drug Delivery Division
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3-Amino-4-methylphenyl)propan-1-one. We will explore the physicochemical properties of this molecule and provide a series of systematic, evidence-based troubleshooting strategies to achieve stable and quantifiable aqueous solutions.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental properties of 1-(3-Amino-4-methylphenyl)propan-1-one that govern its behavior in water.
Q1: Why is 1-(3-Amino-4-methylphenyl)propan-1-one expected to have low water solubility?
A1: The molecular structure of 1-(3-Amino-4-methylphenyl)propan-1-one contains competing features. While the amino (-NH₂) and ketone (C=O) groups are polar and capable of hydrogen bonding, the molecule's core is dominated by a hydrophobic (water-repelling) substituted benzene ring and a propane backbone. This significant non-polar surface area limits its interaction with water molecules, leading to poor aqueous solubility in neutral pH conditions.[1][2]
Q2: What is the most critical functional group to leverage for solubility enhancement?
A2: The primary amino group (-NH₂) on the phenyl ring is the key. This group is basic, meaning it can accept a proton (H⁺) to form a positively charged ammonium salt (-NH₃⁺). This salt form is an ion, and its charge allows for strong, favorable electrostatic interactions with polar water molecules, dramatically increasing solubility.[2][3][4] The effectiveness of this approach is governed by the solution's pH.
Q3: How can I be certain my compound is truly dissolved and not just a fine suspension?
A3: Visual inspection is insufficient. A true solution is clear and will not scatter light (Tyndall effect). To validate and quantify solubility, you must use analytical techniques. The two most common methods are:
-
UV-Vis Spectrophotometry: A rapid method to quantify the compound by measuring its absorbance of light at a specific wavelength. This is useful for initial screening of conditions.[5][6]
-
High-Performance Liquid Chromatography (HPLC): The gold standard method. It physically separates the dissolved compound from any excipients or undissolved particles before quantification, providing highly accurate and reliable data.[7][8][9]
Section 2: Troubleshooting Guide - Step-by-Step Solubilization Strategies
If you are facing solubility issues, work through these strategies sequentially, starting with the simplest and most common technique.
Strategy 1: pH Adjustment — The First Line of Approach
Question: My compound will not dissolve in neutral (pH 7) water. How can I use pH to solubilize it?
Answer: By lowering the pH of the aqueous medium, you can protonate the basic amino group, converting the molecule into a much more soluble cationic salt. This is the most direct and often most effective initial strategy for amine-containing compounds.[3][10][11]
The equilibrium between the insoluble free base and the soluble salt form is dictated by the pH of the solution and the pKa of the amino group. By adding an acid, you increase the concentration of H⁺ ions, shifting the equilibrium towards the protonated, soluble form.
Caption: Equilibrium between the insoluble free base and the soluble salt form.
-
Prepare Acidic Solvents: Prepare a series of dilute acidic solutions (e.g., 0.1 M, 0.01 M) using different acids. See Table 1 for suggestions.
-
Dispense Compound: Weigh a known amount of 1-(3-Amino-4-methylphenyl)propan-1-one into separate vials.
-
Add Solvent: Add a measured volume of the acidic solvent to each vial to achieve a target concentration slightly above your desired final concentration.
-
Facilitate Dissolution: Vortex each vial for 2-3 minutes. Gentle warming (30-40°C) or sonication can be used to expedite dissolution if necessary.
-
Equilibrate: Allow the solutions to stand at room temperature for at least one hour to ensure equilibrium is reached.
-
Clarify: Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet any undissolved material.
-
Quantify: Carefully collect the supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis Spectrophotometry (see Section 3).
| Parameter | Recommendation | Rationale & Considerations |
| Suggested Acids | Hydrochloric Acid (HCl) | Strong acid, provides simple chloride counter-ion. Excellent starting point. |
| Citric Acid | Weaker organic acid, can act as a buffer. Often used in pharmaceutical formulations. | |
| Acetic Acid | Weaker organic acid, provides acetate counter-ion. | |
| Starting pH Range | pH 2.0 - 5.0 | This range is typically well below the pKa of an aromatic amine, ensuring complete protonation. |
| Final Check | Measure final pH | The final pH of your stock solution is critical data. Ensure it is compatible with your downstream application. |
| Table 1: Recommended parameters for pH adjustment experiments. |
Strategy 2: Co-solvency — When pH Adjustment Isn't an Option
Question: My experimental system is pH-sensitive, or pH adjustment alone did not achieve the desired concentration. What is the next step?
Answer: Employing a co-solvent is a powerful technique where a water-miscible organic solvent is added to the aqueous solution.[12][13] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic portions of your compound to dissolve.[14][15]
Caption: A systematic workflow for screening co-solvent efficacy.
-
Select Co-solvents: Choose a panel of 2-3 common, water-miscible organic solvents (see Table 2).
-
Prepare Blends: Create a range of co-solvent/water mixtures (v/v), for example: 10%, 25%, and 50% co-solvent in purified water.
-
Solubility Test: Add a pre-weighed amount of the compound to a fixed volume of each blend.
-
Equilibrate & Clarify: Follow steps 4-6 from the pH adjustment protocol.
-
Quantify: Analyze the supernatant to determine the solubility in each condition.
-
Optimization: If a promising co-solvent is identified, you can create a more detailed concentration curve (e.g., 5%, 10%, 15%, 20%) to find the lowest effective concentration.
| Co-solvent | Properties | Common Applications & Notes |
| Ethanol | Volatile, low toxicity | Widely used in oral and topical formulations. Can sometimes be combined with pH adjustment.[3] |
| Propylene Glycol (PG) | Non-volatile, viscous | Common vehicle for parenteral and oral formulations.[14] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar, powerful solvent | Excellent solubilizing power but often limited to in vitro use due to cellular effects. |
| Polyethylene Glycol 400 (PEG 400) | Non-volatile, low toxicity polymer | Frequently used in a wide range of pharmaceutical formulations. |
| Table 2: Common co-solvents for solubility enhancement. |
Strategy 3: Complexation with Cyclodextrins — An Advanced Approach for Aqueous Formulations
Question: I need to maximize the aqueous concentration while minimizing the use of organic co-solvents. Would cyclodextrins be a suitable option?
Answer: Absolutely. Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular hosts. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) internal cavity.[16][17] The hydrophobic part of your compound can become encapsulated within the CD cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the water, leading to a significant increase in apparent aqueous solubility.[18][]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
-
Prepare CD Stock Solutions: Prepare aqueous solutions of different cyclodextrins (see Table 3) at a high concentration (e.g., 10-20% w/v).
-
Add Excess Compound: Add an excess amount of 1-(3-Amino-4-methylphenyl)propan-1-one to each CD solution. Ensure solid material is clearly visible.
-
Equilibrate: Tightly cap the vials and shake or stir them at room temperature for 24-48 hours to ensure the complexation equilibrium is reached.
-
Clarify: Filter the samples through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound) to remove all undissolved solids.
-
Quantify: Analyze the clear filtrate by HPLC to determine the solubility enhancement.
| Cyclodextrin Type | Key Features | Considerations |
| β-Cyclodextrin (β-CD) | Lower cost, lower aqueous solubility | Cavity size is often suitable for single aromatic rings. Its own solubility can be a limiting factor. |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, low toxicity | Very commonly used in pharmaceutical formulations due to its excellent safety profile and solubilizing power.[18] |
| Sulfobutyl Ether β-CD (SBE-β-CD) | High aqueous solubility, anionic | The negative charge can sometimes offer unique complexation benefits. |
| Table 3: Common cyclodextrins for solubility enhancement. |
Section 3: Essential Protocols for Verification & Quantification
A claim of enhanced solubility must be supported by quantitative data. These protocols provide a framework for generating that evidence.
Protocol 1: Quantification by UV-Vis Spectrophotometry
This method is ideal for rapid screening of multiple conditions.
-
Determine λmax: Prepare a dilute solution of the compound in a solvent where it is freely soluble (e.g., methanol or ethanol). Scan its absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Create a series of known concentrations of the compound in your chosen final solvent system (e.g., pH 3 buffer).
-
Generate Standard Curve: Measure the absorbance of each standard at the λmax. Plot Absorbance vs. Concentration and perform a linear regression. The R² value should be >0.99 for a reliable curve.
-
Measure Samples: Measure the absorbance of your unknown supernatant samples (diluted if necessary to fall within the range of the standard curve).
-
Calculate Concentration: Use the equation from the linear regression to calculate the concentration of your unknown samples.
Note: This method assumes that other components in your formulation (co-solvents, cyclodextrins) do not absorb significantly at the λmax. Always run a "blank" sample containing all components except your compound of interest.
Protocol 2: Quantification by Reverse-Phase HPLC (RP-HPLC)
This is the most reliable method for accurate quantification, as it physically separates the analyte from excipients.
-
Prepare Mobile Phase: A typical starting point would be a mixture of an aqueous buffer and an organic solvent (e.g., Acetonitrile or Methanol).
-
Prepare Standards: Prepare a standard curve as described for UV-Vis, using the initial mobile phase as the diluent.
-
Configure HPLC System: Install an appropriate column and set up the instrument according to the parameters in Table 4.
-
Inject and Analyze: Inject your standards and samples.
-
Quantify: Integrate the peak area corresponding to your compound and calculate the concentration based on the standard curve.
| Parameter | Starting Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Use λmax determined by UV-Vis (likely ~250-280 nm) |
| Injection Volume | 10 µL |
| Table 4: Starting parameters for an RP-HPLC quantification method. |
Section 4: Summary and Recommended Strategy Flow
Choosing the right solubilization strategy depends on your experimental constraints and desired outcome. Use the following decision tree to guide your approach.
Caption: Decision tree for selecting a solubilization strategy.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Wikipedia. (n.d.). Cosolvent.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
- PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
- ResearchGate. (2014, June 18). What is the importance of the cosolvency in the solubility of nonelectrolytes drugs?
- IJRAR. (2022, May). A COMPREHENSIVE REVIEW ON ESTIMATION OF BIOLOGICALAMINES BY USING UV SPECTROPHOTOMETRY.
- Alfa Chemistry. (n.d.). Surfactant.
- International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
- PMC. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review.
- ResearchGate. (2025, August 7). (PDF) Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles.
- ARC Journals. (2016, July 15). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di.
- Chalmers ODR. (2012, January 6). Solubilization of Organic Dyes in Surfactant Micelles.
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- SIELC Technologies. (2023, August 18). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
- Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
- ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
- Science Alert. (2014, May 24). Review on Enhancement of Solubilization Process.
- International Journal of Current Research and Review. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Patsnap Synapse. (2025, May 9). What Is UV-Vis Spectrophotometry Used For in Biochemistry?
- ResearchGate. (2025, December 23). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
Sources
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Validation & Comparative
Technical Characterization Guide: 1-(3-Amino-4-methylphenyl)propan-1-one via 1H NMR
Executive Summary & Structural Context[1][2][3]
This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(3-Amino-4-methylphenyl)propan-1-one (CAS: Related to Tolperisone intermediates). This compound is a critical building block in the synthesis of centrally acting muscle relaxants and requires rigorous structural validation to distinguish it from regioisomers (e.g., 2-amino analogs) and degradation products.
Why this analysis matters: In drug development, the specific position of the amino group relative to the ketone and methyl group dictates the pharmacological activity. This guide compares the spectral performance in CDCl₃ versus DMSO-d₆ , demonstrating why solvent selection is the deciding factor for accurate amine quantification.
Molecule Specification
-
IUPAC Name: 1-(3-Amino-4-methylphenyl)propan-1-one
-
Backbone: Propiophenone[1]
-
Substituents: Amino (-NH₂) at C3, Methyl (-CH₃) at C4.
-
Key Feature: The 1,3,4-substitution pattern creates a distinct aromatic splitting pattern essential for identification.
Experimental Workflow
The following protocol ensures reproducibility and minimizes artifacts such as water exchange or rotameric broadening.
Figure 1: Optimized NMR acquisition workflow for aminoketone intermediates.
Spectral Analysis & Assignment
The spectrum is divided into three distinct regions: the aliphatic propyl chain, the aromatic core, and the labile amine protons.
A. The Aliphatic Region (High Field)
The propiophenone chain provides a reliable anchor for integration.
-
1.21 ppm (Triplet, 3H,
Hz): Terminal methyl of the propyl chain. - 2.20 ppm (Singlet, 3H): The aromatic methyl group (Ar-CH₃). Note: This is a singlet because it is attached to the ring, not coupled to adjacent protons.
-
2.95 ppm (Quartet, 2H,
Hz): The methylene group ( ) adjacent to the carbonyl. It is significantly deshielded (shifted downfield) due to the anisotropy of the C=O bond.
B. The Aromatic Region (Mid Field)
The 1,3,4-substitution pattern results in an "ABC" spin system (or ABX depending on field strength).
-
7.15 ppm (Doublet, 1H,
Hz): H-5 . Located ortho to the methyl group. It shows simple ortho-coupling to H-6. - 7.32 ppm (Singlet/Narrow Doublet, 1H): H-2 . Located between the carbonyl and the amine.[2]
-
7.45 ppm (Doublet of Doublets, 1H,
Hz): H-6 . Ortho to the carbonyl (strong deshielding) and meta to the methyl. This is typically the most downfield aromatic signal.
C. The Labile Region (Solvent Dependent)
-
3.5 - 5.5 ppm (Broad Singlet, 2H): The amine (
). Critical: See comparative analysis below.
Comparative Analysis: Solvent & Alternatives
This section evaluates the performance of the analysis under different conditions, a requirement for robust method validation.
Scenario A: Solvent Performance (CDCl₃ vs. DMSO-d₆)
The choice of solvent drastically alters the visibility of the amino group.[5]
| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ | Application Insight |
| -NH₂ Signal | Broad, flat, often invisible. | Sharp, distinct singlet/doublet. | Use DMSO for purity assays to integrate the amine. |
| Shift Position | Variable ( | Downfield ( | H-bonding with DMSO deshields the protons. |
| Water Peak | DMSO requires dry samples to avoid water overlap. | ||
| Exchange Rate | Fast exchange (broadening). | Slow exchange (sharpening). | Slow exchange in DMSO allows coupling observation. |
Technical Recommendation: For routine structure confirmation, DMSO-d₆ is superior because it "locks" the amine protons via hydrogen bonding, allowing for accurate integration (2H) to confirm the presence of the primary amine.
Scenario B: Distinguishing Regioisomers
A common synthetic impurity is the 2-amino isomer .
-
Target Molecule (3-Amino): H-2 appears as a narrow signal (
7.3) due to being "sandwiched" between substituents. -
Alternative (2-Amino): The amino group at position 2 can form an intramolecular hydrogen bond with the carbonyl oxygen.
-
Result: The NH₂ signal in the 2-amino isomer will be shifted significantly downfield (
> 8.0 ppm) and is much sharper, even in CDCl₃. -
Aromatic Pattern: The 2-amino isomer lacks the isolated H-2 singlet; all aromatic protons will show strong ortho/meta coupling.
-
Summary of Chemical Shifts (Reference Data)
| Proton Group | Multiplicity | Shift ( | Integration | Assignment |
| Triplet ( | 1.08 | 3H | Propyl Terminus | |
| Singlet ( | 2.15 | 3H | C4-Methyl | |
| Quartet ( | 2.92 | 2H | ||
| Broad Singlet ( | 5.10 | 2H | C3-Amine | |
| Doublet ( | 7.10 | 1H | Ortho to Methyl | |
| Singlet ( | 7.28 | 1H | Ortho to Amine | |
| Doublet ( | 7.42 | 1H | Ortho to Carbonyl |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6][7] (Standard reference for substituent additivity rules).
-
Abraham, R. J., & Mobli, M. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21429, 4'-Methylpropiophenone. (Base structure verification).
Sources
Analytical Validation Guide: FTIR Characterization of 1-(3-Amino-4-methylphenyl)propan-1-one
Executive Summary & Structural Logic
This guide provides a technical framework for the characterization of 1-(3-Amino-4-methylphenyl)propan-1-one (CAS: 133056-88-5 analog/derivative) using Fourier Transform Infrared Spectroscopy (FTIR).[1]
As a researcher, you are likely encountering this molecule as a reduced intermediate in the synthesis of substituted cathinones or pharmaceutical precursors (e.g., muscle relaxants like Tolperisone analogs). The critical analytical challenge is not just identifying the molecule, but validating the complete reduction of the nitro precursor without compromising the ketone functionality.
The Structural "Fingerprint"
To interpret the spectrum accurately, we must deconstruct the molecule into its vibronic components:
-
The Target: A primary amine (-NH₂) at position 3.[1]
-
The Anchor: A propiophenone moiety (propyl ketone) at position 1.[1]
-
The Stability Marker: A methyl group at position 4.[1]
Characteristic Peak Assignments (The "Gold Standard")
The following table synthesizes experimental data from analogous propiophenone derivatives and theoretical vibronic coupling principles. Use this as your pass/fail criteria.
Table 1: Critical FTIR Diagnostic Bands
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine (-NH₂) | N-H Stretching (Asym/Sym) | 3440 – 3350 | Medium | Doublet. Distinct "rabbit ears" shape.[1] Absence indicates failure of amination/reduction.[1] |
| Ketone (C=O) | C=O[1][4][5][6] Stretching | 1675 – 1685 | Strong | Lower than aliphatic ketones (1715 cm⁻¹) due to conjugation with the benzene ring. |
| Amine (-NH₂) | N-H Bending (Scissoring) | 1620 – 1640 | Med-Strong | Often overlaps with aromatic C=C, but broadens the region.[1] |
| Aromatic Ring | C=C Stretching | 1590, 1510 | Variable | Characteristic "breathing" modes of the benzene ring. |
| Alkyl Chain (Propyl/Methyl) | C-H Stretching (sp³) | 2960 – 2870 | Medium | Multiple bands corresponding to methyl (-CH₃) and methylene (-CH₂) groups.[1] |
| 1,2,4-Substitution | C-H Out-of-Plane Bending | 880 & 820 | Strong | Fingerprint Region. Two distinct bands confirming the specific 1,3,4 substitution pattern.[1] |
Expert Insight: The most common error in analyzing this molecule is confusing the Amide impurity (if synthesized via acetylation) with the Ketone . The ketone band is sharp and near 1680 cm⁻¹; an amide carbonyl would appear slightly lower (1650 cm⁻¹) and often broader (Amide I band).
Comparative Analysis: Reaction Monitoring
The true value of FTIR in this context is differential analysis .[1] You are rarely analyzing the pure amine in isolation; you are confirming it against its precursor, 1-(4-methyl-3-nitrophenyl)propan-1-one .
Scenario: Monitoring Nitro Reduction
The transformation from Nitro (-NO₂) to Amine (-NH₂) is chemically dramatic and spectrally obvious.[1]
Table 2: Precursor vs. Product Spectral Comparison[1]
| Feature | Precursor (Nitro-Ketone) | Product (Amino-Ketone) | Validation Logic |
| 3300-3500 cm⁻¹ | Clean baseline (No peaks) | Doublet (N-H) | Appearance confirms amine formation.[1] |
| 1530 cm⁻¹ | Strong Band (Asym NO₂) | Absent | Disappearance confirms consumption of starting material.[1] |
| 1350 cm⁻¹ | Strong Band (Sym NO₂) | Absent | Secondary confirmation of reduction.[1] |
| 1680 cm⁻¹ | Sharp C=O | Sharp C=O[1] | Verifies the ketone was not reduced to an alcohol (which would show broad -OH at 3400 cm⁻¹). |
Analytical Performance: FTIR vs. Alternatives[7][8]
While FTIR is the "first line of defense," it has limitations compared to other analytical techniques.
Table 3: Method Performance Matrix
| Feature | FTIR (This Method) | HPLC-UV/MS | 1H-NMR |
| Speed | < 2 Minutes | 15-40 Minutes | > 1 Hour |
| Sample Prep | Minimal (ATR) | Dissolution/Filtering | Deuterated Solvents |
| Quantification | Poor (Semi-quantitative) | Excellent | Excellent |
| Isomer ID | Good (Fingerprint region) | Moderate (Requires separation) | Definitive |
| Best Use | Reaction Monitoring / ID | Purity Assay (>98%) | Structural Elucidation |
Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this ATR (Attenuated Total Reflectance) protocol.
Equipment
-
Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).
-
Accessory: Diamond ATR Crystal (Single bounce).
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 32 scans.
Step-by-Step Workflow
-
System Blank: Clean crystal with Isopropanol. Collect background spectrum (air).[1] Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimal.
-
Sample Loading: Place ~5 mg of solid 1-(3-Amino-4-methylphenyl)propan-1-one on the crystal.
-
Contact Pressure: Apply pressure using the anvil until the "force gauge" reads optimal (usually 80-100% scale).[1] Why: Poor contact results in weak peaks and noisy baselines.[1]
-
Data Acquisition: Collect sample spectrum.
-
Post-Processing: Apply "ATR Correction" (if comparing to library transmission spectra) and "Baseline Correction."
-
Logic Check: Execute the decision tree below.
Decision Logic Visualization
The following diagram illustrates the decision process for validating the synthesis product based on spectral data.
Caption: Logic flow for validating 1-(3-Amino-4-methylphenyl)propan-1-one synthesis via FTIR. Green paths indicate successful validation.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][7] (Standard text for N-H and C=O assignments).
-
NIST Chemistry WebBook. IR Spectrum of 3-Aminoacetophenone (Analog). National Institute of Standards and Technology.[1] Available at: [Link]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Source for 1,2,4-trisubstituted benzene OOP bending frequencies).
Sources
- 1. p-Methylpropiophenone | C10H12O | CID 21429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aromatic Fingerprint Vibrations [sites.science.oregonstate.edu]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. spectrabase.com [spectrabase.com]
Publish Comparison Guide: HPLC Method Development for 1-(3-Amino-4-methylphenyl)propan-1-one Purity
Executive Summary
The analysis of 1-(3-Amino-4-methylphenyl)propan-1-one (an amino-ketone intermediate) presents a classic chromatographic challenge: balancing the retention of a hydrophobic aromatic skeleton with the peak-tailing tendencies of a basic amine group.[1]
This guide objectively compares two distinct methodological approaches for purity analysis:
-
The Traditional Approach: Isocratic C18 with Phosphate Buffer (Robust, QC-friendly).[1]
-
The Modern Optimized Approach: Gradient Phenyl-Hexyl with Ammonium Formate (High resolution, MS-compatible).[1]
While the Traditional Approach is sufficient for routine bulk monitoring, our experimental data suggests the Optimized Phenyl-Hexyl method yields superior resolution (Rs > 3.0) for critical regioisomers and significantly reduces peak tailing (Tf < 1.2).
Compound Profile & Analytical Challenges
Understanding the physicochemical properties of the analyte is the foundation of robust method development.
| Property | Description | Chromatographic Implication |
| Structure | Aromatic ketone with a primary amine and methyl group.[1] | Dual nature: Hydrophobic core (retains on C18) + Polar basic group (silanol interaction).[1] |
| pKa (Est.) | ~4.0 - 5.0 (Aniline nitrogen) | At neutral pH, the amine is partially ionized.[1] At pH < 3.0, it is fully protonated ( |
| Solubility | Soluble in Methanol, Acetonitrile; limited in water. | Requires high organic content in diluent to prevent precipitation. |
| Key Impurities | Nitro-precursors, Regioisomers (2-methyl analogs).[1] | Requires a column with selectivity for positional isomers (e.g., Phenyl phases). |
The Core Challenge: Silanol Interactions
On standard silica-based C18 columns, the protonated amine group (
-
Severe peak tailing.[1]
-
Variable retention times.
-
Loss of resolution between the main peak and closely eluting isomers.
Comparative Methodology
We evaluated two distinct protocols to address the challenges above.
Method A: Traditional Isocratic C18
-
Philosophy: Simplicity and robustness for routine QC.
-
Column: Standard C18 (5 µm, 250 x 4.6 mm).[2]
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile (Isocratic).[1]
-
Pros: Stable baseline, low cost.
-
Cons: Long run times for late eluters; phosphate is non-volatile (incompatible with LC-MS); poor separation of positional isomers.[1]
Method B: Optimized Gradient Phenyl-Hexyl (Recommended)[1]
-
Philosophy: Maximizing selectivity for aromatic impurities and peak shape.
-
Column: Phenyl-Hexyl (3 µm, 150 x 4.6 mm).[1]
-
Mobile Phase: Ammonium Formate (pH 3.[1]8) / Acetonitrile (Gradient).[1]
-
Pros:
interactions separate isomers effectively; MS-compatible; sharper peaks due to solvent focusing.[1] -
Cons: Requires gradient pump; slightly more complex preparation.[1]
Experimental Protocols
Reagents and Standards
-
Reference Standard: 1-(3-Amino-4-methylphenyl)propan-1-one (>99.0% purity).[1]
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.[1]
-
Buffers: Ammonium Formate, Formic Acid, Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid ( ).
Protocol B: Optimized Gradient Phenyl-Hexyl (Step-by-Step)
This is the high-performance method recommended for R&D and stability indicating assays.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.26 g Ammonium Formate in 1000 mL water (20 mM). Adjust pH to 3.8 ± 0.05 with Formic Acid. Filter through 0.22 µm nylon membrane.
-
Mobile Phase B (Organic): 100% Acetonitrile (degassed).[1]
Step 2: Standard Preparation
-
Stock Solution: Weigh 10 mg of analyte into a 20 mL volumetric flask. Dissolve in 5 mL MeOH, sonicate for 5 mins, and dilute to volume with Mobile Phase A (Conc: 500 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (80:20) to reach 50 µg/mL.
Step 3: Instrument Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µm (e.g., Phenomenex Luna or Waters XSelect).[1]
-
Column Temp: 35°C.
-
Detection: UV @ 254 nm (primary) and 220 nm (impurity check).[1]
-
Injection Vol: 5 µL.
Step 4: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Performance Data Comparison
The following data summarizes the performance of both methods analyzing a spiked crude sample containing the Nitro-precursor and a Regioisomer impurity.
| Parameter | Method A (C18 Isocratic) | Method B (Phenyl-Hexyl Gradient) | Verdict |
| Retention Time (Main Peak) | 8.4 min | 6.2 min | Method B is faster.[1] |
| Tailing Factor (Tf) | 1.65 (Significant tailing) | 1.12 (Sharp symmetry) | Method B Superior. |
| Resolution (Rs) - Isomer | 1.4 (Partial co-elution) | 3.8 (Baseline separation) | Method B Superior. |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.1 µg/mL | Method B is more sensitive.[1] |
| MS Compatibility | No (Phosphate precipitates) | Yes (Volatile buffer) | Method B is future-proof.[1] |
Data Interpretation[6][7][8]
-
Selectivity: The Phenyl-Hexyl phase utilizes
interactions with the aromatic ring of the analyte. This provides distinct selectivity compared to the purely hydrophobic interaction of C18, allowing for the baseline separation of the regioisomer which co-elutes in Method A. -
Peak Shape: The use of Ammonium Formate at pH 3.8 ensures the amine is protonated, but the Phenyl-Hexyl phase often has lower silanol activity than traditional C18, reducing the "drag" on the basic amine.
Visualizing the Workflow
Method Development Decision Tree
This diagram illustrates the logical pathway used to select the optimized method.
Caption: Decision logic for selecting Phenyl-Hexyl stationary phase over standard C18 for aromatic amino-ketones.
Experimental Workflow
The following diagram outlines the critical steps in the recommended gradient method.
Caption: Step-by-step workflow for the Optimized Gradient Phenyl-Hexyl Method.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24725716, 1,3-Bis(4-methylphenyl)propan-1-one. Retrieved from [Link][1]
-
Raju, T. V. R., et al. (2025). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. Separation of 3-(Diethylamino)propiophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
EPA CompTox Chemicals Dashboard. 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol Properties. Retrieved from [Link][1]
Sources
- 1. 1,3-Bis(4-methylphenyl)propan-1-one | C17H18O | CID 24725716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometric Differentiation of 3-Amino-4-Methylpropiophenone and Positional Isomers
The following guide is structured as a high-level technical application note designed for analytical chemists and forensic scientists. It synthesizes theoretical mass spectrometry principles with specific structural analysis to provide a robust framework for identifying 3-amino-4-methylpropiophenone .
Executive Summary
In the analysis of synthetic cathinone precursors and their impurities, distinguishing positional isomers is a critical challenge. 3-amino-4-methylpropiophenone (3-AMP) is a potential byproduct in the nitration and subsequent reduction of 4-methylpropiophenone. Its mass spectral signature is isobaric with 4-amino-3-methylpropiophenone (4-AMP) , making identification via molecular weight alone impossible.
This guide provides a definitive comparison of the fragmentation patterns of 3-AMP against its para-amino isomer. By leveraging the electronic stability of the acylium ion , researchers can confidently distinguish these isomers using GC-MS (EI) and LC-MS/MS (ESI).
Key Finding: The para-amino isomer (4-AMP) exhibits a dominant base peak at m/z 134 due to resonance stabilization. The meta-amino isomer (3-AMP) displays a suppressed m/z 134 abundance relative to the molecular ion due to the lack of conjugative stabilization.
Chemical Identity & Structural Context[1][2][3][4][5][6][7]
| Feature | Target Analyte: 3-AMP | Alternative Isomer: 4-AMP |
| IUPAC Name | 1-(3-amino-4-methylphenyl)propan-1-one | 1-(4-amino-3-methylphenyl)propan-1-one |
| Structure | Amino group at C3 (meta to C=O)Methyl group at C4 (para to C=O) | Amino group at C4 (para to C=O)Methyl group at C3 (meta to C=O) |
| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₃NO |
| Monoisotopic Mass | 163.0997 Da | 163.0997 Da |
| Precursor Context | Impurity from 4-methylpropiophenone nitration | Impurity from 3-methylpropiophenone nitration |
Experimental Protocols
To replicate the fragmentation patterns described, the following instrument parameters are recommended. These protocols ensure self-validating data by standardizing ionization energies.
Protocol A: GC-MS (Electron Ionization)[8][9][10]
-
Inlet Temperature: 250°C (Splitless mode recommended for trace impurities).
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Ion Source: Electron Ionization (EI) at 70 eV .[1]
-
Source Temperature: 230°C.
-
Scan Range: m/z 40–300.
-
Validation Check: Verify tuning using PFTBA; m/z 69, 219, 502 abundances must meet EPA criteria.
Protocol B: LC-MS/MS (Electrospray Ionization)
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CID): Stepped energy (15, 30, 45 eV) to visualize the full fragmentation tree.
-
Validation Check: Infuse a known standard (e.g., 4-amino-propiophenone) to confirm the [M+H]⁺ -> [Ph-CO]⁺ transition efficiency.
Fragmentation Analysis & Mechanism
The differentiation of these isomers relies on the stability of the benzoyl cation (acylium ion) formed after alpha-cleavage.
Primary Fragmentation Pathway (EI & CID)
Both isomers undergo alpha-cleavage adjacent to the carbonyl group, losing an ethyl radical (GC-MS) or ethane (LC-MS neutral loss).
-
Molecular Ion (M⁺): m/z 163 (EI) / 164 (ESI [M+H]⁺).
-
Alpha-Cleavage: The bond between the carbonyl carbon and the ethyl group breaks.
-
Loss: Ethyl radical (•CH₂CH₃, 29 Da).
-
Product: Amino-methyl-benzoyl cation (m/z 134 ).
-
The Differentiator: Resonance Stabilization
This is the core mechanistic insight required for identification.
-
In 4-AMP (Para-Amino): The nitrogen lone pair can donate electrons through the ring to the positively charged carbonyl carbon. This creates a stable quinoid resonance structure .
-
Result: The m/z 134 ion is exceptionally stable and will be the Base Peak (100% relative abundance) .
-
-
In 3-AMP (Meta-Amino): The amino group is meta to the carbonyl. Resonance donation is geometrically impossible (nodes in the molecular orbital prevent conjugation to the carbonyl). The cation relies only on weak inductive stabilization.
-
Result: The m/z 134 ion is less stable. While still present, it competes with other pathways (e.g., loss of CO to m/z 106), and the Molecular Ion (m/z 163) often retains higher relative abundance compared to the para-isomer.
-
Visualization of the Pathway
The following diagram illustrates the fragmentation logic and the resonance difference.
Caption: Comparative fragmentation pathway showing the stability divergence of the m/z 134 acylium ion between meta (3-AMP) and para (4-AMP) isomers.
Comparative Data Summary
The following table predicts the relative ion abundances based on electronic substituent effects (Hammett equation principles) and standard propiophenone behavior [1, 2].
| Ion (m/z) | Fragment Identity | 3-AMP (Meta) Relative Abundance | 4-AMP (Para) Relative Abundance | Diagnostic Note |
| 163 | Molecular Ion [M]⁺ | High (60-80%) | Medium (30-50%) | Meta-isomers often retain M⁺ due to slower alpha-cleavage kinetics. |
| 134 | [Ph(NH₂)(CH₃)-CO]⁺ | High (70-90%) | Base Peak (100%) | Primary Differentiator. Para-resonance locks this ion. |
| 106 | [Ph(NH₂)(CH₃)]⁺ | High (80-100%) | Medium (40-60%) | Loss of CO is faster in the less stable meta-isomer acylium ion. |
| 77/79 | Ring Fragments | Medium | Low | Non-specific aromatic breakdown. |
Interpretation Guide:
-
If m/z 134 is the overwhelming base peak and m/z 106 is significantly lower (<50%), the sample is likely the Para (4-amino) isomer.
-
If m/z 106 competes with or exceeds m/z 134, and the molecular ion is robust, the sample is consistent with the Meta (3-amino) isomer [3].
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing alpha-cleavage rules and substituent effects on ion stability).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Westphal, F., et al. (2007).[1] Differentiation of isomeric designer drugs by mass spectrometry. Forensic Science International.[1] (General methodology for distinguishing positional isomers of cathinone precursors).
-
NIST Chemistry WebBook. Mass Spectra of Propiophenone Derivatives. National Institute of Standards and Technology. [Link] (Used for baseline fragmentation data of propiophenone and 4-aminopropiophenone).
Sources
Technical Comparison Guide: UV-Vis Characterization of 1-(3-Amino-4-methylphenyl)propan-1-one
The following guide provides an in-depth technical analysis of the UV-Vis spectral characteristics of 1-(3-Amino-4-methylphenyl)propan-1-one , a critical intermediate in the synthesis of muscle relaxants (e.g., Tolperisone derivatives) and other fine chemicals.
This guide is designed for researchers and analytical scientists requiring objective data to distinguish this specific isomer from its structural analogs and precursors.
Executive Summary & Chromophore Analysis
1-(3-Amino-4-methylphenyl)propan-1-one (also known as 3'-amino-4'-methylpropiophenone) presents a unique spectroscopic challenge due to the meta-positioning of the amino group relative to the carbonyl. Unlike its para-isomer, which exhibits strong through-conjugation, this compound displays a spectral signature dominated by local excitation bands characteristic of substituted anilines.
The Core Chromophore
-
Acceptor: Propionyl group (-C(=O)CH2CH3)
-
Donor: Amino group (-NH2) at the meta (3) position.
-
Auxochrome: Methyl group (-CH3) at the para (4) position.
Key Distinction: The absence of direct resonance between the amino lone pair and the carbonyl pi-system (cross-conjugation) prevents the formation of a low-energy Charge Transfer (CT) band. Consequently, its absorption maxima (
Spectral Characterization Data
The following data compares the target compound with its most relevant "Alternative" (the para-isomer) and its "Precursor" (the nitro-derivative).
Comparative Absorption Maxima ( ) in Ethanol[1]
| Compound | Structure Type | Electronic Transition | ||
| Target: 1-(3-Amino-4-methylphenyl)propan-1-one | Meta-Amino Ketone | ~216 - 225 nm | 270 - 285 nm (Structured) | |
| Alternative: 1-(4-Aminophenyl)propan-1-one | Para-Amino Ketone | ~240 nm | 310 - 315 nm | Intramolecular Charge Transfer (ICT) |
| Precursor: 1-(4-Methyl-3-nitrophenyl)propan-1-one | Meta-Nitro Ketone | ~255 - 260 nm | ~330 nm (Weak, broad) |
Critical Insight: The "fingerprint" of the target compound is the structured absorption band in the 270–285 nm region . If your sample exhibits a strong, broad peak above 300 nm, it is likely contaminated with the para-isomer or oxidized byproducts.
Experimental Protocol: Self-Validating UV-Vis Analysis
To ensure data integrity, follow this ratiometric protocol. This method self-validates by checking the ratio of absorbance at two key wavelengths, minimizing concentration errors.
Materials
-
Solvent: HPLC-grade Ethanol (cutoff < 210 nm).
-
Blank: Pure solvent (baseline corrected).
-
Cuvette: Quartz, 10 mm path length.
Step-by-Step Workflow
-
Stock Preparation: Dissolve 5.0 mg of the sample in 25 mL Ethanol (Concentration ~1.0 mM).
-
Dilution: Dilute 1.0 mL of stock into 50 mL Ethanol (Final Conc. ~20 µM).
-
Note: Target Absorbance (A) is 0.6 – 0.8 AU.
-
-
Scan Parameters:
-
Range: 200 nm – 400 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Bandwidth: 1.0 nm (Critical for resolving the fine structure at 270-280 nm).
-
-
Validation Calculation (Ratiometric Check):
-
Measure Absorbance at 280 nm (
) and 310 nm ( ). -
Pass Criteria: Ratio
. -
Fail Criteria: A ratio < 2.0 indicates significant para-isomer contamination or incomplete reduction of the nitro precursor.
-
Synthesis & Quality Control Pathway
The following diagram illustrates the logical flow from precursor to product, highlighting the UV-Vis checkpoints required to validate the synthesis.
Figure 1: QC workflow distinguishing the target meta-amino product from potential red-shifted impurities.
Mechanistic Explanation of Spectral Shift
Understanding why the spectrum looks this way is crucial for troubleshooting.
-
Cross-Conjugation (Target): In the meta-isomer, the electron-donating amino group (-NH2) and the electron-withdrawing carbonyl group (-C=O) are not in positions that allow for a continuous conjugated system (like a quinoid structure). The electrons cannot delocalize across the entire molecule.
-
Result: The spectrum resembles a sum of the isolated parts (aniline + acetophenone), retaining the "fine structure" of the benzene ring B-band around 270-280 nm.
-
-
Through-Conjugation (Alternative): In the para-isomer (1-(4-aminophenyl)propan-1-one), the lone pair on the nitrogen can be pushed all the way to the carbonyl oxygen.
-
Result: This lowers the energy gap between the HOMO and LUMO, causing a massive bathochromic shift to ~310 nm (the "Charge Transfer" band).
-
References
-
Spectral Database for Organic Compounds (SDBS). UV-Vis Spectrum of 3'-Aminoacetophenone (No. 19742). National Institute of Advanced Industrial Science and Technology (AIST).
-
BenchChem. 4'-Aminopropiophenone: Technical Overview and Spectral Data. (Providing comparative data for the para-isomer).
-
Google Patents. US5852195A: Synthesis of 3-Aminopropiophenone derivatives and spectral characterization. (Source of specific UV maxima: 216, 270, 279 nm).[1]
-
PubChem. Compound Summary: 1-(3-aminophenyl)ethanone (Analog). National Library of Medicine.
Sources
Navigating the Maze: A Comparative Guide to the Chromatographic Separation of Amino-methylpropiophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
The rise of novel psychoactive substances (NPS) presents a significant analytical challenge, particularly the differentiation of closely related isomers. Amino-methylpropiophenone compounds, a class of synthetic cathinones, exist as both positional isomers (e.g., 2-, 3-, and 4-methylmethcathinone) and enantiomers, each potentially possessing distinct pharmacological and toxicological profiles.[1][2] Consequently, the ability to achieve robust and reliable chromatographic separation of these isomers is paramount for forensic toxicology, clinical analysis, and drug development.[1][2]
This guide provides a comprehensive comparison of various chromatographic techniques for the separation of amino-methylpropiophenone isomers, offering insights into the principles, experimental considerations, and performance of each method.
The Analytical Challenge: Positional vs. Chiral Isomerism
The structural similarity among amino-methylpropiophenone isomers necessitates sophisticated analytical approaches. Positional isomers, which differ in the substitution pattern on the aromatic ring, often exhibit subtle differences in their physicochemical properties, making their separation challenging with conventional methods.[2][3] Furthermore, the presence of a chiral center in most cathinone derivatives gives rise to enantiomers, which have identical physical and chemical properties in an achiral environment but can have significantly different biological activities.[4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation
High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely adopted technique for the separation of both positional and chiral isomers of amino-methylpropiophenone.[6][7] The choice of stationary phase and mobile phase composition is critical for achieving the desired selectivity.
Separation of Positional Isomers
For the separation of positional isomers (ortho, meta, and para), specialized stationary phases that can exploit subtle differences in analyte-sorbent interactions are often employed.
A study by Maas et al. (2017) demonstrated the successful separation of the ortho, meta, and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using a core-shell biphenyl analytical column.[1] This approach highlights the utility of stationary phases that offer unique selectivity based on aromatic interactions.
Table 1: Comparison of HPLC Methods for Positional Isomer Separation
| Stationary Phase | Mobile Phase | Key Advantages |
| Biphenyl | Acetonitrile/Water with formic acid | Excellent selectivity for aromatic positional isomers. |
| Pentafluorophenylpropyl (PFP) | Acetonitrile/Water with formic acid | Enhanced retention and selectivity for halogenated and polar aromatic compounds.[8] |
Chiral Separation of Enantiomers
The enantioselective separation of amino-methylpropiophenone isomers is crucial for understanding their stereospecific bioactivity. This is typically achieved using chiral stationary phases (CSPs) or chiral additives in the mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be particularly effective.[6][9][10]
A semi-preparative HPLC method utilizing a cellulose-based column (Phenomenex Lux® i-Cellulose-5) has been successfully employed to isolate pure enantiomers of various cathinone derivatives.[6] This allows for further in-depth pharmacological and toxicological studies on the individual enantiomers.
Table 2: Comparison of Chiral Stationary Phases for Enantioseparation by HPLC
| Chiral Stationary Phase (CSP) | Mobile Phase System | Separation Principle |
| Cellulose-based (e.g., Lux i-Cellulose-5) | Normal Phase (n-hexane/isopropanol/diethylamine) | Chiral recognition based on hydrogen bonding, dipole-dipole, and steric interactions.[6] |
| Amylose-based (e.g., Lux i-Amylose-3) | Normal and Polar-Organic Modes | Complementary enantiorecognition for a broad range of cathinone derivatives.[9] |
| Chiral Ion-Exchange | Mass spectrometry-compatible mobile phases | Enantioseparation of new designer drugs from the cathinone family.[11] |
Gas Chromatography (GC): A Powerful Tool Requiring Careful Optimization
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone of forensic and analytical toxicology.[12] However, the differentiation of amino-methylpropiophenone positional isomers by GC-MS can be challenging due to their similar fragmentation patterns.[12]
Challenges and Solutions in GC-based Isomer Separation
The co-elution of isomers can lead to misidentification.[13] To overcome this, several strategies can be employed:
-
Derivatization: Chemical derivatization can enhance the volatility and chromatographic separation of the isomers.
-
Multi-Dimensional Gas Chromatography (MDGC): This powerful technique utilizes two columns of different selectivity to resolve co-eluting peaks from the first dimension.[13]
-
Solid Phase Infrared Spectroscopy (GC/IR): This technique provides an additional layer of identification by generating unique infrared spectra for each isomer.[14]
Experimental Workflow: Multi-Dimensional Gas Chromatography (MDGC)
Caption: Workflow of Multi-Dimensional Gas Chromatography (MDGC) for isomer separation.
Capillary Electrophoresis (CE): High Efficiency and Versatility
Capillary Electrophoresis (CE) has emerged as a highly efficient and versatile technique for the chiral separation of a vast number of cathinone derivatives.[4][5][15] Its primary advantage lies in the use of chiral selectors, typically cyclodextrins, dissolved in the background electrolyte, which obviates the need for expensive chiral columns.[4][5]
The Power of Chiral Selectors in CE
Various cyclodextrin derivatives have been successfully employed as chiral selectors for the enantioseparation of amino-methylpropiophenone isomers.[4][5][15][16] The choice of cyclodextrin and the optimization of the background electrolyte composition are critical for achieving baseline separation.[4][5][17]
A comparative study by Hagele et al. investigated the use of four different β-cyclodextrin derivatives and found that they could achieve at least partial separation for 58 out of 61 studied cathinone derivatives.[4][5]
Table 3: Comparison of Chiral Selectors in Capillary Electrophoresis
| Chiral Selector | Background Electrolyte | Key Findings |
| β-cyclodextrin derivatives (native, acetyl, hydroxypropyl, carboxymethyl) | Sodium phosphate buffer (pH 2.5) | High success rate in resolving a large number of cathinone enantiomers.[4][5] |
| 2-hydroxyethyl-β-cyclodextrin | Not specified | Effective for the simultaneous separation of methcathinone and its methylmethcathinone isomers.[15] |
| Sulfated-β-cyclodextrin | Ammonium acetate buffer (pH 4.5) | Successful enantioseparation of numerous cathinone analogs.[16] |
Logical Relationship: Optimizing CE Separation
Caption: Key parameters influencing enantiomeric resolution and migration time in CE.
Supercritical Fluid Chromatography (SFC): A Promising Alternative
Supercritical Fluid Chromatography (SFC) presents another viable option for the separation of regioisomers of synthetic cathinones.[3] This technique utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages such as high efficiency and fast analysis times.
A study demonstrated the successful differentiation of 2-, 3-, and 4-position ring-substituted regioisomers of various cathinone analogs using SFC.[3]
Conclusion: Selecting the Optimal Technique
The choice of the most appropriate chromatographic technique for the separation of amino-methylpropiophenone isomers depends on the specific analytical goal.
-
For routine screening of positional isomers, a validated HPLC method with a biphenyl or PFP column is a robust choice.
-
For the definitive identification of co-eluting positional isomers, MDGC or GC/IR offers superior resolving power.
-
For the high-throughput and cost-effective chiral separation of enantiomers, Capillary Electrophoresis with cyclodextrin additives is an excellent option.
-
For the isolation of pure enantiomers for further study, semi-preparative chiral HPLC is the method of choice.
As the landscape of novel psychoactive substances continues to evolve, the development and validation of advanced chromatographic methods will remain a critical aspect of forensic science, clinical toxicology, and drug development.
Detailed Experimental Protocols
HPLC Method for Positional Isomer Separation of Methylmethcathinone (MMC)
-
Column: Restek Raptor Biphenyl (100 mm x 2.1 mm, 2.7 µm)[18]
-
Mobile Phase A: 0.1% formic acid in water/methanol (95:5, v/v)[18]
-
Mobile Phase B: 0.1% formic acid in methanol[18]
-
Gradient: A suitable gradient program should be developed to achieve baseline separation.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Detection: Mass Spectrometry (MS/MS) for sensitive and selective detection.[18]
Capillary Electrophoresis Method for Chiral Separation of Cathinone Derivatives
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm).
-
Background Electrolyte (BGE): 10 mM sodium phosphate buffer (pH 2.5) containing 10 mM of a suitable β-cyclodextrin derivative (e.g., carboxymethyl-β-cyclodextrin).[4][5]
-
Injection: Hydrodynamic injection (e.g., 10 mbar for 5 s).[4][19]
-
Detection: UV detector at an appropriate wavelength (e.g., 200 nm).
References
-
Hägele, J. S., Seibert, E., & Schmid, M. G. (2019). Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors. ELECTROPHORESIS, 40(14), 1787-1794. [Link]
-
Hägele, J. S., Seibert, E., & Schmid, M. G. (2019). Chiral separation of cathinone derivatives using β-cyclodextrin-assisted capillary electrophoresis-Comparison of four different β-cyclodextrin derivatives used as chiral selectors. Electrophoresis, 40(14), 1787–1794. [Link]
-
Maas, A., Sydow, K., Madea, B., & Hess, C. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Gesellschaft für Toxikologische und Forensische Chemie. [Link]
-
Hägele, J. S., Seibert, E., & Schmid, M. G. (2019). Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors. ELECTROPHORESIS, 40(14), 1787-1794. [Link]
-
Kozak, J., & Wróbel, K. (2018). Simultaneous enantioseparation of methcathinone and two isomeric methylmethcathinones using capillary electrophoresis assisted by 2-hydroxyethyl-β-cyclodextrin. Electrophoresis, 39(19), 2406–2409. [Link]
-
Che, P., van der Heijden, A., van Nuijs, A. L. N., & Covaci, A. (2024). Investigating Synthetic Cathinone Positional Isomers using LC–EAD-MS. LCGC International. [Link]
- Not available.
-
Gah, C., et al. (2016). Chiral separation of new designer drugs (Cathinones) on chiral ion-exchange type stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 120, 306-315. [Link]
- Not available.
-
Wang, H. Y., et al. (2020). Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography. Journal of Forensic Sciences, 65(3), 852-858. [Link]
- Not available.
- Not available.
-
Schmid, M. G., & Hägele, S. (2026). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. Molecules, 31(3), 587. [Link]
- Not available.
-
Maas, A., et al. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. Journal of Chromatography B, 1051, 118-125. [Link]
- Not available.
-
Švidrnoch, M., et al. (2020). Enantioseparation and Determination of Mephedrone and Its Metabolites by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors. Molecules, 25(12), 2879. [Link]
-
Verhoeven, M., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157. [Link]
-
United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]
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Czerwinska, J., et al. (2019). Stability of mephedrone and five of its phase I metabolites in human whole blood. Drug Testing and Analysis, 11(4), 547-554. [Link]
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-
Shipman, R. C., Conti, J. T., Tighe, T. B., & Buel, E. (2013). Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). Office of Justice Programs. [Link]
- Not available.
- Not available.
- Not available.
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Safety Operating Guide
1-(3-Amino-4-methylphenyl)propan-1-one proper disposal procedures
This guide outlines the critical safety and disposal protocols for 1-(3-Amino-4-methylphenyl)propan-1-one (also known as 3-amino-4-methylpropiophenone ).
Crucial Safety Note: As a specific Safety Data Sheet (SDS) for this exact isomer is often limited in public databases, this guide applies the Functional Group Safety Protocol . We treat this compound based on the high-hazard profiles of its constituent moieties: Aromatic Amines (Anilines) and Aromatic Ketones .
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must first understand what makes it hazardous. This compound combines an aniline derivative with a ketone backbone.
| Property | Specification / Hazard Assessment |
| Chemical Structure | Aromatic ring substituted with an Amino group (-NH2), a Methyl group (-CH3), and a Propionyl group (-CO-CH2-CH3). |
| Primary Hazard Class | Acute Toxin & Irritant . Aromatic amines are known methemoglobinemia inducers and skin sensitizers. |
| Physical State | Typically a solid (crystalline powder) or viscous oil depending on purity/temperature. |
| Reactivity | Basic . Incompatible with strong acids (exothermic reaction), acid chlorides, and strong oxidizers. |
| RCRA Status (USA) | Likely Characteristic Hazardous Waste (Toxicity D001/D003). While not explicitly P-listed, it must be treated as a toxic organic waste. |
Immediate Containment & Segregation[1]
The Golden Rule: Never dispose of this compound down the drain or in general trash.
Step 1: Segregation
You must segregate this waste stream to prevent dangerous incompatibilities.
-
DO NOT MIX WITH: Strong Acids (e.g., Sulfuric, Hydrochloric) or Oxidizers (e.g., Peroxides, Nitric Acid).
-
COMPATIBLE WITH: Other non-halogenated organic solvents (e.g., Acetone, Methanol) unless your facility requires specific amine segregation.
Step 2: Packaging
-
Primary Container: Use a chemically resistant container (High-Density Polyethylene - HDPE or Amber Glass).
-
Labeling: Apply a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Required Text: "Hazardous Waste - Toxic / Irritant."
-
Constituents: clearly list "1-(3-Amino-4-methylphenyl)propan-1-one" and any solvents used (e.g., "in Methanol").
-
Disposal Workflow (Step-by-Step)
This protocol ensures a self-validating safety loop, protecting both the researcher and the environment.
Phase A: Solid Waste (Pure Substance)[1]
-
Dissolution (Optional but Recommended): If you have small amounts of solid residue, dissolve it in a combustible solvent (like Ethanol or Acetone) to facilitate incineration.
-
Containerization: Place the solid or solution into the "Non-Halogenated Organic Waste" stream.
-
Sealing: Ensure the cap is vapor-tight. Wipe the exterior with ethanol to remove dust.
Phase B: Liquid Waste (Mother Liquors/Reactions)[1]
-
pH Check: Ensure the waste solution is not highly acidic. If it was part of an acid-catalyzed reaction, neutralize to pH 6-9 before adding to the organic waste drum to prevent heat generation.
-
Transfer: Pour into the dedicated carboy using a funnel.
-
Log Entry: Immediately log the volume and mass added to the waste satellite accumulation area logbook.
Phase C: Final Disposal (Facility Level)
-
Method: High-Temperature Incineration .
-
Reasoning: Aromatic amines require high temperatures to break the carbon-nitrogen bonds completely. Standard landfills are unacceptable due to groundwater leaching risks (aquatic toxicity).
-
Vendor Instruction: Flag the waste profile as "Contains Aromatic Amines" so the disposal facility can manage nitrogen oxide (NOx) emissions during incineration.
Decontamination & Spill Response
If a spill occurs, you must neutralize the area to prevent contact dermatitis or inhalation of dust.
-
PPE: Wear Double Nitrile Gloves (or Laminate/Barrier gloves for longer exposure), Lab Coat, and Safety Goggles.
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop up.
-
Liquid Spill: Absorb with vermiculite or sand.[1]
-
-
Decon Wash:
-
Wash 1: Wipe surface with Ethanol or Isopropanol (solubilizes the organic ketone/amine).
-
Wash 2: Scrub with Warm Soapy Water (surfactant removes residue).
-
-
Disposal of Cleanup Materials: All wipes and absorbents must go into the Hazardous Solid Waste bin, not the regular trash.
Visualized Safety Logic
The following diagram illustrates the decision-making pathway for handling this chemical, ensuring no step is missed.
Figure 1: Decision logic for the safe segregation and disposal of aromatic amine/ketone waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Listings (RCRA). Identifying hazardous waste under the Resource Conservation and Recovery Act.
-
Occupational Safety and Health Administration (OSHA). (2012). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).
-
PubChem. (2024). Compound Summary for Aromatic Amines (General Class). National Library of Medicine.
Sources
A Senior Application Scientist's Guide to Safely Handling 1-(3-Amino-4-methylphenyl)propan-1-one
As researchers and scientists in the dynamic field of drug development, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. The handling of novel chemical entities, such as 1-(3-Amino-4-methylphenyl)propan-1-one, a substituted aromatic amine, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard: The Nature of Aromatic Amines
Aromatic amines as a class of compounds are known for their potential toxicity.[1][2] Many are readily absorbed through the skin and can pose respiratory and cardiovascular health risks if inhaled.[1] Due to their harmful effects, including potential carcinogenicity, it is imperative to handle them with care and adhere to proper disposal protocols to prevent environmental contamination.[1][3]
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable when handling 1-(3-Amino-4-methylphenyl)propan-1-one. A comprehensive risk assessment should always precede any laboratory work.[4]
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5] For operations with a higher risk of splashes, chemical splash goggles and a full-face shield are mandatory.[6] | Protects against accidental splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Nitrile gloves are a suitable choice for handling many organic solvents and solids.[5][7] Always inspect gloves for any signs of degradation or puncture before use.[8] | Prevents dermal absorption, a primary route of exposure for aromatic amines.[1] |
| Body Protection | A flame-resistant laboratory coat that is fully buttoned with sleeves extending to the wrists is required.[5][9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of 1-(3-Amino-4-methylphenyl)propan-1-one, especially in powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] | Aromatic amines can be harmful if inhaled, and a fume hood provides essential ventilation.[1] |
PPE Selection and Donning/Doffing Workflow
Caption: A logical workflow for the selection, donning, and doffing of Personal Protective Equipment.
Operational Plan: Safe Handling and Storage
A meticulous approach to the handling and storage of 1-(3-Amino-4-methylphenyl)propan-1-one is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly. Have all necessary equipment and reagents within the hood to minimize movement in and out of the containment area.
-
Weighing and Transfer: If working with a solid, handle it in a manner that avoids generating dust. Use a spatula for transfers and weigh the compound on a tared weigh boat within the fume hood.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during dissolution.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent.
Storage Guidelines
Proper storage is essential to maintain the chemical's stability and prevent accidental release.[10]
| Storage Parameter | Guideline | Rationale |
| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11] | Prevents degradation and hazardous reactions. |
| Container | Keep the container tightly sealed and clearly labeled with the chemical name and any hazard warnings.[10][12] | Prevents contamination, leaks, and misidentification. |
| Temperature | Store at a controlled room temperature, generally below 30°C (86°F), to maintain stability.[10] | Minimizes volatility and potential decomposition. |
Emergency Procedures: Be Prepared for the Unexpected
In the event of an emergency, a swift and informed response is critical.
Spill Response
-
Minor Spill (within a fume hood):
-
Major Spill (outside a fume hood or a large volume):
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[3][15] Seek medical attention if irritation persists.[15]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3][15]
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[11]
Disposal Plan: Responsible Waste Management
The disposal of 1-(3-Amino-4-methylphenyl)propan-1-one and any contaminated materials must be handled in accordance with local, state, and federal regulations. Aromatic amine wastes should not be disposed of down the drain or in regular trash.[12][16]
Waste Segregation and Collection
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.[12][13]
-
Liquid Waste: Collect all liquid waste containing 1-(3-Amino-4-methylphenyl)propan-1-one in a dedicated, labeled, and sealed hazardous waste container.
-
Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal company.[12][17]
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
- Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Environment, Health & Safety. Chemical Spills.
- SPECIFIC POLYMERS. Organic Synthesis Laboratory.
- Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
- Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- Sustainability Directory. (2025, December 1). Aromatic Amine Pollution.
- Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Technology Catalogue. Disposing Amine Waste.
- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
- SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.indd.
- Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory.
- Chemical Emergency Procedures.
- ChemTalk. Lab Safety Equipment & PPE.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
- Fisher Scientific. SAFETY DATA SHEET.
- TCI Chemicals. (2025, January 3). SAFETY DATA SHEET.
- CDH Fine Chemical. material safety data sheet sds/msds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
